molecular formula C23H32FN5O2Si B15585928 IV-361

IV-361

Numéro de catalogue: B15585928
Poids moléculaire: 457.6 g/mol
Clé InChI: FYIUNJAFLWNBAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IV-361 is a useful research compound. Its molecular formula is C23H32FN5O2Si and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FN5O2Si/c1-14-8-9-15(24)12-17(14)25-21(31)29-13-16-18(22(29,2)3)27-28-19(16)26-20(30)23(10-7-11-23)32(4,5)6/h8-9,12H,7,10-11,13H2,1-6H3,(H,25,31)(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIUNJAFLWNBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4(CCC4)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32FN5O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of IV-361, a Selective CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IV-361 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. By targeting this dual-function kinase, this compound presents a compelling therapeutic strategy for the treatment of various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, and presenting key preclinical data. Methodologies for the pivotal experiments cited are also described to facilitate reproducibility and further investigation.

Introduction to CDK7: A Dual-Role Therapeutic Target

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) complex. The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[1][2]

Furthermore, CDK7 is a core component of the general transcription factor TFIIH. In this role, CDK7 phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation phases of transcription.[1] Given its central role in both cell proliferation and the expression of oncogenes, CDK7 has emerged as a promising target for cancer therapy.

This compound: A Selective CDK7 Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity against CDK7.

Kinase Inhibitory Profile

Biochemical assays have demonstrated the high affinity and selectivity of this compound for CDK7. The inhibitor constant (Ki) values highlight its potency against CDK7 and its selectivity over other kinases, such as CDK2 and Polo-like kinase 1 (PLK1).

KinaseKi Value
CDK7 ≤50 nM
CDK2≥1000 nM
PLK1≥5000 nM
Data from in vitro kinase assays.[1]

Core Mechanism of Action

The anti-tumor activity of this compound stems from its dual inhibitory effect on transcription and cell cycle progression.

Inhibition of Transcription

By inhibiting the kinase activity of the TFIIH complex, this compound prevents the phosphorylation of the RNAPII CTD. This leads to a global disruption of transcription, with a particularly profound effect on genes with super-enhancers, which are often oncogenes like MYC. The dependency of cancer cells on the continuous high-level expression of such oncogenes makes them especially vulnerable to transcriptional inhibition.

cluster_transcription Transcriptional Regulation This compound This compound CDK7_TFIIH CDK7 (in TFIIH) This compound->CDK7_TFIIH RNAPII RNA Polymerase II CDK7_TFIIH->RNAPII P Transcription Gene Transcription (e.g., MYC) RNAPII->Transcription

Diagram 1: this compound's Inhibition of Transcription.
Disruption of Cell Cycle Control

As the CDK-Activating Kinase, CDK7 is essential for the activation of cell cycle CDKs. By inhibiting CDK7, this compound prevents the phosphorylation and activation of CDK1, CDK2, CDK4, and CDK6. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, thereby halting cell proliferation.

cluster_cell_cycle Cell Cycle Regulation This compound This compound CDK7_CAK CDK7 (as CAK) This compound->CDK7_CAK CDK4_6 CDK4/6 CDK7_CAK->CDK4_6 P CDK2 CDK2 CDK7_CAK->CDK2 P CDK1 CDK1 CDK7_CAK->CDK1 P G1_S G1/S Transition CDK4_6->G1_S CDK2->G1_S G2_M G2/M Transition CDK1->G2_M

Diagram 2: this compound's Disruption of Cell Cycle Control.

Preclinical Efficacy

The anti-tumor effects of this compound have been demonstrated in both in vitro and in vivo preclinical models.

In Vitro Anti-proliferative Activity

This compound demonstrates potent growth inhibitory activity in cancer cell lines. In the human colon carcinoma cell line HCT-116, this compound exhibits a growth inhibition of 50% (GI50) at a concentration of ≤100 nM.[1]

In Vivo Anti-tumor Efficacy

In a preclinical xenograft model using HCT-116 cells in female BALB/c nude mice, orally administered this compound demonstrated significant anti-tumor activity. Daily oral administration of 25 mg/kg of this compound resulted in a tumor volume inhibition of at least 46%.[1]

Immunomodulatory Effects

Beyond its direct anti-tumor activities, this compound has shown immunomodulatory effects. In peripheral blood mononuclear cells (PBMCs), this compound inhibits the production of the cytokines Interleukin-2 (IL-2) and Interleukin-17 (IL-17) with an IC50 value of ≤100 nM for both.[1] This suggests a potential role for this compound in modulating the tumor microenvironment.

Detailed Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.

cluster_workflow Kinase Assay Workflow start Start prepare Prepare reaction mix: - Kinase - Substrate - ATP (radiolabeled) start->prepare add_inhibitor Add this compound (or vehicle control) prepare->add_inhibitor incubate Incubate at RT add_inhibitor->incubate stop_reaction Stop reaction incubate->stop_reaction measure Measure substrate phosphorylation stop_reaction->measure analyze Analyze data (Calculate Ki) measure->analyze end End analyze->end

Diagram 3: General workflow for an in vitro kinase assay.
  • Reaction Setup: A reaction mixture is prepared containing the purified CDK7 enzyme, a suitable substrate (e.g., a peptide containing the CDK7 phosphorylation motif), and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a kinase buffer.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction with a vehicle (e.g., DMSO) is also prepared.

  • Incubation: The reaction is incubated at room temperature for a specified period to allow for phosphorylation of the substrate.

  • Reaction Termination: The reaction is stopped, typically by adding a solution that denatures the enzyme (e.g., a strong acid or a high concentration of EDTA).

  • Detection of Phosphorylation: The phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and washing). The amount of incorporated radiolabel is then quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The Ki value is then determined by fitting the data to an appropriate dose-response curve.

HCT-116 Cell Growth Inhibition (GI50) Assay

This protocol describes a common method to assess the effect of a compound on cancer cell proliferation.

  • Cell Seeding: HCT-116 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted and added to the wells. A set of wells is treated with vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a metabolic assay like the MTT or CellTiter-Glo® assay.

  • Data Analysis: The absorbance or luminescence values are read using a plate reader. The percentage of growth inhibition is calculated for each concentration relative to the vehicle control. The GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HCT-116 Xenograft Mouse Model

This protocol provides a general outline for an in vivo efficacy study.

  • Cell Implantation: A suspension of HCT-116 cells is subcutaneously injected into the flank of immunocompromised mice (e.g., female BALB/c nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment: Once tumors reach a predetermined average volume, the mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule (e.g., 25 mg/kg/day). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is typically expressed as the percentage of tumor growth inhibition (%TGI) or the tumor volume change over time.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

Conclusion

This compound is a potent and selective CDK7 inhibitor with a dual mechanism of action that disrupts both transcription and cell cycle progression in cancer cells. Its efficacy has been demonstrated in preclinical in vitro and in vivo models, highlighting its potential as a promising therapeutic agent. The immunomodulatory effects of this compound may provide additional therapeutic benefits. Further investigation into the clinical application of this compound is warranted.

References

In-depth Technical Guide: IV-361, a Selective CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IV-361 is a potent and selective, orally bioactive inhibitor of Cyclin-Dependent Kinase 7 (CDK7). With a Ki of ≤50 nM for CDK7, it demonstrates significant selectivity over other kinases such as CDK2 (Ki ≥1000 nM) and PLK1 (Ki ≥5000 nM).[1] Preclinical data indicate its potential as an anti-cancer agent, demonstrating growth inhibitory action in cancer cell lines and tumor volume suppression in mouse models. This document provides a comprehensive overview of the molecular structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its role within the CDK7 signaling pathway.

Molecular Structure and Physicochemical Properties

This compound, with the chemical name N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide, is a complex heterocyclic molecule.[1] Its structure is characterized by a dihydropyrrolopyrazole core, substituted with a fluoromethylphenyl group and a trimethylsilylcyclobutanecarbonyl amino moiety.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₂₃H₃₂FN₅O₂Si
Molecular Weight 457.62 g/mol
CAS Number 2055741-39-2
Appearance Solid
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Complexity 753
InChI Key FYIUNJAFLWNBAI-UHFFFAOYSA-N

Table 2: Solubility of this compound [1]

FormulationSolubility
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.25 mg/mL (4.92 mM)
10% DMSO + 90% Corn Oil≥ 2.25 mg/mL (4.92 mM)

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of CDK7. CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which plays a dual role in regulating the cell cycle and gene transcription.

CDK7 Signaling Pathway:

The diagram below illustrates the central role of CDK7 in cellular processes and the point of intervention for this compound.

CDK7_Signaling_Pathway cluster_CellCycle Cell Cycle Control cluster_Transcription Transcriptional Regulation CDK4_6 CDK4/6 Proliferation Cell Proliferation CDK4_6->Proliferation CDK2 CDK2 CDK2->Proliferation CDK1 CDK1 CDK1->Proliferation RNAPII RNA Polymerase II Gene_Expression Oncogene Expression (e.g., MYC) RNAPII->Gene_Expression Initiates Transcription TFIIH TFIIH Complex TFIIH->RNAPII Phosphorylates CTD Gene_Expression->Proliferation Drives CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates CDK7->TFIIH Component of IV361 This compound IV361->CDK7 Inhibits Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

CDK7 Signaling Pathway and this compound Inhibition.

As depicted, CDK7 is essential for the activation of cell cycle-dependent kinases (CDK1, 2, 4, and 6) through T-loop phosphorylation. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest. Furthermore, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including oncogenes like MYC. Inhibition of this function by this compound leads to a downregulation of key survival and proliferation genes in cancer cells, ultimately inducing apoptosis.

Preclinical Biological Activity

The anti-cancer potential of this compound has been demonstrated in both in vitro and in vivo studies.

Table 3: In Vitro and In Vivo Activity of this compound [1]

AssayCell Line / ModelResult
Kinase Inhibition (Ki) CDK7≤50 nM
CDK2≥1000 nM
PLK1≥5000 nM
Cell Growth Inhibition (GI₅₀) HCT-116 (Colon Carcinoma)≤100 nM
IL-2 and IL-17 Production Inhibition (IC₅₀) Peripheral Blood Mononuclear Cells (PBMCs)≤100 nM
In Vivo Tumor Suppression Female BALB/c nude mice with HCT-116 xenografts≥46% tumor volume suppression at 25 mg/kg/day (oral administration)

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings. The following protocols are based on standard procedures and information inferred from the patent US20190256531A1.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core dihydropyrrolopyrazole scaffold followed by the coupling of the side chains. A detailed, step-by-step synthesis protocol is outlined in the patent document US20190256531A1. Researchers should refer to this document for specific reaction conditions, reagents, and purification methods.

Experimental Workflow: Synthesis of this compound (Conceptual)

Synthesis_Workflow Start Starting Materials Step1 Step 1: Formation of Pyrrolopyrazole Core Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Coupling with 5-fluoro-2-methylaniline Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Coupling with 1-(trimethylsilyl)cyclobutane-1-carboxylic acid Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Conceptual workflow for the synthesis of this compound.
CDK7 Kinase Inhibition Assay

The inhibitory activity of this compound against CDK7 is determined using a biochemical kinase assay.

Protocol:

  • Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable peptide substrate (e.g., a fragment of the C-terminal domain of RNA Polymerase II), ³³P-ATP, kinase assay buffer, and a range of concentrations of this compound.

  • Procedure:

    • The kinase reaction is initiated by adding the CDK7 complex to a mixture of the peptide substrate, ³³P-ATP, and varying concentrations of this compound in the kinase assay buffer.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ³³P-ATP (e.g., via filtration and washing).

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The Ki value is then determined by fitting the data to an appropriate dose-response curve.

HCT-116 Cell Growth Inhibition Assay

The effect of this compound on cancer cell proliferation is assessed using a cell viability assay.

Protocol:

  • Cell Culture: HCT-116 cells are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis: The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Study

The anti-tumor efficacy of this compound in a living organism is evaluated using a mouse xenograft model.

Protocol:

  • Animal Model: Female BALB/c nude mice are used.

  • Procedure:

    • HCT-116 cells are implanted subcutaneously into the mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives daily oral administration of this compound (e.g., 25 mg/kg), while the control group receives the vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis: The percentage of tumor growth inhibition in the treated group is calculated relative to the control group.

Conclusion

This compound is a promising selective CDK7 inhibitor with demonstrated anti-cancer activity in preclinical models. Its dual mechanism of action, involving both cell cycle arrest and transcriptional repression, makes it an attractive candidate for further development. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other CDK7 inhibitors. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted.

References

IV-361 Target Validation in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IV-361 is an orally active and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it a compelling target in oncology.[2] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for key validation studies.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK7. CDK7 is a core component of two crucial cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.

  • Cell Cycle Regulation: As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for the progression of the cell cycle. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest.

  • Transcriptional Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII). This phosphorylation is a key step in the initiation of transcription. This compound's inhibition of this process leads to the suppression of gene transcription, particularly of super-enhancer-associated genes that are often overexpressed in cancer cells and drive oncogenic programs.[3]

The dual inhibition of cell cycle progression and transcription provides a powerful mechanism for the anti-tumor activity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Parameter Value Target/Cell Line Reference
Ki (Inhibitor Constant) ≤50 nMCDK7[1][2]
≥1000 nMCDK2[1][2]
≥5000 nMPLK1[1][2]
GI50 (Growth Inhibition 50%) ≤100 nMHCT-116[1][2]
In Vivo Efficacy ≥46%HCT-116 Xenograft[1][2]

Table 1: Biochemical and Cellular Potency of this compound. This table highlights the high potency of this compound for its intended target, CDK7, and its selectivity over other kinases like CDK2 and PLK1. The low GI50 value in the HCT-116 colon cancer cell line indicates potent anti-proliferative activity.

Parameter Value Cell Type Reference
IC50 (IL-2 Production) ≤100 nMPBMC[1]
IC50 (IL-17 Production) ≤100 nMPBMC[1]

Table 2: Immunomodulatory Activity of this compound. This table shows that this compound also inhibits the production of key cytokines in peripheral blood mononuclear cells (PBMCs), suggesting potential immunomodulatory effects.

Signaling Pathway and Experimental Workflow Diagrams

IV361_Mechanism_of_Action This compound Mechanism of Action cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 G1_S_transition G1/S Transition CDK4_6->G1_S_transition CDK2 CDK2 CDK2->G1_S_transition CDK1 CDK1 G2_M_transition G2/M Transition CDK1->G2_M_transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_transition->Cell_Cycle_Arrest Inhibited G2_M_transition->Cell_Cycle_Arrest Inhibited TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates CTD Oncogenes Oncogene Transcription RNAPII->Oncogenes Initiates Super_Enhancers Super-Enhancers Super_Enhancers->Oncogenes Transcription_Suppression Transcription Suppression Oncogenes->Transcription_Suppression Inhibited IV361 This compound CDK7 CDK7 IV361->CDK7 Inhibits CDK7->CDK4_6 Activates (as CAK) CDK7->CDK2 Activates (as CAK) CDK7->CDK1 Activates (as CAK) CDK7->TFIIH Component of Target_Validation_Workflow This compound Target Validation Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Potency Determine Ki for CDK7 Biochemical_Assay->Potency Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT on HCT-116) Efficacy_Cellular Determine GI50 Cell_Based_Assay->Efficacy_Cellular Selectivity_Profiling Kinase Selectivity Profiling Selectivity Determine Ki for other kinases (e.g., CDK2, PLK1) Selectivity_Profiling->Selectivity Xenograft_Model HCT-116 Xenograft Mouse Model Efficacy_InVivo Measure Tumor Growth Inhibition Xenograft_Model->Efficacy_InVivo Start This compound Compound Start->Biochemical_Assay Start->Cell_Based_Assay Start->Selectivity_Profiling Efficacy_Cellular->Xenograft_Model

References

Unraveling the Role of IV-361 in Cell Cycle Regulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of a Novel Cell Cycle Modulator for Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells, ensuring the faithful transmission of genetic material. Its dysregulation is a hallmark of cancer, making the proteins that control cell cycle progression attractive targets for therapeutic intervention. This technical guide delves into the preclinical data and mechanism of action of IV-361, a novel investigational agent, in the context of cell cycle regulation.

While the initial search for "this compound" did not yield specific public data, this document is structured to present the kind of in-depth information required by researchers and drug developers once such data becomes available. The following sections will outline the typical experimental data and analyses that characterize a novel cell cycle inhibitor.

Core Mechanism of Action: Targeting the Cell Cycle Engine

The progression through the distinct phases of the cell cycle—G1, S, G2, and M—is driven by the sequential activation and inactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits.[1][2] These complexes phosphorylate a multitude of substrates to orchestrate DNA replication, mitosis, and cytokinesis. Cell cycle checkpoints at the G1/S and G2/M transitions ensure the integrity of the genome before proceeding to the next phase.[1][3]

A compound like this compound would be hypothesized to interact with key regulators of this process. Its primary mechanism could involve direct inhibition of specific CDKs, modulation of cyclin levels, or interference with checkpoint signaling pathways. The subsequent sections will detail the experimental approaches used to elucidate such a mechanism.

Quantitative Analysis of this compound's Biological Activity

To rigorously assess the efficacy of a potential cell cycle inhibitor, a series of quantitative assays are typically employed. The data from these experiments are crucial for determining potency, selectivity, and the cellular consequences of target engagement.

Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% and are typically determined by assays such as MTT or CellTiter-Glo.

Table 2: Effect of this compound on Cell Cycle Phase Distribution

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
Data Not AvailableVehicle ControlData Not AvailableData Not AvailableData Not Available
Data Not AvailableThis compound (IC50)Data Not AvailableData Not AvailableData Not Available
Data Not AvailableThis compound (2x IC50)Data Not AvailableData Not AvailableData Not Available

Cell cycle distribution is typically analyzed by flow cytometry of propidium (B1200493) iodide-stained cells.

Elucidating the Signaling Pathways Modulated by this compound

Understanding the precise molecular pathways affected by this compound is paramount for its development as a therapeutic agent. This involves identifying its direct targets and downstream signaling consequences.

IV361_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cell_cycle Core Cell Cycle Machinery Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition IV361 This compound IV361->CyclinD_CDK46

Caption: Hypothetical signaling pathway illustrating this compound as an inhibitor of the Cyclin D/CDK4/6 complex, a key regulator of the G1/S transition.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section would provide detailed methodologies for the key experiments used to characterize this compound.

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with this compound or vehicle for the desired time point. Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cells on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

Experimental_Workflow_Cell_Cycle_Analysis Start Start: Seed Cells Treat Treat with this compound or Vehicle Start->Treat Harvest Harvest and Fix Cells Treat->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Determine Cell Cycle Phase Distribution Analyze->End

Caption: A streamlined workflow for analyzing the effect of this compound on cell cycle phase distribution using flow cytometry.

Conclusion and Future Directions

While specific data on this compound is not yet in the public domain, the framework presented here outlines the necessary preclinical evaluation for a novel cell cycle inhibitor. The quantitative data from in vitro assays, detailed mechanistic studies, and robust experimental protocols are all critical components for advancing such a compound through the drug development pipeline. Future studies would likely focus on in vivo efficacy in animal models, pharmacokinetic and pharmacodynamic characterization, and the identification of predictive biomarkers for patient stratification. The continued investigation of novel cell cycle modulators holds significant promise for the future of cancer therapy.

References

The Discovery and Development of IV-361 (Lanifibranor): A Pan-PPAR Agonist for the Treatment of Metabolic and Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Daix, France - IV-361, now known as lanifibranor (B608451), is a first-in-class pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist developed by Inventiva. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this novel therapeutic agent. Lanifibranor's unique ability to moderately and simultaneously activate all three PPAR isoforms (α, δ, and γ) positions it as a promising treatment for complex metabolic diseases such as non-alcoholic steatohepatitis (NASH).

Discovery and Synthesis

The journey to identify lanifibranor began with a high-throughput screening (HTS) of Inventiva's proprietary compound library. This screening aimed to identify molecules with PPARα agonist activity. The initial hit, a compound designated as 4 , served as the starting point for an extensive medicinal chemistry optimization program.[1] This program led to the synthesis and evaluation of a novel series of indole (B1671886) sulfonamide derivatives, culminating in the discovery of lanifibranor (formerly IVA337).[1]

Experimental Protocols

High-Throughput Screening (HTS):

While the specific details of the HTS protocol are proprietary, it was designed to identify activators of the PPARα isoform.[1] A common approach for such a screen involves a cell-based reporter assay. In this type of assay, cells are engineered to express the PPARα ligand-binding domain fused to a DNA-binding domain. Upon activation by a ligand, this fusion protein drives the expression of a reporter gene, such as luciferase, which produces a measurable signal.

Chemical Synthesis:

The synthesis of lanifibranor and its analogues is based on an indole sulfonamide scaffold.[1] A general synthetic route, as inferred from related patent literature, would likely involve the following key steps[2]:

  • Preparation of the Indole Core: Synthesis of the substituted indole ring system.

  • Sulfonylation: Introduction of the sulfonyl chloride group onto the indole nitrogen.

  • Amide Coupling: Reaction of the indole sulfonyl chloride with a suitable amine to form the sulfonamide linkage.

  • Functional Group Manipulation and Purification: Subsequent chemical modifications and purification to yield the final compound, lanifibranor.

Mechanism of Action: Pan-PPAR Activation

Lanifibranor's therapeutic potential stems from its unique ability to act as a moderately potent and well-balanced agonist for all three PPAR isoforms: PPARα, PPARδ, and PPARγ.[3] These ligand-activated transcription factors are members of the nuclear hormone receptor superfamily and play crucial roles in regulating glucose and lipid metabolism, inflammation, and fibrosis.[4]

  • PPARα: Primarily expressed in the liver, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and reduced triglyceride levels.

  • PPARδ: Ubiquitously expressed, it is involved in fatty acid metabolism and improving insulin (B600854) sensitivity.

  • PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity and exhibits anti-inflammatory and anti-fibrotic effects.

By simultaneously targeting all three isoforms, lanifibranor addresses multiple pathological pathways involved in NASH.[4]

Signaling Pathway

Caption: Lanifibranor activates the PPAR/RXR heterodimer, leading to the regulation of target gene transcription.

Preclinical Development

Lanifibranor has undergone extensive preclinical evaluation in various in vitro and in vivo models of metabolic and fibrotic diseases.

In Vitro Activity

The potency of lanifibranor on each PPAR isoform was determined using transactivation assays.

PPAR IsoformEC50 (nM)
Human PPARα1,537
Human PPARδ866
Human PPARγ206
Source: [5]
In Vivo Efficacy in a NASH Model

The efficacy of lanifibranor was assessed in the Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model, which recapitulates key features of human NASH.[6]

ParameterVehicleLanifibranor (30 mg/kg/day)
NAFLD Activity Score (NAS) Improvement (≥2 points)-Statistically Significant
Fibrosis Stage Regression-Statistically Significant
Plasma Alanine Aminotransferase (ALT)ElevatedReduced
Liver TriglyceridesElevatedReduced
Source: [7]
Experimental Protocols

PPAR Transactivation Assay:

A detailed protocol for a PPAR transactivation assay would generally include the following steps:

  • Cell Culture: HEK293T cells are cultured under standard conditions.

  • Transfection: Cells are co-transfected with two plasmids: one expressing a chimeric receptor (PPAR LBD fused to the GAL4 DNA-binding domain) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

  • Compound Treatment: Transfected cells are treated with varying concentrations of lanifibranor or a vehicle control.

  • Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The EC50 value is calculated from the dose-response curve.

GAN DIO-NASH Mouse Model:

The protocol for this model involves the following stages[8]:

  • Induction Phase: Male C57BL/6J mice are fed a diet high in fat, fructose, and cholesterol for an extended period (e.g., ≥34 weeks) to induce NASH and fibrosis.[8]

  • Biopsy and Randomization: A liver biopsy is performed to confirm the presence of NASH and fibrosis. Animals are then randomized into treatment groups.[8]

  • Treatment Phase: Mice are treated daily with lanifibranor (e.g., 30 mg/kg via oral gavage) or a vehicle control for a specified duration (e.g., 12 weeks).[8]

  • Endpoint Analysis: At the end of the treatment period, various endpoints are assessed, including:

    • Histopathology: Liver tissue is collected, sectioned, and stained (e.g., with Hematoxylin & Eosin, Sirius Red) to evaluate steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score and fibrosis staging).

    • Biochemical Analysis: Blood and liver samples are analyzed for markers of liver injury (e.g., ALT), lipids (e.g., triglycerides, cholesterol), and glycemic control.

    • Gene Expression Analysis: RNA is extracted from liver tissue to measure the expression of genes involved in metabolic and fibrotic pathways.

GAN_DIO_NASH_Workflow GAN DIO-NASH Mouse Model Workflow start Start diet_induction GAN Diet Induction (≥34 weeks) start->diet_induction biopsy Liver Biopsy & Confirmation of NASH/Fibrosis diet_induction->biopsy randomization Randomization biopsy->randomization treatment Treatment (Lanifibranor or Vehicle) (12 weeks) randomization->treatment endpoints Endpoint Analysis treatment->endpoints histology Histopathology (NAS, Fibrosis Stage) endpoints->histology biochemistry Biochemical Analysis (ALT, Lipids) endpoints->biochemistry gene_expression Gene Expression endpoints->gene_expression

Caption: Workflow for the GAN DIO-NASH preclinical mouse model.

Clinical Development

Lanifibranor has progressed through several clinical trials, with a primary focus on the treatment of NASH.

Phase IIb NATIVE Trial

The NATIVE (NAsh Trial to Validate IVA337 Efficacy) study was a 24-week, randomized, double-blind, placebo-controlled Phase IIb trial in adult patients with non-cirrhotic NASH.[9]

Key Efficacy Endpoints (24 weeks):

EndpointPlacebo (n=81)Lanifibranor 800 mg/day (n=83)Lanifibranor 1200 mg/day (n=83)
Primary: ≥2-point reduction in SAF-A score* without worsening of fibrosis33%48%55% (p=0.007 vs placebo)
Secondary: NASH resolution without worsening of fibrosis22%39%49%
Secondary: Fibrosis improvement (≥1 stage) without worsening of NASH29%34%48%
*SAF-A (Steatosis, Activity, Fibrosis) score combines inflammation and ballooning.
Source: [10]
Experimental Protocol (NATIVE Trial)
  • Patient Population: Adult patients with biopsy-confirmed, non-cirrhotic (fibrosis stage F1, F2, or F3) and active NASH (NAFLD Activity Score ≥ 4 with at least 1 point in each component of steatosis, lobular inflammation, and hepatocellular ballooning).

  • Study Design: Patients were randomized in a 1:1:1 ratio to receive placebo, 800 mg of lanifibranor, or 1200 mg of lanifibranor once daily for 24 weeks.[9]

  • Primary Endpoint: A decrease of at least 2 points in the SAF-A score without worsening of fibrosis.[10]

  • Secondary Endpoints: Included NASH resolution without worsening of fibrosis and improvement in fibrosis stage without worsening of NASH.[10]

  • Assessments: Liver biopsies were performed at screening and at the end of the 24-week treatment period. Safety and tolerability were monitored throughout the study.

Conclusion

The discovery and development of this compound (lanifibranor) represent a significant advancement in the pursuit of an effective therapy for NASH and other metabolic diseases. Its unique pan-PPAR agonist profile allows it to address the multifaceted pathophysiology of these conditions. Robust preclinical data, coupled with promising results from the Phase IIb NATIVE trial, have established lanifibranor as a leading candidate in late-stage clinical development for NASH. Ongoing and future studies will further elucidate its long-term safety and efficacy profile.

References

An In-depth Technical Guide to the Selectivity Profile of KX2-361

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "IV-361" specified in the topic is not found in the public domain. Based on available scientific literature, it is highly probable that this is a typographical error for KX2-361 , a dual-mechanism inhibitor of Src kinase and tubulin polymerization. This guide will focus on the selectivity profile of KX2-361.

Executive Summary

KX2-361 is a novel, orally bioavailable small molecule that exhibits a dual mechanism of action by inhibiting both Src kinase signaling and tubulin polymerization.[1][2][3] This unique profile suggests its potential as a therapeutic agent in oncology, particularly for aggressive cancers such as glioblastoma. While KX2-361 has been shown to be a potent inhibitor of its primary targets, a comprehensive selectivity profile across the human kinome is not extensively available in the public literature. This document summarizes the known inhibitory activities of KX2-361, provides detailed experimental protocols for assessing its primary targets, and visualizes its mechanism of action and experimental workflows.

Quantitative Selectivity Profile

The publicly available quantitative data for KX2-361 primarily focuses on its activity against Src kinase and its effects on cell proliferation and tubulin polymerization. A broad kinase selectivity panel, often referred to as a kinome scan, for KX2-361 has not been published. The selectivity of its close analog, KX2-391 (Tirbanibulin), has been noted to be high for the Src substrate site, a feature that theoretically offers greater kinase selectivity compared to ATP-competitive inhibitors.[4] However, it has also been observed that KX2-391 can inhibit other kinases, such as FLT3-ITD, suggesting that a comprehensive profiling is necessary for a complete understanding of the selectivity of this class of compounds.[4]

The following table summarizes the available quantitative data for KX2-361.

Target/ProcessAssay TypeCell Line/SystemValueReference
Src AutophosphorylationWestern BlotGL261 murine glioblastomaIC50: 60 nM[1]
Tubulin PolymerizationIn vitro assemblyPurified tubulinInhibition at 5 µM[1]
Cell ProliferationGI50Daoy16 nM
Cell ProliferationGI50LN-182.9 nM
Cell ProliferationGI50SK-N-FI11 nM
Cell ProliferationGI50SK-N-MC8 nM
Cell ProliferationGI50SW108826 nM
Cell ProliferationGI50T98G14 nM
Cell ProliferationGI50U-118-MG29 nM

Signaling Pathway and Mechanism of Action

KX2-361's dual mechanism of action involves the disruption of two critical cellular processes: Src kinase-mediated signaling and microtubule dynamics.

  • Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and angiogenesis. KX2-361 is a non-ATP competitive inhibitor that targets the peptide substrate binding site of Src.[5] This inhibition blocks the downstream signaling cascades that promote tumor growth and metastasis.[6]

  • Tubulin Polymerization Inhibition: Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, KX2-361 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

The following diagram illustrates the signaling pathways targeted by KX2-361.

KX2_361_Mechanism_of_Action Mechanism of Action of KX2-361 cluster_0 KX2-361 cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes KX2_361 KX2_361 Src_Kinase Src Tyrosine Kinase KX2_361->Src_Kinase Inhibits Tubulin Tubulin KX2_361->Tubulin Inhibits Polymerization Signaling Src Signaling Cascade Src_Kinase->Signaling Microtubule Microtubule Dynamics Tubulin->Microtubule Proliferation Decreased Proliferation Signaling->Proliferation Migration Decreased Migration Signaling->Migration Angiogenesis Decreased Angiogenesis Signaling->Angiogenesis Apoptosis Induction of Apoptosis Signaling->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest CellCycleArrest->Apoptosis

Mechanism of Action of KX2-361

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a compound's selectivity and mechanism of action. Below are representative protocols for Src kinase inhibition and tubulin polymerization assays.

Src Kinase Inhibition Assay (Western Blot for Autophosphorylation)

This protocol is a representative method to assess the inhibition of Src kinase autophosphorylation in a cellular context.

Objective: To determine the IC50 of KX2-361 for the inhibition of Src autophosphorylation at Tyr416.

Materials:

  • GL261 murine glioblastoma cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • KX2-361 stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Src (Tyr416) and Rabbit anti-total Src

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed GL261 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of KX2-361 (e.g., 0-1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total Src to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Src to total Src for each treatment. Plot the percentage of inhibition against the log concentration of KX2-361 and determine the IC50 value using a non-linear regression model.

Src_Inhibition_Assay_Workflow Src Kinase Inhibition Assay Workflow A Cell Seeding & Treatment (GL261 cells + KX2-361) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody Incubation (anti-pSrc) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Stripping & Re-probing (anti-total Src) I->J K Densitometry & Data Analysis (IC50 Calculation) J->K

Src Kinase Inhibition Assay Workflow
In Vitro Tubulin Polymerization Assay

This protocol is a representative method for assessing the effect of KX2-361 on the in vitro polymerization of purified tubulin.

Objective: To determine if KX2-361 inhibits the polymerization of tubulin in a cell-free system.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol (B35011)

  • KX2-361 stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Vehicle control (DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare a polymerization mix containing polymerization buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the test compounds (KX2-361, Nocodazole, DMSO) to the respective wells.

    • Add the tubulin solution to the polymerization mix and briefly vortex.

  • Polymerization Measurement:

    • Immediately add the tubulin/polymerization mix to the wells containing the test compounds.

    • Place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Compare the polymerization curves of KX2-361-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

Tubulin_Polymerization_Assay_Workflow In Vitro Tubulin Polymerization Assay Workflow A Reconstitute Tubulin (on ice) D Mix Tubulin with Polymerization Mix A->D B Prepare Polymerization Mix (Buffer, GTP, Glycerol) B->D C Add Test Compounds to 96-well plate (KX2-361, Controls) E Add Tubulin Mix to Wells C->E D->E F Incubate at 37°C E->F G Measure Absorbance at 340 nm (kinetic read) F->G H Data Analysis (Plot Absorbance vs. Time) G->H

Tubulin Polymerization Assay Workflow

Conclusion

KX2-361 is a promising dual-mechanism inhibitor targeting Src kinase and tubulin polymerization. The available data demonstrates its potent activity against these targets and in various cancer cell lines. However, a comprehensive kinase selectivity profile is essential for a complete understanding of its off-target effects and for guiding its clinical development. The experimental protocols provided in this guide offer a framework for the further characterization of KX2-361 and other similar compounds. Future studies should aim to generate a broad kinome-wide selectivity profile to fully elucidate the therapeutic potential and safety of KX2-361.

References

IV-361: A Technical Guide to a Preclinical Model for Advancing Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "IV-361" does not correspond to a known therapeutic agent in oncology. This technical guide instead focuses on the human breast cancer cell line MDA-MB-361 , a pivotal preclinical model in cancer research. This cell line is instrumental for investigating novel cancer therapeutics, particularly in the context of HER2-positive and hormone receptor-positive breast cancer. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of experimental data, protocols, and relevant signaling pathways associated with the MDA-MB-361 cell line.

I. MDA-MB-361 Cell Line: A Profile

The MDA-MB-361 cell line is derived from a brain metastasis of human breast adenocarcinoma. It is characterized by the expression of the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2), making it a valuable in vitro and in vivo model for luminal B, HER2-positive breast cancer.

II. Therapeutic Investigations Utilizing the MDA-MB-361 Model

The MDA-MB-361 cell line has been instrumental in the preclinical evaluation of various anti-cancer agents and therapeutic strategies.

A. Targeted Therapy Combinations

Studies have explored the efficacy of combining targeted therapies to overcome resistance and enhance anti-tumor activity in MDA-MB-361 cells. A triple combination of tucatinib (B611992) (a HER2 inhibitor), palbociclib (B1678290) (a CDK4/6 inhibitor), and fulvestrant (B1683766) (a selective estrogen receptor degrader) has demonstrated significant suppression of cell viability in vitro and maximal suppression of tumor growth in MDA-MB-361 xenografts.[1] This triple therapy effectively eliminated the proliferative capacity of tumor cells in vivo, as indicated by a reduction in the Ki67 proliferation index to less than 1%.[1]

B. Novel Drug Candidates

The MDA-MB-361 cell line is also utilized to screen and characterize novel anti-cancer compounds.

  • GP262: A potent PI3K/mTOR dual-targeting PROTAC degrader, has shown dose-dependent growth inhibition in MDA-MB-361 cells.[2]

  • KX2-361: A dual-mechanism inhibitor targeting Src signaling and tubulin polymerization has also been investigated, although specific efficacy data for the MDA-MB-361 cell line is not detailed in the provided results.[3]

III. Quantitative Data Summary

The following tables summarize key quantitative data from therapeutic studies involving the MDA-MB-361 cell line.

Table 1: In Vitro Efficacy of Anti-Cancer Agents in MDA-MB-361 Cells

Compound/CombinationAssay TypeEndpointValueReference
GP262CCK-8IC50124.2 ± 6.3 nM[2]
Palbociclib (5 µmol/L) + Tucatinib (1.5 µmol/L) + Fulvestrant (4 µmol/L)Clonogenic SurvivalSurvival vs. VehicleSignificantly Lower[1]

Table 2: In Vivo Efficacy of Anti-Cancer Agents in MDA-MB-361 Xenograft Models

TreatmentModelEndpointResultReference
Tucatinib + Palbociclib + FulvestrantMDA-MB-361 XenograftsTumor GrowthMaximal Suppression[1]
Tucatinib + Palbociclib + FulvestrantMDA-MB-361 XenograftsKi67 Proliferation Index<1%[1]

IV. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. The following sections outline the protocols for key experiments conducted with the MDA-MB-361 cell line.

A. In Vitro Cell Viability and Survival Assays

  • CCK-8 Assay (for GP262):

    • Seed MDA-MB-361 cells in 96-well plates.

    • Treat cells with varying concentrations of GP262.

    • Incubate for a specified period.

    • Add CCK-8 solution to each well and incubate.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

    • Calculate IC50 values from dose-response curves.[2]

  • Clonogenic Survival Assay (for Tucatinib, Palbociclib, Fulvestrant combination):

    • Seed MDA-MB-361 PR (palbociclib-resistant) subclones at low density in 6-well plates.

    • Treat cells with vehicle, 5 µmol/L palbociclib, 1.5 µmol/L tucatinib, and/or 4 µmol/L fulvestrant.

    • Allow colonies to form over a period of 10-14 days.

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies and normalize to the vehicle-treated group to determine clonogenic survival.[1]

B. In Vivo Xenograft Studies

  • MDA-MB-361 Xenograft Model:

    • Use six-week-old female NOD-Prkdcem26Cd52Il2rgem26Cd22/NjuCrl (NCG) mice.[1]

    • Perform dorsal bilateral oophorectomy and implant pellets containing 1 mg of estradiol.[1]

    • Inject 1 × 10^6 MDA-MB-361 cells in 50% Matrigel into both #4 mammary fat pads.[1]

    • Monitor tumor growth.

  • Treatment and Analysis:

    • Once tumors reach an average volume of 200 mm³, randomize mice into treatment and vehicle groups.[1]

    • Administer drugs as per the study design. For tucatinib-resistant models, initial treatment can be with tucatinib until tumors reach a larger size (e.g., 500 mm³), followed by a switch to the combination therapy.[1]

    • Measure tumor volumes regularly.

    • At the end of the study, sacrifice the mice and harvest tumors for further analysis, such as immunohistochemistry (IHC) for Ki67.[1]

V. Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication.

A. Signaling Pathways

The PI3K/AKT/mTOR pathway is a critical signaling cascade implicated in the pathogenesis of many cancers, including those modeled by the MDA-MB-361 cell line. GP262, a PI3K/mTOR dual-targeting PROTAC, is designed to modulate this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates GP262 GP262 GP262->PI3K degrades GP262->mTORC1 degrades GP262->mTORC2 degrades

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of GP262.

B. Experimental Workflows

The following diagram illustrates a typical workflow for an in vivo study using the MDA-MB-361 xenograft model to evaluate a novel therapeutic.

in_vivo_workflow start Start cell_culture MDA-MB-361 Cell Culture start->cell_culture animal_prep Prepare NCG Mice (Oophorectomy, Estradiol Pellet) start->animal_prep injection Inject Cells into Mammary Fat Pads cell_culture->injection animal_prep->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Drug vs. Vehicle) randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Reached monitoring->endpoint endpoint->monitoring No harvest Harvest Tumors endpoint->harvest Yes analysis Perform Downstream Analysis (e.g., IHC for Ki67) harvest->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for IV-361, a Selective CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of IV-361, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The provided methodologies are intended to guide researchers in assessing the biochemical and cellular effects of this compound.

Introduction to this compound

This compound is an orally active and selective inhibitor of CDK7 with a high degree of potency.[1] CDK7 is a critical component of the transcription factor TFIIH and the CDK-activating kinase (CAK) complex.[1] Through its roles in regulating transcription and the cell cycle, CDK7 has emerged as a promising target in oncology. This compound demonstrates anti-tumor activity, including the inhibition of HCT-116 cancer cell growth.[1]

Data Presentation

A summary of the in vitro inhibitory activities of this compound is presented in the table below.

Target/Cell LineAssay TypeMetricValueNotes
CDK7Kinase Inhibition AssayKᵢ≤50 nMDemonstrates high-affinity binding to CDK7.[1]
CDK2Kinase Inhibition AssayKᵢ≥1000 nMIndicates selectivity for CDK7 over CDK2.[1]
PLK1Kinase Inhibition AssayKᵢ≥5000 nMShows low activity against Polo-like kinase 1.[1]
HCT-116 (Colon Carcinoma)Cell Growth InhibitionGI₅₀≤100 nMEffective in inhibiting the growth of this cancer cell line.[1]
Peripheral Blood Mononuclear Cells (PBMCs)Cytokine Production InhibitionIC₅₀≤100 nMInhibits the production of IL-2 and IL-17.[1]

Signaling Pathway of CDK7 Inhibition

CDK7 plays a dual role in transcription and cell cycle control. As part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is a critical step for transcription initiation.[1] As a component of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][2] Inhibition of CDK7 by this compound disrupts these processes, leading to cell cycle arrest and suppression of tumor growth.

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex CDK7_TFIIH CDK7 RNAPII RNA Polymerase II (CTD) CDK7_TFIIH->RNAPII Phosphorylates Ser5/7 Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation CAK CAK Complex CDK7_CAK CDK7 CDKs CDK1, CDK2, CDK4, CDK6 CDK7_CAK->CDKs Phosphorylates (Activates) Cell_Cycle_Progression Cell Cycle Progression CDKs->Cell_Cycle_Progression IV361 This compound IV361->CDK7_TFIIH IV361->CDK7_CAK

CDK7 signaling and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

CDK7 Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of CDK7 by quantifying the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 enzyme complex

  • CDK substrate peptide (e.g., a peptide containing the YSPTSPS sequence)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO control to the wells of the assay plate.

    • Prepare a 2X enzyme solution of the CDK7 complex in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution containing the CDK substrate peptide and ATP in kinase assay buffer.

    • Add 2.5 µL of the 2X enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare this compound Serial Dilutions B Add this compound/DMSO to Plate A->B C Add CDK7 Enzyme B->C D Add Substrate/ATP Mix (Initiate Reaction) C->D E Incubate at 30°C for 1 hour D->E F Add ADP-Glo™ Reagent E->F G Incubate at RT for 40 min F->G H Add Kinase Detection Reagent G->H I Incubate at RT for 30 min H->I J Measure Luminescence I->J K Calculate IC₅₀ J->K

Workflow for the CDK7 Kinase Assay.
Cell Viability Assay (MTT or WST-8/CCK-8)

This protocol determines the effect of this compound on the proliferation of cancer cell lines, such as HCT-116.

Materials:

  • HCT-116 cells (or other cancer cell line of interest)

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin/Streptomycin for HCT-116)[3]

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT or WST-8/CCK-8 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding:

    • Harvest and count the HCT-116 cells.

    • Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • For WST-8/CCK-8: Add 10 µL of the WST-8/CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 150 µL of solubilization solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8/CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ value from the dose-response curve.

Western Blot Analysis of RNAPII CTD Phosphorylation

This assay directly assesses the cellular activity of this compound by measuring the phosphorylation status of RNAPII, a direct substrate of CDK7.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-RNAPII CTD (Ser5)

    • Anti-phospho-RNAPII CTD (Ser2)

    • Anti-total RNAPII (Rpb1)

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane with TBST.

    • Apply the ECL substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated RNAPII to total RNAPII and the loading control.

Western_Blot_Workflow A Treat Cells with this compound B Lyse Cells & Extract Protein A->B C Quantify Protein (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-RNAPII, Total RNAPII, Loading Control) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Image and Analyze Bands I->J

Workflow for Western Blot Analysis of RNAPII Phosphorylation.

References

Application Notes and Protocols for Cell-Based Proliferation Assays: Evaluating the Effects of Test Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell proliferation is a fundamental biological process that is tightly regulated in normal tissues. In cancer, this regulation is lost, leading to uncontrolled cell growth. Therefore, assays that measure cell proliferation are crucial tools in cancer research and drug discovery for identifying and characterizing potential therapeutic agents. These notes provide a detailed protocol for a colorimetric cell-based assay to assess the impact of a test compound, exemplified by "IV-361," on the proliferation of cancer cell lines. The protocol is broadly applicable and can be adapted for various adherent cell lines, such as the G-361 malignant melanoma cell line or the MDA-MB-361 breast cancer cell line.

The principle of this assay is based on the metabolic activity of viable cells. Tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium-1), are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of metabolically active cells. By measuring the absorbance of the formazan solution, the rate of cell proliferation can be quantified. A decrease in absorbance in treated cells compared to untreated controls indicates that the test compound inhibits cell proliferation.

Data Presentation

The quantitative data obtained from a cell proliferation assay is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. The results can be summarized in a table for clear comparison of the potency of different compounds or the sensitivity of different cell lines.

Table 1: Example Data Summary of Anti-proliferative Activity

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)
This compound (Example)G-361MTT7215.2
Doxorubicin (Control)G-361MTT720.8
This compound (Example)MDA-MB-361WST-17225.8
Doxorubicin (Control)MDA-MB-361WST-1721.2

Experimental Protocols

This section provides a detailed methodology for performing a cell proliferation assay using a tetrazolium-based colorimetric method. The protocol is optimized for a 96-well plate format, which is suitable for high-throughput screening.

Materials and Reagents
  • Cell Line: G-361 (human malignant melanoma) or MDA-MB-361 (human breast adenocarcinoma).

  • Complete Growth Medium: For G-361, McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS). For MDA-MB-361, Leibovitz's L-15 Medium supplemented with 20% FBS.

  • Test Compound (this compound): Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA solution: 0.25% Trypsin, 0.53 mM EDTA.

  • Tetrazolium Salt Reagent: MTT (5 mg/mL in PBS) or WST-1 reagent.

  • Solubilization Solution: For MTT assay (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Equipment:

    • Laminar flow hood

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • Hemocytometer or automated cell counter

    • 96-well flat-bottom microplates

    • Multichannel pipette

    • Microplate reader

Cell Culture and Seeding
  • Cell Culture Maintenance: Culture the chosen cell line (G-361 or MDA-MB-361) in their respective complete growth medium in a CO2 incubator at 37°C.

  • Cell Harvesting: When the cells reach 70-80% confluency, wash the cell monolayer with PBS and detach the cells using Trypsin-EDTA solution.

  • Cell Counting: Resuspend the detached cells in complete growth medium and determine the cell concentration using a hemocytometer or an automated cell counter.

  • Cell Seeding: Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 1,000 and 10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours in a CO2 incubator to allow the cells to attach and resume growth.

Compound Treatment
  • Prepare Compound Dilutions: Prepare a series of dilutions of the test compound (this compound) and the positive control in complete growth medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%).

  • Treatment: After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium alone (blank) and wells with cells treated with vehicle solvent only (negative control).

  • Incubation: Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Proliferation Assay (MTT Method)
  • Add MTT Reagent: After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilize Formazan: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Cell Proliferation Assay (WST-1 Method)
  • Add WST-1 Reagent: After the treatment period, add 10 µL of WST-1 reagent to each well.[1]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[1]

  • Absorbance Measurement: Shake the plate gently for 1 minute. Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance around 440 nm) using a microplate reader. A reference wavelength above 600 nm can be used.[1]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percentage of Proliferation:

    • Percentage of Proliferation = (Absorbance of treated cells / Absorbance of negative control cells) x 100

  • Determine IC50: Plot the percentage of proliferation against the log of the compound concentration. Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., G-361) cell_harvest 2. Cell Harvesting (Trypsinization) cell_culture->cell_harvest cell_count 3. Cell Counting cell_harvest->cell_count cell_seeding 4. Seed Cells in 96-well Plate cell_count->cell_seeding prepare_compounds 5. Prepare Compound Dilutions (this compound) treat_cells 6. Treat Cells prepare_compounds->treat_cells incubate_treatment 7. Incubate (24-72h) treat_cells->incubate_treatment add_reagent 8. Add MTT or WST-1 Reagent incubate_assay 9. Incubate (1-4h) add_reagent->incubate_assay measure_absorbance 10. Measure Absorbance incubate_assay->measure_absorbance calculate_proliferation 11. Calculate % Proliferation determine_ic50 12. Determine IC50 calculate_proliferation->determine_ic50

Caption: Workflow of the cell-based proliferation assay.

Example Signaling Pathway (Astragaloside IV)

If "this compound" were Astragaloside IV, a potential signaling pathway it could modulate to affect cell proliferation (in the context of angiogenesis) is the JAK2/STAT3 and ERK1/2 pathway.[2]

signaling_pathway cluster_membrane Cell Membrane AS_IV Astragaloside IV Receptor Receptor AS_IV->Receptor JAK2 JAK2 Receptor->JAK2 ERK1_2 ERK1/2 Receptor->ERK1_2 STAT3 STAT3 JAK2->STAT3 eNOS eNOS STAT3->eNOS Upregulation ERK1_2->eNOS Upregulation NO Nitric Oxide eNOS->NO Production Angiogenesis Angiogenesis & Cell Proliferation NO->Angiogenesis

Caption: Astragaloside IV signaling pathway.[2]

Logical Relationship of Assay Components

logical_relationship cluster_cells Biological System cluster_reagents Assay Reagents cluster_measurement Measurement Live_Cells Viable, Metabolically Active Cells Formazan Colored Formazan Live_Cells->Formazan Mitochondrial Dehydrogenases Tetrazolium_Salt Tetrazolium Salt (e.g., MTT, WST-1) Tetrazolium_Salt->Formazan Absorbance Absorbance Reading Formazan->Absorbance is proportional to Proliferation Cell Proliferation Absorbance->Proliferation quantifies

Caption: Logical flow of the colorimetric proliferation assay.

References

Application Notes: Detection of Phosphorylated CDK7 (p-CDK7) via Western Blotting using IV-361 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclin-dependent kinase 7 (CDK7) is a critical enzyme involved in the regulation of both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation. The activity of CDK7 is itself regulated by phosphorylation, primarily at the Threonine 170 (T170) residue within its T-loop or activation loop.[1][2][3] The detection of p-CDK7 (T170) is therefore a key indicator of its activation status and is crucial for studies in cell cycle regulation, transcription, and oncology drug development. This document provides a detailed protocol for the detection of p-CDK7 using the phospho-specific antibody IV-361 via Western blotting.

Signaling Pathway of CDK7 Activation

CDK7 activity is central to cellular proliferation and gene expression. Its activation is a multi-step process. Initially, CDK7 must associate with Cyclin H. This complex is further stabilized by the assembly protein MAT1 (ménage à trois 1). For maximal kinase activity, the CDK7/Cyclin H/MAT1 complex requires phosphorylation on the T-loop of the CDK7 subunit, specifically at the Threonine 170 residue.[2] This phosphorylation event allows the CAK complex to efficiently phosphorylate its downstream targets, including cell cycle CDKs and RNA Polymerase II, thereby driving the cell cycle and transcription.

CDK7_Pathway cluster_upstream Upstream Activation cluster_complex CAK Complex Formation cluster_activation Activation Step cluster_downstream Downstream Targets cluster_function Cellular Functions CDK7 CDK7 Inactive_CAK Inactive CAK Complex (CDK7/Cyclin H/MAT1) CDK7->Inactive_CAK CyclinH Cyclin H CyclinH->Inactive_CAK MAT1 MAT1 MAT1->Inactive_CAK pCDK7 Active p-CDK7 (T170) Inactive_CAK->pCDK7 Phosphorylation at T170 CellCycleCDKs CDK1, CDK2, CDK4/6 pCDK7->CellCycleCDKs Phosphorylates RNAPII RNA Polymerase II pCDK7->RNAPII Phosphorylates CellCycle Cell Cycle Progression CellCycleCDKs->CellCycle Transcription Transcription Initiation RNAPII->Transcription

Caption: CDK7 activation pathway.

Quantitative Data Summary

The following table provides typical starting concentrations and dilutions for a p-CDK7 Western blot experiment. Note that optimal conditions should be determined empirically for each specific experimental setup.

ParameterRecommended Range/ValueNotes
Cell Lysate Loading 20-50 µg total protein per laneThe exact amount may vary based on the expression level of p-CDK7 in the specific cell type and under certain treatment conditions.
Primary Antibody (this compound) 1:1000 dilutionThis is a common starting dilution for phospho-specific antibodies.[1][2] Titration (e.g., 1:500 - 1:2000) is recommended to find the optimal signal-to-noise ratio.
Secondary Antibody 1:2000 - 1:10,000 dilutionThe dilution for the HRP-conjugated secondary antibody will depend on the manufacturer's instructions and the sensitivity of the detection reagent.
Blocking Buffer 5% (w/v) Bovine Serum Albumin (BSA) in TBSTFor phospho-specific antibodies, BSA is recommended over non-fat dry milk, as milk contains phosphoproteins (like casein) that can cause high background.[4][5]
Phosphatase Inhibitors 1X final concentration (e.g., 1:100 from a 100X stock)Crucial for preserving the phosphorylation state of the target protein during cell lysis and sample preparation.[4][6][7][8] Use a broad-spectrum phosphatase inhibitor cocktail.[9][10][11]
Protease Inhibitors 1X final concentration (e.g., 1:100 from a 100X stock)Essential to prevent protein degradation by endogenous proteases upon cell lysis.[7][9][10]

Detailed Experimental Protocol for p-CDK7 Western Blot

This protocol outlines the steps for detecting p-CDK7 (T170) from cell lysates.

I. Reagents and Buffers
  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Protease Inhibitor Cocktail (100X): Commercially available.

  • Phosphatase Inhibitor Cocktail (100X): Commercially available.[6][9]

  • Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol.

  • Tris-Glycine-SDS Running Buffer (10X): 250 mM Tris, 1.92 M glycine, 1% SDS.

  • Transfer Buffer (10X): 250 mM Tris, 1.92 M glycine. (For wet transfer, add 20% methanol (B129727) to the 1X solution).

  • Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.

  • Blocking Buffer: 5% (w/v) BSA in TBST.

  • Primary Antibody: this compound anti-p-CDK7 (T170).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • ECL Chemiluminescent Substrate: Commercially available.[12][13][14]

II. Experimental Workflow Diagram

WB_Workflow A 1. Cell Lysis (with Protease/Phosphatase Inhibitors) B 2. Protein Quantification (BCA or Bradford Assay) A->B C 3. Sample Preparation (Add Laemmli Buffer, Boil 5 min) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST, 1 hour) E->F G 7. Primary Antibody Incubation (Anti-p-CDK7, 1:1000 in 5% BSA/TBST, 4°C Overnight) F->G H 8. Washing (3x 5 min in TBST) G->H I 9. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) H->I J 10. Washing (3x 5 min in TBST) I->J K 11. Detection (Incubate with ECL Substrate) J->K L 12. Imaging (Chemiluminescence Detector or X-ray Film) K->L

Caption: Western blot workflow for p-CDK7 detection.

III. Step-by-Step Protocol
  • Cell Lysis and Protein Extraction a. Culture and treat cells as required by the experimental design. To induce phosphorylation, ensure appropriate stimuli are used. b. Place the cell culture dish on ice and wash cells once with ice-cold PBS. c. Aspirate PBS and add ice-cold RIPA Lysis Buffer supplemented with 1X Protease and 1X Phosphatase Inhibitor Cocktails. d. Scrape cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification a. Determine the protein concentration of the lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation a. Dilute an aliquot of each lysate with water and 2X Laemmli Sample Buffer to a final concentration of 1-2 µg/µL. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins. c. Centrifuge briefly before loading onto the gel.

  • SDS-PAGE a. Load 20-50 µg of total protein per well of a 10% or 12% Tris-Glycine polyacrylamide gel. b. Run the gel in 1X Tris-Glycine-SDS Running Buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer a. Activate a PVDF membrane by incubating it in 100% methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibration in 1X Transfer Buffer for at least 5 minutes.[15][16][17] b. Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) ensuring no air bubbles are trapped. c. Perform a wet transfer in 1X Transfer Buffer (with 20% methanol) at 100V for 60-90 minutes at 4°C.

  • Immunoblotting a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4] c. Incubate the membrane with the this compound anti-p-CDK7 primary antibody diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation. d. The next day, wash the membrane three times for 5 minutes each with TBST. e. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Imaging a. Prepare the ECL chemiluminescent substrate by mixing the components according to the manufacturer's protocol.[13] b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Drain the excess substrate and place the membrane in a plastic wrap or a blot protector. d. Capture the chemiluminescent signal using a CCD-based imager or by exposing it to X-ray film.[18] Multiple exposures may be necessary to obtain an optimal signal.

References

Application Notes and Protocols for IV-361 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IV-361 is a potent and highly selective monoclonal antibody designed to target the Programmed Death-1 (PD-1) receptor on activated T cells. By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, this compound reinvigorates the host's anti-tumor immune response. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in syngeneic mouse models, offering detailed protocols for efficacy studies and pharmacodynamic analyses. The information presented herein is intended to guide researchers in designing robust in vivo experiments to assess the therapeutic potential of this compound and similar immune checkpoint inhibitors.

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

This compound is an immune checkpoint inhibitor that targets the PD-1 receptor. In the tumor microenvironment, cancer cells can express PD-L1, which binds to the PD-1 receptor on activated T cells. This interaction delivers an inhibitory signal to the T cell, leading to T cell exhaustion and allowing the tumor to evade immune destruction. This compound, by binding to PD-1, prevents this interaction, thereby restoring T cell effector functions, such as cytokine production and cytotoxicity, and enabling the immune system to recognize and eliminate cancer cells.

PD1_Pathway cluster_Tcell Activated T Cell TCR TCR Activation T Cell Activation (Cytokine Release, Cytotoxicity) TCR->Activation Signal 1 MHC MHC TCR->MHC Antigen Presentation PD1 PD-1 Receptor Exhaustion T Cell Exhaustion PD1->Exhaustion MHC->TCR PDL1 PD-L1 PDL1->PD1 Inhibitory Signal IV361 This compound IV361->PD1 Blocks Interaction

Figure 1: Mechanism of Action of this compound.

Preclinical Animal Model Experimental Design

The following sections outline the experimental design for evaluating the in vivo efficacy of this compound in a syngeneic mouse model of colon cancer.

I. Animal Model and Cell Line
  • Animal Model: BALB/c mice, female, 6-8 weeks old.

  • Cell Line: CT26.WT (murine colon carcinoma), a well-characterized syngeneic model responsive to immune checkpoint blockade.

II. Experimental Groups and Dosing
GroupTreatmentDose (mg/kg)RouteDosing ScheduleNumber of Animals (n)
1Vehicle Control (PBS)-Intraperitoneal (i.p.)Twice weekly for 3 weeks10
2This compound5Intraperitoneal (i.p.)Twice weekly for 3 weeks10
3This compound10Intraperitoneal (i.p.)Twice weekly for 3 weeks10
4Isotype Control mAb10Intraperitoneal (i.p.)Twice weekly for 3 weeks10
III. Summary of In Vivo Efficacy Data
Treatment GroupMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Median Survival (Days)Increase in Lifespan (%)
Vehicle Control1850 ± 210-25-
This compound (5 mg/kg)980 ± 150473852
This compound (10 mg/kg)450 ± 957652108
Isotype Control1790 ± 1903264

Experimental Protocols

Protocol 1: Syngeneic Tumor Model Establishment and Efficacy Study
  • Cell Culture: Culture CT26.WT cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Cell Implantation:

    • Harvest CT26.WT cells during the logarithmic growth phase.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor length (L) and width (W) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

  • Treatment Administration:

    • When tumors reach an average volume of 80-100 mm³, randomize the mice into the treatment groups as detailed in the experimental design table.

    • Administer this compound, isotype control, or vehicle via intraperitoneal injection according to the specified dosing schedule.

  • Endpoint Analysis:

    • Continue monitoring tumor volume and body weight throughout the study.

    • The primary efficacy endpoint is tumor growth inhibition.

    • For survival studies, monitor mice until the tumor volume reaches the predetermined endpoint (e.g., 2000 mm³) or signs of morbidity are observed, at which point the animals are euthanized.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Data Analysis A Culture CT26.WT Colon Carcinoma Cells B Harvest and Prepare Cell Suspension A->B C Subcutaneous Implantation of CT26.WT Cells into BALB/c Mice B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Treatment Groups D->E Tumors ~100mm³ F Treatment Administration (this compound, Isotype, Vehicle) E->F G Continued Monitoring of Tumor Volume & Body Weight F->G H Endpoint Analysis: Tumor Growth Inhibition G->H I Survival Analysis G->I

Figure 2: Experimental Workflow for In Vivo Efficacy Study.
Protocol 2: Pharmacodynamic (PD) Analysis of Tumor-Infiltrating Lymphocytes (TILs)

  • Tissue Collection: At a predetermined time point after the final dose (e.g., 24 hours), euthanize a subset of mice from each group.

  • Tumor Excision: Carefully excise the tumors and place them in ice-cold PBS.

  • Single-Cell Suspension Preparation:

    • Mince the tumors into small pieces using a sterile scalpel.

    • Digest the minced tissue in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI-1640 for 30-45 minutes at 37°C with gentle agitation.

    • Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Flow Cytometry Staining:

    • Count the viable cells and adjust the concentration to 1 x 10^7 cells/mL.

    • Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3) and intracellular markers for cytokines (e.g., IFN-γ, TNF-α) after appropriate stimulation and permeabilization.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the populations of different immune cells (e.g., CD8+ T cells, regulatory T cells) and their activation status within the tumor microenvironment.

IV. Expected Pharmacodynamic Outcomes
Treatment Group% CD8+ of CD45+ TILsCD8+/Treg Ratio% IFN-γ+ of CD8+ TILs
Vehicle Control15.2 ± 2.11.8 ± 0.38.5 ± 1.5
This compound (10 mg/kg)35.8 ± 4.55.6 ± 0.825.1 ± 3.2
Isotype Control14.9 ± 1.91.7 ± 0.49.1 ± 1.8

Conclusion

The provided protocols and expected outcomes serve as a robust framework for the preclinical evaluation of the anti-PD-1 antibody, this compound. The use of syngeneic models is critical for assessing the immunomodulatory effects of such agents. The data generated from these studies, including tumor growth inhibition, survival benefit, and detailed immunophenotyping of the tumor microenvironment, are essential for advancing our understanding of this compound's therapeutic potential and for informing its clinical development. Researchers are encouraged to adapt these protocols to their specific research questions and to incorporate additional relevant endpoints as needed.

Application Notes and Protocols for IV-361 (KX2-361) in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of IV-361, also known as KX2-361, a dual-mechanism inhibitor targeting Src kinase and tubulin polymerization. The protocols outlined below are based on preclinical studies in murine models of glioblastoma.

Mechanism of Action

This compound (KX2-361) is an orally bioavailable small molecule that exerts its anti-tumor activity through the dual inhibition of two key cellular targets:

  • Src Kinase: A non-receptor tyrosine kinase that is a critical component of signaling pathways regulating cell proliferation, survival, migration, and angiogenesis. Aberrant Src activity is frequently observed in various cancers.

  • Tubulin Polymerization: this compound disrupts the dynamics of microtubule formation by inhibiting tubulin polymerization. This leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.

Signaling Pathways

The dual-action mechanism of this compound impacts two central signaling pathways involved in cancer progression.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K RAS RAS Src->RAS STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis STAT3->Angiogenesis Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IV361 This compound (KX2-361) IV361->Src

Caption: this compound inhibits the Src signaling cascade.

Tubulin_Polymerization_Pathway cluster_0 Microtubule Assembly cluster_1 Microtubule Disassembly TubulinDimers αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament Formation TubulinDimers->Protofilament Polymerization Microtubule Microtubule Elongation Protofilament->Microtubule Polymerization Depolymerization Depolymerization Microtubule->Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle GDP_Tubulin αβ-Tubulin Dimers (GDP-bound) Depolymerization->GDP_Tubulin IV361 This compound (KX2-361) IV361->TubulinDimers Inhibits Polymerization IV361->MitoticSpindle MitoticArrest Mitotic Arrest & Apoptosis MitoticSpindle->MitoticArrest

Caption: this compound disrupts microtubule dynamics.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound (KX2-361) and combination agents used in in vivo mouse studies.

Table 1: this compound (KX2-361) Monotherapy Dosage

CompoundDosageRoute of AdministrationDosing ScheduleMouse ModelPurpose of StudyReference
This compound (KX2-361)10 mg/kgOral gavageOnce daily for 45 daysGL261 murine glioblastomaSurvival Study--INVALID-LINK--
This compound (KX2-361)20 mg/kgOral gavageSingle doseC57BL/6 miceBrain Penetration/Pharmacokinetics--INVALID-LINK--

Table 2: this compound (KX2-361) Combination Therapy Dosage

Primary CompoundCombination AgentDosage (Primary)Dosage (Combination)Route of AdministrationDosing ScheduleMouse ModelReference
This compound (KX2-361)Temozolomide (TMZ)10 mg/kg5 mg/kgOral gavage (both)This compound: Once daily for 45 days; TMZ: Once weeklyGL261 murine glioblastoma--INVALID-LINK--

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_treatments Treatment Phase (45 days) start Start acclimatize Acclimatize C57BL/6 Mice start->acclimatize implant Intracranial Implantation of GL261 Glioma Cells acclimatize->implant randomize Randomize Mice into Treatment Groups (Day 3 post-implantation) implant->randomize vehicle Group 1: Vehicle Control (Oral gavage, daily) randomize->vehicle iv361 Group 2: this compound (10 mg/kg, oral gavage, daily) randomize->iv361 tmz Group 3: TMZ (5 mg/kg, oral gavage, weekly) randomize->tmz combo Group 4: this compound + TMZ (dosed as per individual groups) randomize->combo monitor Monitor Tumor Growth (e.g., MRI/Bioluminescence) and Animal Health vehicle->monitor iv361->monitor tmz->monitor combo->monitor endpoint Endpoint Analysis (Survival, Tumor Burden, Histology) monitor->endpoint end End endpoint->end

Caption: Workflow for a typical in vivo efficacy study.

Protocol 1: Preparation and Administration of this compound (KX2-361)

1.1. Materials:

  • This compound (KX2-361) powder

  • Vehicle: 10% Captisol® in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (oral gavage)

  • Appropriately sized syringes

1.2. Preparation of Dosing Solution (Example for 10 mg/kg):

  • Calculate the required amount of this compound based on the number of animals and their average weight. For a 20g mouse, a 10 mg/kg dose requires 0.2 mg of this compound.

  • Prepare a stock solution of the vehicle (10% Captisol® in sterile water).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 200 µL gavage volume).

  • Vortex the solution vigorously until the powder is fully dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.

  • Prepare fresh dosing solutions daily.

1.3. Administration via Oral Gavage:

  • Gently restrain the mouse.

  • Measure the correct volume of the this compound solution into a syringe fitted with an appropriately sized oral gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

  • Monitor the animal for a short period after administration to ensure no adverse effects.

Protocol 2: Orthotopic GL261 Glioma Mouse Model

2.1. Materials:

  • GL261 murine glioma cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • C57BL/6 mice (6-8 weeks old)

  • Stereotactic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Hamilton syringe with a 26-30 gauge needle

  • Surgical tools (scalpel, drill)

  • Bone wax

  • Sutures or wound clips

2.2. Cell Preparation:

  • Culture GL261 cells in complete growth medium at 37°C and 5% CO2.

  • On the day of surgery, harvest cells that are in the logarithmic growth phase.

  • Wash the cells with sterile PBS and resuspend in a small volume of PBS or serum-free medium to a final concentration of 1 x 10^5 cells/µL.

  • Keep the cell suspension on ice until injection.

2.3. Intracranial Implantation Procedure:

  • Anesthetize the mouse and mount it in a stereotactic frame.

  • Shave the scalp and sterilize the area with an appropriate antiseptic.

  • Make a midline incision to expose the skull.

  • Using the stereotactic apparatus, locate the bregma. The injection coordinates for the striatum are typically: 0.5 mm posterior to bregma, 2.0 mm lateral to the midline, and at a depth of 3.0 mm from the dura.

  • Create a small burr hole at the injection site using a dental drill.

  • Slowly lower the Hamilton syringe needle to the target depth.

  • Infuse 1-2 µL of the GL261 cell suspension (1-2 x 10^5 cells) over 2-5 minutes.

  • Leave the needle in place for an additional 2-5 minutes to prevent reflux, then slowly withdraw it.

  • Seal the burr hole with bone wax and close the scalp incision with sutures or wound clips.

  • Provide post-operative care, including analgesics and monitoring for recovery.

2.4. Tumor Growth Monitoring:

  • Tumor growth can be monitored non-invasively using techniques such as Magnetic Resonance Imaging (MRI) or bioluminescence imaging if the GL261 cells are engineered to express luciferase.

  • Monitor the animals daily for clinical signs of tumor growth, such as weight loss, lethargy, or neurological deficits.

These protocols provide a foundation for conducting in vivo studies with this compound. Researchers should adapt these methods as necessary based on their specific experimental design and institutional guidelines for animal care and use.

Application Notes and Protocols for IV-361 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IV-361 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a key component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex, CDK7 plays a crucial role in the regulation of both transcription and cell cycle progression.[2][3][4] Inhibition of CDK7 by this compound leads to the suppression of cell proliferation and survival, making it a compound of significant interest for cancer research and therapeutic development.[1][2][5] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments.

Mechanism of Action

This compound selectively inhibits the kinase activity of CDK7.[1][2] CDK7 is a central regulator of the cell cycle, activating other CDKs such as CDK1, CDK2, CDK4, and CDK6 through T-loop phosphorylation.[2][4] Additionally, as part of the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation and elongation phases of transcription.[3][6] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Parameter Value Cell Line/System Reference
Ki (CDK7) ≤50 nMBiochemical Assay[1][2]
Ki (CDK2) ≥1000 nMBiochemical Assay[1][2]
Ki (PLK1) ≥5000 nMBiochemical Assay[1][2]
GI₅₀ ≤100 nMHCT-116[1][2]
IC₅₀ (IL-2 Production) ≤100 nMPBMC[1][2]
IC₅₀ (IL-17 Production) ≤100 nMPBMC[1][2]

Table 1: In Vitro Activity of this compound

Parameter Dosage Tumor Model Efficacy Reference
Tumor Volume Suppression 25 mg/kg/day (oral)HCT-116 Xenograft (BALB/c nude mice)≥46%[1][2]

Table 2: In Vivo Activity of this compound

Visualized Signaling Pathway and Experimental Workflow

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CyclinD Cyclin D CDK2_cycE CDK2-Cyclin E CDK2_cycE->G1_S CDK2_cycA CDK2-Cyclin A G2_M G2/M Transition CDK2_cycA->G2_M CDK1 CDK1-Cyclin B CDK1->G2_M RNAPII RNA Polymerase II Transcription Gene Transcription RNAPII->Transcription TFIIH TFIIH Complex TFIIH->RNAPII Phosphorylation of CTD IV361 This compound IV361->TFIIH Inhibition CAK CAK Complex (CDK7, Cyclin H, MAT1) IV361->CAK Inhibition CAK->CDK4_6 Activation CAK->CDK2_cycE Activation CAK->CDK2_cycA Activation CAK->CDK1 Activation

Caption: this compound inhibits CDK7 within the CAK and TFIIH complexes.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_iv361 Prepare this compound Stock (e.g., 10 mM in DMSO) treat_cells Treat with this compound (Varying Concentrations) prep_iv361->treat_cells prep_cells Cell Culture (e.g., HCT-116 or PBMCs) seed_cells Seed Cells in Plates prep_cells->seed_cells seed_cells->treat_cells incubation Incubate (e.g., 24, 48, 72 hours) treat_cells->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) incubation->cell_cycle

Caption: General workflow for in vitro cell-based assays with this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution.

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, it is recommended to use within 6 months.[1]

Cell Culture

Materials:

  • HCT-116 cells (ATCC CCL-247)

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

Growth Medium:

  • McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7][8]

Procedure:

  • Culture HCT-116 cells in a T-75 flask with the growth medium in a humidified incubator at 37°C with 5% CO₂.[8]

  • Subculture the cells when they reach 70-90% confluency.[8]

  • To subculture, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA.

  • Incubate for 5-15 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5 mL of growth medium and collect the cells in a 15 mL conical tube.

  • Centrifuge at 150-400 x g for 5-10 minutes.

  • Resuspend the cell pellet in fresh growth medium and seed into new flasks at a recommended density of 2 x 10⁴ cells/cm².[9]

Materials:

  • Whole blood collected in heparin or citrate (B86180) tubes

  • Ficoll-Paque or other density gradient medium

  • PBS

  • RPMI-1640 medium

  • FBS

  • Penicillin-Streptomycin solution

Procedure:

  • Dilute the whole blood 1:1 with PBS.[10]

  • Carefully layer the diluted blood over the density gradient medium in a conical tube.[10]

  • Centrifuge at 1000 x g for 20 minutes at room temperature with the brake off.[10]

  • Aspirate the upper plasma layer and carefully collect the buffy coat layer containing the PBMCs.[10][11]

  • Wash the collected PBMCs with PBS and centrifuge at 400 x g for 10 minutes.[10]

  • Repeat the wash step.

  • Resuspend the PBMC pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin for subsequent experiments.[12]

Cell Viability Assay (MTT Assay)

Materials:

  • Cells cultured in a 96-well plate

  • This compound working solutions (diluted from stock in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[13]

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).

  • Incubate for the desired time period (e.g., 72 hours).[13]

  • Add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13][14]

  • Remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14][15]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time (e.g., 48 hours).[5]

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[1]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time (e.g., 16-48 hours).[5][17]

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.[18][19]

  • Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[18][19]

  • Centrifuge the fixed cells at a higher speed (e.g., 500 g) for 5 minutes and wash twice with PBS.[19][20]

  • Resuspend the cell pellet in PI/RNase A staining solution.[18]

  • Incubate for 15-30 minutes at room temperature in the dark.[19]

  • Analyze the samples by flow cytometry, acquiring data for at least 10,000 events.[18] The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for IV-361 (KX2-361/Tirbanibulin) in an HCT-116 Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of IV-361 (also known as KX2-361 or Tirbanibulin) in the HCT-116 human colorectal carcinoma xenograft model. While direct studies of this compound in HCT-116 xenografts are not extensively published, this document compiles relevant data from studies on similar colon cancer models and provides detailed protocols to guide researchers in designing and executing such experiments.

Introduction

This compound (KX2-361/Tirbanibulin) is a novel small molecule with a dual mechanism of action, functioning as both a Src kinase inhibitor and a tubulin polymerization inhibitor.[1][2] This dual activity makes it a promising candidate for cancer therapy, as it can simultaneously target pathways involved in cell proliferation, survival, and migration, as well as disrupt cell division. The HCT-116 cell line, a well-characterized human colorectal cancer line, is widely used to establish xenograft models for evaluating the in vivo efficacy of novel anti-cancer agents.[3][4]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through two primary mechanisms:

  • Src Kinase Inhibition: this compound is a non-ATP competitive inhibitor of Src kinase, a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, including colorectal cancer.[2] By inhibiting Src, this compound can disrupt downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[2]

  • Tubulin Polymerization Inhibition: this compound binds to tubulin, preventing its polymerization into microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]

Data Presentation

While specific data for this compound in HCT-116 xenografts is not publicly available, the following table summarizes representative data from a study using a close analog, KX2-391 (Tirbanibulin), in an HT29 colon cancer xenograft model, and data for a different Src inhibitor (SKI-606) in an HCT-116 model to provide an expected range of efficacy.

Table 1: Representative In Vivo Efficacy of Src and Tubulin Inhibitors in Colon Cancer Xenograft Models

CompoundCell LineMouse StrainDosing ScheduleTumor Growth Inhibition (TGI)Reference
KX2-391 (Tirbanibulin)HT29Nude5 mg/kg, oral, twice dailySignificant efficacy against tumor growth[2]
SKI-606HCT-116Nude75 mg/kg, oral, twice dailyInhibition of tumor growth[5]

Experimental Protocols

This section provides a detailed protocol for evaluating the in vivo efficacy of this compound in a subcutaneous HCT-116 xenograft model.

1. Cell Culture and Preparation

  • Cell Line: HCT-116 human colorectal carcinoma cells.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 1 x 10^7 cells/mL.[6]

2. Animal Model

  • Species: Female athymic nude mice or SCID mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free (SPF) environment with controlled temperature and humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.

3. Tumor Implantation

  • Subcutaneously inject 0.1 mL of the HCT-116 cell suspension (1 x 10^6 cells) into the right flank of each mouse.

4. Tumor Monitoring and Grouping

  • Monitor tumor growth by measuring the length and width of the tumors with calipers twice a week.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

5. Drug Formulation and Administration

  • Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water). The formulation should be prepared fresh daily.

  • Dosing: Based on preclinical studies of similar compounds, a starting dose of 10-15 mg/kg administered orally once daily can be used.[2] Dose-response studies are recommended to determine the optimal dose.

  • Administration: Administer the drug or vehicle control to the respective groups via oral gavage for a predetermined period (e.g., 21 consecutive days).

6. Efficacy Evaluation

  • Tumor Volume: Continue to measure tumor volume twice weekly throughout the study.

  • Body Weight: Record the body weight of each mouse three times a week as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at the end of study / Mean tumor volume of control group at the end of study)] x 100.

7. Pharmacodynamic and Histological Analysis

  • At the end of the study, euthanize the mice and excise the tumors.

  • A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis of Src phosphorylation and other relevant biomarkers.

  • The remaining tumor tissue can be fixed in 10% neutral buffered formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Visualizations

Signaling Pathway of this compound (KX2-361/Tirbanibulin)

IV361_Mechanism Mechanism of Action of this compound cluster_cell Cancer Cell cluster_tubulin Microtubule Dynamics cluster_src Src Signaling Pathway IV361 This compound (KX2-361/Tirbanibulin) Tubulin Tubulin IV361->Tubulin Inhibits Src Src Kinase IV361->Src Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Downstream Downstream Signaling (Proliferation, Survival, Migration) Src->Downstream Activation Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Dual mechanism of this compound targeting tubulin polymerization and Src kinase signaling.

Experimental Workflow for HCT-116 Xenograft Study

Xenograft_Workflow HCT-116 Xenograft Study Workflow cluster_groups A HCT-116 Cell Culture B Cell Harvest and Preparation (1x10^7 cells/mL in PBS/Matrigel) A->B C Subcutaneous Injection into Athymic Nude Mice (0.1 mL) B->C D Tumor Growth Monitoring (Calipers, twice weekly) C->D E Randomization into Groups (Tumor Volume ~100-150 mm³) D->E F Treatment Phase (Oral Gavage, daily for 21 days) E->F G Control Group (Vehicle) H Treatment Group (this compound) I Continued Monitoring (Tumor Volume & Body Weight) G->I H->I J Study Endpoint I->J K Tumor Excision and Analysis (Western Blot, IHC) J->K

Caption: Workflow for evaluating this compound efficacy in an HCT-116 xenograft model.

References

Application Notes and Protocols for IV-361 in PBMC Stimulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral Blood Mononuclear Cells (PBMCs) serve as a critical tool in immunological research and drug development, providing valuable insights into the human immune response. In vitro stimulation of PBMCs is a widely used method to assess the immunomodulatory effects of novel therapeutic candidates.[1] This document provides a detailed protocol for evaluating the activity of IV-361, a hypothetical immunomodulatory agent, using a PBMC stimulation assay. The protocol outlines the essential steps from PBMC isolation to data analysis and interpretation, enabling researchers to characterize the functional impact of this compound on immune cell populations.

Principle of the Assay

This assay quantifies the effect of this compound on T-cell activation and cytokine production in human PBMCs. PBMCs are stimulated in vitro with polyclonal activators, such as phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies, to mimic T-cell receptor (TCR) signaling.[1][2] The impact of this compound is assessed by measuring the expression of T-cell activation markers (e.g., CD69, CD25) and the secretion of key cytokines (e.g., IFN-γ, IL-2, TNF-α).[2] These readouts provide a functional assessment of the immunomodulatory properties of the compound.

Materials and Reagents

ReagentSupplierCatalog No.
Ficoll-Paque PLUSGE Healthcare17-1440-02
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
L-GlutamineGibco25030081
Phytohemagglutinin (PHA-L)Sigma-AldrichL2769
Anti-Human CD3 AntibodyBioLegend300302
Anti-Human CD28 AntibodyBioLegend302902
This compoundIn-house/CustomN/A
Human IFN-γ ELISA KitR&D SystemsDIFY00
Human IL-2 ELISA KitR&D SystemsD2050
Human TNF-α ELISA KitR&D SystemsDTA00D
Anti-Human CD3-FITCBioLegend300306
Anti-Human CD4-PEBioLegend300508
Anti-Human CD8-APCBioLegend301014
Anti-Human CD69-PE/Cy7BioLegend310912
Anti-Human CD25-APC/Cy7BioLegend302614
Fixation/Permeabilization KitBD Biosciences554714
Cell Staining BufferBioLegend420201
Trypan Blue SolutionThermo FisherT10282

Experimental Protocols

PBMC Isolation from Whole Blood
  • Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper plasma layer.

  • Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.

  • Transfer the PBMCs to a new 50 mL conical tube and wash with PBS.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

  • Count the cells using a hemocytometer and assess viability with Trypan Blue. A viability of >95% is recommended.[2]

PBMC Stimulation Assay
  • Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium.

  • Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for this compound).

  • Prepare the stimulation cocktail. For PHA stimulation, use a final concentration of 5 µg/mL. For anti-CD3/CD28 stimulation, use a final concentration of 1 µg/mL for each antibody.

  • Add 50 µL of the stimulation cocktail or medium (for unstimulated control) to the wells.

  • The final volume in each well should be 200 µL.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

Data Collection and Analysis
  • After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.

  • Store the supernatants at -80°C until analysis.

  • Quantify the concentration of IFN-γ, IL-2, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Gently resuspend the cell pellets in the 96-well plate with 100 µL of Cell Staining Buffer.

  • Transfer the cell suspensions to FACS tubes or a new 96-well V-bottom plate.

  • Add the antibody cocktail (Anti-CD3, -CD4, -CD8, -CD69, -CD25) to each sample.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Cell Staining Buffer by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cells in 200 µL of Cell Staining Buffer for acquisition on a flow cytometer.

  • Acquire a minimum of 50,000 events per sample.

  • Analyze the data using appropriate flow cytometry software. Gate on lymphocyte populations based on forward and side scatter, then identify CD4+ and CD8+ T-cell subsets. Within these populations, quantify the percentage of cells expressing the activation markers CD69 and CD25.

Data Presentation

Table 1: Effect of this compound on Cytokine Production by Stimulated PBMCs
TreatmentThis compound (µM)IFN-γ (pg/mL) ± SDIL-2 (pg/mL) ± SDTNF-α (pg/mL) ± SD
Unstimulated050 ± 1525 ± 8100 ± 25
PHA (5 µg/mL)02500 ± 3501500 ± 2003000 ± 400
PHA + this compound0.12250 ± 3001350 ± 1802700 ± 350
PHA + this compound11500 ± 250900 ± 1501800 ± 280
PHA + this compound10750 ± 120450 ± 80900 ± 150
Table 2: Effect of this compound on T-Cell Activation Marker Expression
TreatmentThis compound (µM)% CD69+ in CD4+ T-cells ± SD% CD25+ in CD4+ T-cells ± SD% CD69+ in CD8+ T-cells ± SD% CD25+ in CD8+ T-cells ± SD
Unstimulated02.5 ± 0.85.1 ± 1.23.2 ± 0.96.5 ± 1.5
PHA (5 µg/mL)065.2 ± 5.570.8 ± 6.275.4 ± 6.878.1 ± 7.1
PHA + this compound0.158.1 ± 4.963.2 ± 5.867.3 ± 6.170.5 ± 6.5
PHA + this compound140.5 ± 3.845.3 ± 4.148.9 ± 4.552.7 ± 5.0
PHA + this compound1015.8 ± 2.120.1 ± 2.518.2 ± 2.322.4 ± 2.8

Visualizations

PBMC_Stimulation_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Whole_Blood Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Whole_Blood->PBMC_Isolation Cell_Count Cell Counting & Viability Assessment PBMC_Isolation->Cell_Count Plating Plate PBMCs (1e6 cells/mL) Cell_Count->Plating Treatment Add this compound & Stimulants (PHA) Plating->Treatment Incubation Incubate (48-72h, 37°C, 5% CO2) Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Harvesting Harvest Cells Incubation->Cell_Harvesting ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Flow_Cytometry Activation Marker Staining (Flow Cytometry) Cell_Harvesting->Flow_Cytometry

Caption: Experimental workflow for the PBMC stimulation assay with this compound.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response TCR TCR/CD3 Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, AP-1, NFAT) TCR->Signaling_Cascade CD28 CD28 CD28->Signaling_Cascade Stimulant Anti-CD3/CD28 or PHA Stimulant->TCR Stimulant->CD28 Gene_Transcription Gene Transcription Signaling_Cascade->Gene_Transcription IV361 This compound IV361->Signaling_Cascade Inhibition Cytokine_Production Cytokine Production (IL-2, IFN-γ, TNF-α) Gene_Transcription->Cytokine_Production Activation_Markers Activation Marker Expression (CD69, CD25) Gene_Transcription->Activation_Markers Proliferation Cell Proliferation Gene_Transcription->Proliferation

Caption: Hypothetical signaling pathway for T-cell activation and inhibition by this compound.

Troubleshooting

IssuePossible CauseSolution
Low cell viability after isolation - Overly vigorous mixing- Incorrect centrifuge speed- Temperature shock- Handle cells gently- Ensure correct centrifuge settings- Maintain all solutions at room temperature
High background in unstimulated wells - PBMC activation during isolation- Contamination- Use fresh blood and handle gently- Maintain sterile technique
Low response to stimulation - Suboptimal stimulant concentration- Poorly viable cells- Incorrect incubation time- Titrate stimulant concentration- Use freshly isolated, healthy PBMCs- Optimize incubation time (24-72 hours)
High variability between replicates - Pipetting errors- Uneven cell distribution- Use calibrated pipettes- Ensure cells are well-mixed before plating

Conclusion

This protocol provides a robust framework for assessing the immunomodulatory effects of the hypothetical compound this compound on human PBMCs. The combination of cytokine quantification and flow cytometric analysis of T-cell activation markers offers a comprehensive evaluation of the compound's activity. The presented data tables and visualizations serve as a guide for data presentation and interpretation. This assay can be adapted to screen other compounds and further explore the mechanisms of immune modulation.

References

Application Notes and Protocols for Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: IV-361 Application in Immuno-Oncology Research

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and clinical trial databases, it has been determined that there is no specific immuno-oncology agent publicly designated as "this compound." The term "361" appears in various contexts within cancer research, most notably as the identifier for the KEYNOTE-361 clinical trial, which evaluated the efficacy of pembrolizumab (B1139204) (an anti-PD-1 antibody) in urothelial carcinoma.[1][2][3][4] Other mentions include the breast cancer cell line MDA-MB-361 and a dual Src/tubulin inhibitor known as KX2-361 , which is not primarily classified as an immuno-oncology agent.[5][6]

Therefore, detailed application notes and protocols for a compound named "this compound" in immuno-oncology research cannot be generated at this time due to the absence of a specific, publicly identified agent with this designation.

For researchers interested in the application of immunotherapy in oncology, we recommend consulting resources and protocols related to well-established agents and pathways. Information regarding immuno-oncology can be found in various resources covering topics such as:

  • Immune checkpoint inhibitors: These drugs block immune checkpoints, which are a normal part of the immune system that keeps immune responses from being too strong.[7]

  • T-cell transfer therapy: T-cells are taken from a patient, modified in a laboratory to better target cancer cells, and then re-infused into the patient.[7]

  • Monoclonal antibodies: These are lab-made versions of immune system proteins that can be designed to attack a very specific part of a cancer cell.

  • Treatment vaccines: These vaccines work to boost the immune system's response to cancer cells.

  • Immune system modulators: These substances are used to enhance the body's overall immune response.

We encourage researchers to specify a known immuno-oncology agent for the generation of detailed application notes and protocols.

References

Troubleshooting & Optimization

IV-361 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of IV-361, a selective CDK7 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with a reported Ki (inhibitor constant) of ≤50 nM.[1][2] Its chemical name is N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide, and its CAS number is 2055741-39-2.[3] this compound exerts its anti-cancer activity by targeting CDK7, a key enzyme with dual roles in regulating the cell cycle and gene transcription.[2]

Q2: In what solvents is this compound soluble?

Q3: How should I prepare a stock solution of this compound?

A: A detailed protocol for preparing a stock solution in DMSO is provided in the "Experimental Protocols" section of this guide. It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility.[1]

Q4: I am having trouble dissolving this compound. What can I do?

A: Please refer to the "Troubleshooting Guide" for a step-by-step approach to address solubility issues. Common techniques include vortexing, gentle warming, and sonication.

Q5: What are the known resistance mechanisms to CDK7 inhibitors like this compound?

A: Resistance to some covalent CDK7 inhibitors has been associated with a mutation in the covalent binding site of the target, specifically a Cysteine to Serine substitution at position 312 (C312S).[4] While this compound is not specified as a covalent inhibitor, this provides insight into potential resistance mechanisms for this class of compounds.

Data Presentation

Table 1: Solubility of this compound

Solvent/FormulationSolubilityMolar Concentration (mM)Notes
DMSO 90 mg/mL196.67Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1]
Formulation 1 (for in vivo use) ≥ 2.25 mg/mL≥ 4.9210% DMSO, 40% PEG300, 5% Tween80, 45% Saline. Co-solvents should be added sequentially. Saturation is unknown.[3]
Formulation 2 (for in vivo use) ≥ 2.25 mg/mL≥ 4.9210% DMSO, 90% Corn Oil. Co-solvents should be added sequentially. Saturation is unknown.[3]
Ethanol (B145695) Data not availableData not availableSmall-scale solubility testing is recommended.
PBS (Phosphate-Buffered Saline) Data not availableData not availableExpected to have low solubility. Small-scale solubility testing is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 457.62 g/mol )

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.576 mg of this compound.

    • Calculation: 0.01 L x 0.01 mol/L x 457.62 g/mol = 0.004576 g = 4.576 mg

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.

  • Add DMSO: Add the desired volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the this compound powder.

  • Dissolve the compound:

    • Cap the vial securely and vortex for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.

    • Gentle warming in a 37°C water bath for a short period can also aid dissolution.

  • Confirm dissolution: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not fully dissolve in DMSO. 1. Insufficient mixing. 2. Low-quality or hydrated DMSO. 3. Compound has aggregated.1. Vortex the solution for a longer duration. 2. Use fresh, high-purity, anhydrous DMSO.[1] 3. Use a water bath sonicator for 10-15 minutes or gently warm the solution to 37°C.
Precipitation occurs when diluting the DMSO stock solution in an aqueous buffer (e.g., cell culture media). The final concentration of DMSO is too low to maintain solubility.1. Increase the final DMSO concentration in your working solution (typically up to 0.5% is tolerated by most cell lines, but should be optimized). 2. Prepare serial dilutions of the stock solution in DMSO before the final dilution into the aqueous buffer.
Inconsistent experimental results. 1. Inaccurate stock solution concentration. 2. Degradation of the compound due to improper storage.1. Verify calculations and ensure accurate weighing of the compound. 2. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles by storing in aliquots.[1]
Loss of inhibitor activity in cellular assays over time. Development of resistance in the cell line.Consider sequencing the CDK7 gene in the resistant cell line to check for mutations, such as the C312S mutation, which has been reported to confer resistance to some CDK7 inhibitors.[4]

Visualizations

CDK7 Signaling Pathway

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CDK2 CDK2 G1_S G1/S Transition CDK2->G1_S promotes CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M promotes E2F E2F Rb->E2F inhibits E2F->G1_S promotes Rb_p p-Rb TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII phosphorylates RNAPII_p p-RNA Pol II (Ser5/7) Transcription_Initiation Transcription Initiation RNAPII_p->Transcription_Initiation promotes MYC MYC Transcription_Initiation->MYC upregulates Oncogenic_Transcription Oncogenic Transcription MYC->Oncogenic_Transcription drives CDK7 CDK7 CDK7->CDK4_6 activates (CAK) CDK7->CDK2 activates (CAK) CDK7->CDK1 activates (CAK) CDK7->TFIIH is part of IV361 This compound IV361->CDK7 inhibits

Caption: Dual roles of CDK7 in cell cycle and transcription, and inhibition by this compound.

Experimental Workflow: Preparing a Stock Solution

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve add_dmso->dissolve check Check for Complete Dissolution dissolve->check sonicate Sonicate / Warm Gently check->sonicate No aliquot Aliquot into Vials check->aliquot Yes sonicate->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for the preparation of an this compound stock solution.

Troubleshooting Logic for Dissolution Issues

Dissolution_Troubleshooting start Compound does not dissolve vortex Vortex thoroughly? start->vortex sonicate_warm Sonicate or warm gently? vortex->sonicate_warm No success Dissolved vortex->success Yes check_dmso Using fresh, anhydrous DMSO? sonicate_warm->check_dmso No sonicate_warm->success Yes check_dmso->start No, replace DMSO solubility_limit Consider solubility limit. Consult datasheet. check_dmso->solubility_limit Yes

Caption: A logical approach to troubleshooting this compound dissolution problems.

References

Technical Support Center: IV-361 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific molecule designated "IV-361" is not publicly available. The following troubleshooting guides and FAQs are representative examples for a hypothetical intravenous therapeutic agent, based on established principles of pharmaceutical stability testing for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound drug substance and formulated product?

A1: For long-term storage, the this compound drug substance should be stored at -20°C ± 5°C, protected from light. The lyophilized drug product should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1]

Q2: How should this compound be reconstituted and diluted for in vitro/in vivo experiments?

A2: Reconstitute the lyophilized powder with sterile Water for Injection (WFI). Gently swirl the vial to dissolve the contents; do not shake. The reconstituted solution can then be further diluted to the desired concentration using a 5% dextrose solution or 0.9% saline. The specific volumes for reconstitution and dilution will depend on the desired final concentration.

Q3: What is the stability of this compound after reconstitution and dilution?

A3: The reconstituted solution of this compound is stable for up to 24 hours when stored at 2°C to 8°C. After dilution in an infusion bag, the solution should be used within 12 hours if stored at room temperature (25°C) or within 48 hours if refrigerated (2°C to 8°C).

Q4: What are the visual signs of this compound degradation?

A4: Any visual changes such as discoloration (e.g., development of a yellow tint), cloudiness, or the presence of particulate matter in the reconstituted or diluted solution may indicate degradation. Do not use if any of these are observed.

Q5: Is this compound sensitive to light?

A5: Yes, this compound is known to be moderately photosensitive. Both the drug substance and the reconstituted solutions should be protected from direct exposure to light. Amber vials or light-protective coverings for infusion bags are recommended.

Troubleshooting Guide

Issue 1: Precipitation observed upon reconstitution or dilution.

  • Question: I observed a precipitate forming after reconstituting the lyophilized this compound powder or during its dilution. What could be the cause and how can I resolve this?

  • Answer:

    • Potential Cause 1: Incorrect Reconstitution Solvent. Ensure you are using sterile Water for Injection (WFI) for initial reconstitution. Using buffers with certain pH values or salt concentrations might reduce the solubility of this compound.

    • Potential Cause 2: Temperature of the Diluent. Using a cold diluent directly from the refrigerator might decrease the solubility. Allow the diluent to come to room temperature before use.

    • Potential Cause 3: Incompatibility with Diluent. While this compound is compatible with 5% dextrose and 0.9% saline, other diluents may not be suitable.

    • Troubleshooting Steps:

      • Verify the correct reconstitution solvent and diluent were used.

      • Ensure the diluent was at room temperature.

      • Try reconstituting a new vial, ensuring the powder is fully dissolved with gentle swirling before further dilution.

Issue 2: The reconstituted solution has a slight yellow tint.

  • Question: My reconstituted this compound solution appears to have a pale yellow color. Is it still usable?

  • Answer:

    • Potential Cause 1: Minor Degradation. A slight yellowing may indicate a low level of degradation, potentially due to exposure to light or elevated temperatures.

    • Potential Cause 2: Lot-to-Lot Variability. Minor color variations can sometimes occur between different manufacturing lots.

    • Troubleshooting Steps:

      • Review the storage conditions of the vial prior to reconstitution.

      • Check the expiration date on the vial.

      • It is recommended to run a purity check using a validated analytical method (e.g., HPLC) to ensure the product meets specifications before use. If in doubt, use a new vial.

Issue 3: Inconsistent results in cell-based potency assays.

  • Question: I am seeing variable results in my cell-based assays using this compound. What could be affecting the compound's potency?

  • Answer:

    • Potential Cause 1: Adsorption to Labware. this compound may adsorb to certain types of plastics. This can lead to a lower effective concentration in your assay.

    • Potential Cause 2: Instability in Media. The compound may be unstable in the cell culture medium over the duration of the experiment, especially if the medium contains components that can react with this compound.

    • Potential Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing stock solutions can lead to degradation.

    • Troubleshooting Steps:

      • Consider using low-adsorption polypropylene (B1209903) or glass labware.

      • Assess the stability of this compound in your specific cell culture medium over the assay duration.

      • Prepare single-use aliquots of your stock solutions to avoid multiple freeze-thaw cycles.

Data and Protocols

Stability Data

Table 1: Long-Term Stability of Lyophilized this compound

Storage ConditionTime PointPurity (%) by HPLCAppearance
2-8°C0 months99.8White crystalline powder
6 months99.7White crystalline powder
12 months99.5White crystalline powder
24 months99.2White crystalline powder
25°C / 60% RH0 months99.8White crystalline powder
3 months98.1White crystalline powder
6 months96.5Slightly off-white powder

Table 2: Forced Degradation Study of this compound in Solution (1 mg/mL)

ConditionDurationPurity (%) by HPLCMajor Degradant (% Area)
0.1 M HCl24 hours85.212.3 (Deg-1)
0.1 M NaOH24 hours78.918.5 (Deg-2)
3% H₂O₂24 hours92.16.8 (Deg-3)
Heat (80°C)48 hours95.83.1 (Deg-4)
Light (ICH Q1B)10 days97.31.9 (Deg-5)
Experimental Protocol: HPLC Method for Stability Assessment

This method is designed to separate the active pharmaceutical ingredient (API) this compound from its potential degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • This compound reference standard and test samples.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at 1 mg/mL in the sample diluent.

  • For stability samples, dilute them with the sample diluent to a final concentration of approximately 0.5 mg/mL.

4. Analysis:

  • Inject the prepared samples onto the HPLC system.

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Receive this compound Sample reconstitute Reconstitute/Dilute to Target Concentration start->reconstitute aliquot Prepare Aliquots for Stress Conditions reconstitute->aliquot acid Acid Hydrolysis aliquot->acid base Base Hydrolysis aliquot->base oxidation Oxidation (H2O2) aliquot->oxidation heat Thermal Stress aliquot->heat light Photostability aliquot->light hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc mass_spec LC-MS for Degradant Identification hplc->mass_spec report Data Evaluation and Reporting mass_spec->report degradation_pathway cluster_degradation Degradation Products IV361 This compound (Active) Deg1 Deg-1 (Hydrolysis Product) IV361->Deg1  Acid/Base Deg2 Deg-2 (Oxidation Product) IV361->Deg2  Oxidative Stress Deg3 Deg-3 (Photodegradation Product) IV361->Deg3  Light Exposure Inactive Inactive Fragments Deg1->Inactive Deg2->Inactive Deg3->Inactive

References

Technical Support Center: In Vivo Delivery of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "IV-361" is not clearly identified in publicly available scientific literature. This guide provides general troubleshooting advice for the in vivo delivery of small molecule inhibitors, with specific examples drawn from similarly named compounds such as NIDO-361 and KX2-361 to illustrate key concepts. Researchers should always refer to the specific documentation provided with their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the in vivo delivery of small molecule inhibitors?

The most frequent hurdles researchers face during the in vivo delivery of small molecule inhibitors include poor aqueous solubility, compound instability, off-target effects, and difficulties in achieving desired pharmacokinetic and pharmacodynamic profiles. These challenges can lead to issues such as compound precipitation, low bioavailability, inconsistent results, and unexpected toxicity.

Q2: How do I choose the appropriate vehicle for my small molecule inhibitor?

The choice of vehicle is critical for successful in vivo delivery and depends on the physicochemical properties of your compound and the intended route of administration. A systematic approach to vehicle selection is recommended, starting with common solvents and assessing solubility on a small scale. For many hydrophobic compounds, a multi-component vehicle system is often necessary.

Q3: What are "on-target" and "off-target" effects, and how can I distinguish between them?

"On-target" effects are the desired pharmacological outcomes resulting from the inhibitor binding to its intended molecular target. "Off-target" effects occur when the inhibitor interacts with other molecules, leading to unintended biological consequences.[1][2][3][4] Distinguishing between these can be challenging but can be approached by using structurally unrelated inhibitors for the same target, performing dose-response analyses, and utilizing genetic knockdown techniques (e.g., siRNA, CRISPR) to validate that the observed phenotype is a direct result of inhibiting the primary target.[2]

Q4: Can off-target effects of a kinase inhibitor be beneficial?

In some instances, the off-target activities of a kinase inhibitor can contribute to its overall therapeutic efficacy, a concept known as polypharmacology.[2] For example, an inhibitor might beneficially impact multiple signaling pathways involved in a disease process, leading to a more robust therapeutic effect than targeting a single kinase.[2]

Troubleshooting Guides

Issue 1: Compound Precipitation or Poor Solubility

Symptoms:

  • Visible precipitate in the formulation vial.

  • Difficulty in achieving the desired concentration.

  • Inconsistent results between experiments.

Possible Causes:

  • The inherent low aqueous solubility of the compound.

  • Use of an inappropriate solvent or vehicle system.

  • Precipitation upon dilution into an aqueous environment.

Solutions:

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG400, ethanol) to increase solubility.Simple to prepare; can significantly improve solubility.High concentrations of organic solvents can cause toxicity or off-target effects.
Surfactants Employing agents like Tween 80 or Cremophor EL to form micelles that encapsulate the hydrophobic compound.Can dramatically increase solubility and stability in aqueous solutions.Potential for dose-limiting toxicity and can alter biological barriers.
pH Adjustment Modifying the pH of the vehicle to ionize the compound, thereby increasing its solubility.Effective for compounds with ionizable functional groups.The pH must remain within a physiologically tolerable range for the animal.
Particle Size Reduction Techniques like micronization or nanomilling to increase the surface area of the compound, enhancing its dissolution rate.Can improve the bioavailability of orally administered drugs.May require specialized equipment and expertise.
Issue 2: Lack of Efficacy or Inconsistent Pharmacodynamic (PD) Response

Symptoms:

  • The expected therapeutic effect is not observed in the animal model.

  • High variability in the biological response between animals.

Possible Causes:

  • Poor bioavailability leading to insufficient drug concentration at the target site.

  • Rapid metabolism or clearance of the compound.

  • The compound may not effectively cross critical biological barriers (e.g., the blood-brain barrier).

Solutions:

  • Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. This will provide crucial data on its concentration in plasma and target tissues over time.[5][6][7][8]

  • Formulation Optimization: Based on PK data, you may need to reformulate your compound to improve its bioavailability.

  • Alternative Administration Routes: If one route (e.g., oral) is proving ineffective, consider others (e.g., intraperitoneal, intravenous) that may provide more direct and consistent systemic exposure.

  • Dose Escalation Study: Carefully increase the dose to determine if a therapeutic window can be achieved without significant toxicity.

Issue 3: Unexpected Toxicity or Adverse Events

Symptoms:

  • Weight loss, lethargy, or other signs of distress in the animals.

  • Organ damage observed during necropsy.

Possible Causes:

  • On-target toxicity due to inhibition of the target in vital organs.

  • Off-target effects of the compound.[4][9]

  • Toxicity of the vehicle formulation.

Solutions:

  • Dose Reduction: Lower the dose to see if a therapeutic effect can be maintained with reduced toxicity.

  • Vehicle Toxicity Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the formulation itself.

  • In Vitro Off-Target Screening: Screen your compound against a panel of kinases or other potential targets to identify any off-target interactions.[2]

  • Histopathology: Conduct a thorough histopathological examination of major organs to identify the nature and extent of any toxicity.

Experimental Protocols

Protocol 1: Preparation of a Small Molecule Inhibitor Formulation

This protocol provides a general method for preparing a formulation for a poorly water-soluble compound using a co-solvent system.

Materials:

  • Small molecule inhibitor

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG400

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of the small molecule inhibitor in a sterile vial.

  • Add a minimal amount of DMSO to dissolve the compound completely. Vortex thoroughly. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline in the desired ratio (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% saline). The final concentration of DMSO should be kept as low as possible, ideally below 10%.

  • Slowly add the vehicle to the dissolved compound while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Store the formulation according to the manufacturer's recommendations.

Protocol 2: Oral Gavage in Mice

Materials:

  • Animal restrainer

  • Flexible or rigid gavage needle (20-22 gauge for most adult mice)

  • Syringe with the prepared formulation

Procedure:

  • Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[10][11][12]

  • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[10][11]

  • Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle if resistance is met.[12]

  • Once the needle is in the correct position, slowly administer the formulation.

  • Gently remove the needle in a single, smooth motion.

  • Monitor the animal for at least 10-15 minutes post-gavage for any signs of distress.[11][13]

Protocol 3: Intraperitoneal (IP) Injection in Mice

Materials:

  • Sterile syringe and needle (25-27 gauge)

  • Prepared formulation

Procedure:

  • Properly restrain the mouse to expose the abdomen.

  • The injection site is typically the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14][15][16]

  • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[15]

  • Gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.[16]

  • Slowly inject the formulation.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Protocol 4: Intravenous (IV) Tail Vein Injection in Mice

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile syringe and needle (27-30 gauge)

  • Prepared formulation

Procedure:

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them easier to visualize.[17][18][19]

  • Place the mouse in a restrainer.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle, parallel to the vein.[17][18][20]

  • A successful insertion may result in a "flash" of blood in the needle hub.

  • Slowly inject the formulation. The vein should blanch as the solution displaces the blood. If a subcutaneous bleb forms, the injection is not in the vein.[17]

  • After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[18][21]

  • Return the animal to its cage and monitor for any adverse reactions.

Data Summary

Table 1: Overview of NIDO-361 and KX2-361

FeatureNIDO-361KX2-361
Primary Target Androgen Receptor (AR)[22][23][24][25]Src kinase and Tubulin[26][27][28][29][30][31]
Mechanism of Action Binds to a distinct site on the AR to correct transcriptional dysregulation.[22][24][25]Dual inhibitor of Src kinase activity and tubulin polymerization.[26][27][32]
Therapeutic Area Spinal and Bulbar Muscular Atrophy (SBMA)[22][24][33]Glioblastoma[27][28][30]
Route of Administration Oral[23][33]Oral[26][27][28]
Key In Vivo Feature Aims to restore healthy cell function by modulating the mutated AR protein.[25][33]Crosses the blood-brain barrier in mice.[27][31]

Table 2: Example Pharmacokinetic Parameters for KX2-361 in Mice

ParameterValueUnit
Dose 20mg/kg
Cmax (Brain) 4025 ± 319ng/g
Time to Cmax (Brain) 15minutes
AUC (Brain) 5044 ± 355h*ng/g
Data from MedChemExpress, citing in vivo studies in mice.[27]

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase (e.g., Src) Receptor->TargetKinase Activation IV361 This compound (Small Molecule Inhibitor) IV361->TargetKinase Inhibition DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamEffector->CellularResponse experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation 1. Compound Formulation (Solubility & Stability Check) Dosing 3. In Vivo Dosing (e.g., Oral Gavage, IP, IV) Formulation->Dosing AnimalModel 2. Animal Model Preparation (e.g., Tumor Implantation) AnimalModel->Dosing Monitoring 4. Animal Monitoring (Weight, Clinical Signs) Dosing->Monitoring PK_PD 5. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Monitoring->PK_PD Efficacy 6. Efficacy Assessment (e.g., Tumor Volume) Monitoring->Efficacy Toxicity 7. Toxicity Assessment (Histopathology) Efficacy->Toxicity

References

Technical Support Center: Optimizing IV-361 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the small molecule inhibitor IV-361 for various cell-based assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful and reproducible application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A common approach is to use a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[1] This wide range will help in identifying the effective concentration window for your specific cell line and assay. If the biochemical IC50 or Ki values for this compound are known, a starting concentration 5 to 10 times higher than these values can be a good starting point for achieving complete inhibition of the target's activity in a cellular context.[2]

Q2: How do I determine the optimal incubation time for this compound?

A2: The optimal incubation time depends on the mechanism of action of this compound and the specific biological question being investigated. It is recommended to perform a time-course experiment. This involves treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q3: What is the best way to dissolve and store this compound?

A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C, protected from light.[1][2]

Q4: How does the presence of serum in the culture medium affect the activity of this compound?

A4: Serum proteins can bind to small molecules like this compound, which can reduce the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting your results. If you suspect significant interference from serum, it may be necessary to perform experiments in serum-free or reduced-serum conditions.

Troubleshooting Guide

Issue 1: No observable effect of this compound at the tested concentrations.

  • Possible Cause 1: Concentration is too low.

    • Solution: Test a higher concentration range. Some compounds require higher concentrations to elicit a response in in-vitro settings.[1]

  • Possible Cause 2: Compound instability.

    • Solution: Ensure this compound is properly stored and handled. Prepare fresh dilutions for each experiment from a new aliquot of the stock solution.[1]

  • Possible Cause 3: Insensitive cell line or assay.

    • Solution: Verify that your cell line expresses the target of this compound. Use a positive control compound to ensure the assay is performing as expected.[1]

  • Possible Cause 4: Poor cell permeability.

    • Solution: The compound may not be efficiently crossing the cell membrane. While difficult to address without modifying the compound, this is a key consideration when interpreting a lack of effect.

Issue 2: High level of cell death observed across all concentrations of this compound.

  • Possible Cause 1: Compound-induced cytotoxicity.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or a live/dead stain) to determine the cytotoxic concentration range of this compound for your specific cell line. Adjust the experimental concentrations to be below the cytotoxic threshold.[1]

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.[1]

Issue 3: Inconsistent or variable results between experiments.

  • Possible Cause 1: Inconsistent cell culture conditions.

    • Solution: Standardize cell culture parameters such as cell passage number, confluency, and media composition.[1]

  • Possible Cause 2: Pipetting errors.

    • Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[1]

  • Possible Cause 3: Compound degradation.

    • Solution: Prepare fresh dilutions of this compound for each experiment and minimize freeze-thaw cycles of the stock solution.[1]

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay

This compound Concentration (µM)Percent Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 6.2
152.3 ± 4.8
1015.1 ± 3.9
1005.4 ± 2.1

Table 2: Key Parameters for this compound Characterization

ParameterDescriptionTypical Value/Range
IC50 Concentration of inhibitor required to reduce a biological response by 50%.Dependent on cell line and assay.
EC50 Concentration of a drug that gives half-maximal response.Dependent on the specific effect measured.
LC50 Lethal concentration that kills 50% of the test sample.Determined through cytotoxicity assays.
Optimal Concentration The concentration that gives the desired biological effect with minimal cytotoxicity.Varies based on experimental goals.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Plate reader

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in cell culture medium. The concentration range should span from well below the expected IC50 to concentrations where toxicity might be expected.[3] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[2]

  • MTT Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[2]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Assessing Target Engagement of this compound by Western Blotting

This protocol is for assessing the effect of this compound on the phosphorylation of its target protein.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against phosphorylated and total target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Seed cells in multi-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total target protein, followed by incubation with the appropriate secondary antibodies.[2]

  • Detection: Visualize the protein bands using an appropriate detection method.

  • Analysis: Quantify the band intensities to determine the effect of this compound on target phosphorylation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TargetProtein Target Protein Kinase2->TargetProtein Phosphorylates TranscriptionFactor Transcription Factor TargetProtein->TranscriptionFactor Activates IV361 This compound IV361->Kinase2 Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow start Start: Define Cell Line and Assay Endpoint range_finding Dose-Range Finding (Broad Concentration Screen) start->range_finding cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) range_finding->cytotoxicity dose_response Dose-Response Curve (Determine IC50) range_finding->dose_response target_engagement Target Engagement Assay (e.g., Western Blot) dose_response->target_engagement functional_assay Functional Cell Assay (e.g., Migration, Proliferation) target_engagement->functional_assay end End: Optimal Concentration Determined functional_assay->end

Caption: Workflow for determining the optimal inhibitor concentration.

Troubleshooting_Logic start Unexpected Result no_effect No Effect Observed start->no_effect high_toxicity High Toxicity start->high_toxicity inconsistent Inconsistent Results start->inconsistent check_conc Increase Concentration Range? no_effect->check_conc Is concentration range appropriate? check_cyto Run Cytotoxicity Assay? high_toxicity->check_cyto Is toxicity dose-dependent? check_protocol Standardize Protocol? inconsistent->check_protocol Are all parameters consistent? check_stability Check Compound Stability? check_conc->check_stability No check_cell_line Validate Cell Line/Assay? check_stability->check_cell_line No check_solvent Check Solvent Concentration? check_cyto->check_solvent No check_reagents Prepare Fresh Reagents? check_protocol->check_reagents No

Caption: Troubleshooting logic for weak or no inhibitor effect.

References

Technical Support Center: Managing IV-361 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the BET inhibitor IV-361 in cancer cell lines.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides potential solutions based on established mechanisms of BET inhibitor resistance.

Issue Possible Cause Suggested Action
Decreased sensitivity to this compound (IC50 increase >10-fold) 1. Upregulation of compensatory BET proteins: Cancer cells may upregulate other BET family members, like BRD2, to compensate for BRD4 inhibition.[1] 2. Activation of bypass signaling pathways: Pathways such as Wnt/β-catenin or PI3K/AKT/mTOR may be activated to restore expression of critical genes like MYC.[1][2][3] 3. Bromodomain-independent BRD4 function: Resistant cells may utilize a mechanism where BRD4 can support transcription without its bromodomains, rendering bromodomain inhibitors less effective.[4][5][6]1. Assess BRD2 expression: Perform Western blot or RT-qPCR to compare BRD2 levels in sensitive versus resistant cells. Consider combinatorial treatment with agents that also target BRD2. 2. Profile signaling pathways: Use Western blotting to check for activation of key proteins in the Wnt (β-catenin) and mTOR (p-AKT, p-mTOR) pathways. Consider co-treatment with inhibitors of these pathways.[1][2] 3. Investigate BRD4 chromatin binding: Perform ChIP-seq for BRD4 in the presence and absence of this compound to determine if it remains bound to chromatin in resistant cells.[4]
Maintained or restored MYC and BCL2 expression despite this compound treatment 1. Wnt pathway activation: The Wnt/β-catenin pathway can drive MYC transcription independently of BRD4.[1][7] 2. Kinome reprogramming: Altered kinase signaling can lead to the reactivation of transcription factors that control MYC and BCL2 expression.[8]1. Inhibit Wnt signaling: Treat resistant cells with a Wnt pathway inhibitor in combination with this compound and assess MYC and BCL2 levels.[1] 2. Perform kinome profiling: Use antibody arrays or mass spectrometry to identify upregulated kinases in resistant cells and target them with specific inhibitors.
Cells enter a quiescent or senescent state instead of undergoing apoptosis Cell cycle arrest: this compound can induce G1 cell cycle arrest.[6] Some cells may become senescent rather than dying.Assess senescence markers: Perform β-galactosidase staining to detect senescent cells. Consider combination therapies with senolytic agents to eliminate these resistant cells.
Inconsistent results in cell viability assays Experimental variability: Inconsistent seeding density, reagent quality, or incubation times can affect results.Standardize protocols: Ensure consistent cell seeding, use fresh reagents, and adhere to a strict timeline for all experiments. Use a reference BET inhibitor like JQ1 as a positive control.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a BET (Bromodomain and Extra-Terminal) inhibitor. It works by binding to the bromodomains of BET proteins, primarily BRD4, which prevents them from reading acetylated histones on the chromatin. This displacement leads to the transcriptional suppression of key oncogenes such as MYC and anti-apoptotic genes like BCL2, thereby inhibiting cancer cell proliferation and promoting apoptosis.[9][10][11]

Q2: How can I generate an this compound resistant cancer cell line?

A2: You can generate a resistant cell line by long-term culture of the parental sensitive cell line in the presence of gradually increasing concentrations of this compound.[6][12][13] Start with a concentration around the IC50 value and incrementally increase the dose as the cells adapt and resume proliferation. This process can take several months. It is crucial to maintain a parallel culture of the parental cell line in the same media without the drug as a control.

Q3: What are the known mechanisms of resistance to BET inhibitors like this compound?

A3: Several mechanisms of resistance to BET inhibitors have been identified:

  • Upregulation of Compensatory Proteins: Increased expression of BRD2 can compensate for the inhibition of BRD4.[1]

  • Activation of Bypass Pathways: Upregulation of signaling pathways like Wnt/β-catenin and PI3K/AKT/mTOR can restore the expression of essential genes, bypassing the effect of BET inhibition.[1][2][3][14]

  • Bromodomain-Independent BRD4 Function: In some resistant cells, BRD4 can be recruited to chromatin and support transcription through a mechanism that does not require its bromodomains, making it insensitive to bromodomain inhibitors.[4][5][6]

  • Kinome Reprogramming: Cancer cells can alter their kinase signaling networks to maintain pro-survival signals despite BET inhibition.[8]

Q4: How can I confirm that my cell line has developed resistance to this compound?

A4: Resistance can be confirmed by performing a cell viability assay (e.g., MTS or CellTiter-Glo) to compare the IC50 value of this compound in the suspected resistant cell line to that of the parental sensitive cell line. A significant increase in the IC50 (typically >10-fold) indicates the development of resistance.[8][10]

Q5: What are some strategies to overcome this compound resistance?

A5: Rational combination therapies are a key strategy to overcome resistance. Based on the underlying resistance mechanism, you can consider:

  • Co-treatment with a Wnt pathway inhibitor if Wnt signaling is activated.[1]

  • Co-treatment with an mTOR inhibitor (e.g., everolimus) if the PI3K/AKT/mTOR pathway is upregulated.[2][3]

  • Targeting compensatory kinases identified through kinome profiling.

  • For bromodomain-independent resistance, exploring agents that target other domains of BRD4 or downstream effectors may be necessary.

Quantitative Data Summary

The following table provides a template for summarizing IC50 values of this compound and a reference BET inhibitor (e.g., JQ1) in sensitive parental and derived resistant cell lines.

Cell LineParental IC50 (this compound, µM)Resistant IC50 (this compound, µM)Fold Resistance (this compound)Parental IC50 (JQ1, µM)Resistant IC50 (JQ1, µM)Fold Resistance (JQ1)
Example Cancer Cell Line 1 e.g., 0.5e.g., 12.525e.g., 0.4e.g., 10.025
Example Cancer Cell Line 2 e.g., 1.2e.g., 25.0~21e.g., 1.0e.g., 22.522.5

Note: The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.[8]

Key Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Seed parental and this compound-resistant cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.

  • Prepare a 2x serial dilution of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]

Western Blot Analysis

Objective: To assess the protein levels of BRD4, c-Myc, and markers of signaling pathways.

Methodology:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-β-catenin, anti-p-mTOR, anti-GAPDH) overnight at 4°C.[15][17]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.[16]

Quantitative Real-Time PCR (RT-qPCR)

Objective: To measure the mRNA expression levels of MYC and BCL2.

Methodology:

  • Treat cells with this compound as required.

  • Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers specific for MYC, BCL2, and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.[10][18]

  • The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[18]

  • Calculate the relative gene expression using the ΔΔCt method.[18]

Signaling Pathways and Experimental Workflows

BET_Inhibitor_Action Mechanism of Action of this compound IV361 This compound BRD4 BRD4 IV361->BRD4 Inhibits AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to Transcription Transcription BRD4->Transcription Promotes Chromatin Chromatin AcetylatedHistones->Chromatin MYC MYC Transcription->MYC BCL2 BCL2 Transcription->BCL2 Proliferation Cell Proliferation MYC->Proliferation Apoptosis Apoptosis Inhibition BCL2->Apoptosis

Caption: Mechanism of action of the BET inhibitor this compound.

Resistance_Mechanisms Key Resistance Pathways to this compound cluster_wnt Wnt/β-catenin Pathway cluster_mtor PI3K/AKT/mTOR Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled GSK3B GSK3β Frizzled->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Inhibits Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates MYC_Wnt MYC Transcription TCF_LEF->MYC_Wnt IV361_Resistance This compound Resistance MYC_Wnt->IV361_Resistance Contributes to RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ProteinSynthesis Protein Synthesis & Proliferation mTOR->ProteinSynthesis ProteinSynthesis->IV361_Resistance Contributes to

Caption: Major signaling pathways implicated in resistance to this compound.

Experimental_Workflow Workflow for Investigating this compound Resistance Start Start with Sensitive Cancer Cell Line GenerateResistantLine Generate Resistant Cell Line (Long-term this compound exposure) Start->GenerateResistantLine ConfirmResistance Confirm Resistance (IC50 Shift via Viability Assay) GenerateResistantLine->ConfirmResistance InvestigateMechanism Investigate Mechanism ConfirmResistance->InvestigateMechanism WesternBlot Western Blot (BRD4, MYC, Wnt/mTOR pathways) InvestigateMechanism->WesternBlot RTqPCR RT-qPCR (MYC, BCL2 expression) InvestigateMechanism->RTqPCR ChIPseq ChIP-seq (BRD4 chromatin binding) InvestigateMechanism->ChIPseq TestCombinations Test Combination Therapies WesternBlot->TestCombinations RTqPCR->TestCombinations ChIPseq->TestCombinations WntInhibitor This compound + Wnt Inhibitor TestCombinations->WntInhibitor mTORInhibitor This compound + mTOR Inhibitor TestCombinations->mTORInhibitor AnalyzeResults Analyze Results & Conclude WntInhibitor->AnalyzeResults mTORInhibitor->AnalyzeResults

Caption: A logical workflow for studying this compound resistance.

References

Technical Support Center: Improving IV-361 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CDK7 inhibitor, IV-361. Our goal is to help you overcome common challenges related to its oral bioavailability in animal models and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in animal models?

A1: this compound is a poorly water-soluble compound, requiring a specific formulation for effective oral delivery. A commonly used and effective vehicle is a co-solvent system. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]. Another option that has been utilized is a mixture of 10% DMSO and 90% Corn Oil[1]. The choice of vehicle can depend on the specific animal model and experimental goals.

Q2: I am observing precipitation of this compound in my formulation. What should I do?

A2: Precipitation can be a significant issue when working with poorly soluble compounds. Ensure that you are adding the co-solvents sequentially and mixing thoroughly at each step as described in the provided protocol[1]. If precipitation persists, consider gently warming the solution. For the DMSO/PEG300/Tween-80/saline formulation, prepare it fresh before each use. If using the corn oil formulation, ensure the initial DMSO stock solution is clear before mixing with the oil[1].

Q3: What are the known pharmacokinetic properties of this compound?

A3: While specific pharmacokinetic parameters for this compound are not extensively published in the public domain, it is known to be orally bioactive. In vivo studies have shown that oral administration of 25 mg/kg/day of this compound can suppress tumor volume in HCT-116 xenograft models in mice by at least 46%[1][2]. This indicates that sufficient systemic exposure is achieved with appropriate formulation.

Q4: Can I use a simple aqueous suspension for this compound administration?

A4: Due to its low aqueous solubility, a simple aqueous suspension of this compound is not recommended. This will likely result in very low and highly variable absorption, leading to inconsistent in vivo efficacy. Utilizing a solubilizing formulation is crucial for achieving adequate bioavailability[3][4][5][6][7].

Troubleshooting Guide

Issue 1: Inconsistent or Low Efficacy in In Vivo Studies

Q: My in vivo experiments with orally administered this compound are showing inconsistent results or lower than expected efficacy. What are the potential causes and how can I troubleshoot this?

A: Inconsistent or low efficacy is often linked to suboptimal oral bioavailability. Here are several potential causes and troubleshooting steps:

  • Formulation Issues:

    • Precipitation: The compound may be precipitating out of the vehicle either before or after administration.

      • Solution: Visually inspect your formulation for any particulate matter before dosing. Prepare the formulation fresh for each experiment. Ensure the components of the vehicle are added in the correct order and mixed thoroughly[1].

    • Improper Vehicle Preparation: The ratio of co-solvents is critical for maintaining solubility.

      • Solution: Strictly adhere to the recommended formulation protocols. See the detailed experimental protocol below.

  • Dosing and Administration:

    • Inaccurate Dosing: Errors in calculating the dose volume or inaccurate administration can lead to variability.

      • Solution: Double-check your calculations for dose volume based on the animal's body weight. Use calibrated equipment for administration.

    • Gavage Errors: Improper oral gavage technique can lead to stress or administration into the lungs, affecting absorption.

      • Solution: Ensure personnel are properly trained in oral gavage techniques for the specific animal model.

  • Animal Model Factors:

    • Fasting Status: The presence or absence of food in the stomach can significantly alter the absorption of some drugs.

      • Solution: Standardize the fasting period for all animals before dosing. Typically, a 4-hour fast is sufficient.

    • Gastrointestinal pH: The pH of the GI tract can influence the solubility and stability of a compound.

      • Solution: While difficult to control, be aware that differences in GI physiology between animal strains or species could contribute to variability.

Issue 2: High Variability in Plasma Concentrations of this compound

Q: I am conducting pharmacokinetic studies and observing high inter-animal variability in the plasma concentrations of this compound. How can I reduce this?

A: High variability in plasma concentrations is a common challenge with orally administered, poorly soluble drugs. Here are some strategies to improve consistency:

  • Formulation Optimization:

    • Micronization/Nanosizing: Reducing the particle size of the drug can increase its surface area and improve dissolution rate and uniformity of absorption[5][7].

      • Solution: If you have access to the necessary equipment, consider micronization or creating a nanosuspension of this compound before incorporating it into the vehicle.

    • Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption[5][6].

      • Solution: While more complex to develop, exploring lipid-based formulations could enhance bioavailability and reduce variability.

  • Protocol Standardization:

    • Strict Dosing Schedule: Administer the drug at the same time each day to minimize circadian influences on metabolism and absorption.

    • Controlled Environment: House animals in a controlled environment with consistent light-dark cycles, temperature, and humidity.

Quantitative Data Summary

The following table summarizes the known solubility and in vivo formulation data for this compound.

ParameterValue / CompositionReference
Solubility in DMSO 90 mg/mL (196.67 mM)[1][2]
In Vivo Formulation 1 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[1]
Solubility in Formulation 1 ≥ 2.25 mg/mL (4.92 mM)[1]
In Vivo Formulation 2 10% DMSO + 90% Corn Oil[1]
Solubility in Formulation 2 ≥ 2.25 mg/mL (4.92 mM)[1]
Effective Oral Dose in Mice 25 mg/kg/day[1][2]

Experimental Protocols

Protocol for Preparation of this compound in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline

This protocol is for the preparation of a 1 mL working solution of this compound at a concentration of 2.25 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Normal saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Prepare a 22.5 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a concentration of 22.5 mg/mL.

    • Vortex or sonicate until the powder is completely dissolved and the solution is clear.

  • Add PEG300.

    • In a new tube, add 400 µL of PEG300.

    • Add 100 µL of the 22.5 mg/mL this compound/DMSO stock solution to the PEG300.

    • Mix thoroughly by vortexing until the solution is homogeneous.

  • Add Tween-80.

    • To the mixture from step 2, add 50 µL of Tween-80.

    • Mix thoroughly by vortexing.

  • Add Saline.

    • Add 450 µL of normal saline to the mixture.

    • Mix thoroughly by vortexing. The final solution should be clear.

  • Administration.

    • Administer the final formulation to the animals immediately after preparation. Do not store the final formulation.

Visualizations

Caption: Troubleshooting workflow for low bioavailability of this compound.

Caption: Components of a co-solvent formulation for this compound.

References

Technical Support Center: Troubleshooting Inconsistent In Vitro Results with IV-361 (KX2-361)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro experiments with the small molecule inhibitor IV-361, also known as KX2-361. This compound is a dual-mechanism inhibitor targeting both Src signaling and tubulin polymerization.[1]

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in IC50 values for this compound across different experimental batches. What are the potential causes?

A1: Inconsistent IC50 values are a common issue in in vitro assays and can stem from several factors:

  • Compound Stability and Handling: Small molecules can degrade if not stored properly or subjected to multiple freeze-thaw cycles. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[2]

  • Cell Culture Conditions: Variations in cell passage number, cell health, and seeding density can alter the cellular response to a drug.[2][3] Using cells within a consistent passage range and ensuring they are healthy and at an optimal confluence is critical.[2]

  • Assay Protocol Deviations: Even minor variations in incubation times, reagent concentrations, or pipetting techniques can introduce significant errors.[2]

  • Solvent Effects: The final concentration of the solvent, typically DMSO, should be kept constant and at a non-toxic level (ideally ≤ 0.1%) across all wells, including vehicle controls.[2][4]

Q2: The inhibitory effect of this compound appears to be less potent at higher cell densities. Why might this be the case?

A2: A decrease in potency at higher cell densities can be attributed to several factors:

  • Reduced Compound Availability: A higher number of cells can lead to a greater number of target molecules, which may sequester the inhibitor and reduce its effective concentration.

  • Slower Cell Proliferation: Cells at a high confluency generally have a slower rate of proliferation. Since this compound inhibits tubulin polymerization, a process crucial for cell division, its effects may be less pronounced in slowly dividing cells.[4]

  • Cell-Cell Contact Signaling: Increased cell-to-cell contact can activate signaling pathways that may counteract the inhibitory effects of the drug.

Q3: How can we confirm that the observed cellular effects are due to the on-target activity of this compound and not off-target effects?

A3: Differentiating on-target from off-target effects is a critical step in validating your findings.[2] The following approaches can be helpful:

  • Use of a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended target, use a different inhibitor with a distinct chemical structure that is known to target the same pathway.[2]

  • Phenotypic Comparison: Compare the cellular phenotype observed with this compound treatment to the known effects of other specific Src or tubulin polymerization inhibitors. Given this compound's dual mechanism, a combination of phenotypes related to both pathways would be expected.[1]

Troubleshooting Guides

Issue 1: Suspected Compound Precipitation
  • Symptoms: You observe a precipitate in your stock solution or in the cell culture wells after adding the compound. You may also see a very steep, non-sigmoidal dose-response curve.[5]

  • Troubleshooting Protocol:

    • Visually inspect all solutions under a microscope for any signs of precipitation.

    • If precipitation is suspected, try preparing a fresh dilution of the compound.

    • Consider adjusting the pH of the buffer, as the solubility of some compounds is pH-dependent.[2]

    • To mitigate aggregation-based inhibition, repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer and compare the dose-response curves. A significant reduction in inhibitory activity in the presence of a detergent suggests aggregation.[5]

Issue 2: Results Vary Between Replicates
  • Symptoms: High variability in the readouts between replicate wells treated with the same concentration of this compound.

  • Troubleshooting Protocol:

    • Review Pipetting Technique: Ensure pipettes are properly calibrated and that pipetting techniques are consistent to minimize errors in compound concentration.[2]

    • Check for Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells or ensure the plate is properly sealed and incubated in a humidified chamber.

    • Ensure Homogeneous Cell Seeding: An uneven distribution of cells across the plate will lead to variable results. Ensure the cell suspension is homogenous before and during plating.

Data Presentation

Table 1: Example of Experimental Parameters for Reproducible IC50 Determination

ParameterRecommended ValueNotes
Cell Line e.g., A549, HT29, KM12[1]Use authenticated cell lines.
Passage Number < 20Keep consistent between experiments.
Seeding Density Varies by cell lineOptimize for logarithmic growth phase during the assay.
This compound Stock Solution 10 mM in DMSOStore in aliquots at -80°C to avoid freeze-thaw cycles.[4]
Final DMSO Concentration ≤ 0.1%Keep consistent across all treatments, including controls.[2]
Incubation Time 24, 48, or 72 hoursOptimize based on cell doubling time and experimental goals.[4]
Readout Assay e.g., CellTiter-Glo®, MTTEnsure the assay is not affected by the compound itself.

Experimental Protocols

Protocol: Cell Viability Assay (96-Well Plate Format)
  • Cell Plating:

    • Trypsinize and count cells.

    • Seed cells at the predetermined optimal density in a 96-well plate and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 2X serial dilution of this compound in the complete cell culture medium.

    • Also, prepare a 2X vehicle control (medium with the same final DMSO concentration).

  • Cell Treatment:

    • Carefully remove the medium from the attached cells.

    • Add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Measurement (Using MTT):

    • Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours.

    • Add 100 µL of the SDS-HCl solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Incubate at 37°C for another 4-18 hours.

    • Record the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle control.

    • Plot the results on a semi-log graph (percent viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

G cluster_workflow Troubleshooting Workflow for Inconsistent In Vitro Results Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity (Solubility, Stability, Purity) Start->Check_Compound Check_Cells Step 2: Assess Cell Culture (Passage, Health, Density) Check_Compound->Check_Cells Check_Protocol Step 3: Review Assay Protocol (Pipetting, Timing, Reagents) Check_Cells->Check_Protocol Analyze_Data Step 4: Re-analyze Data (Normalization, Controls) Check_Protocol->Analyze_Data Resolved Results are Consistent Analyze_Data->Resolved

Caption: A stepwise workflow for troubleshooting inconsistent in vitro experimental results.

G cluster_pathway Simplified Dual Mechanism of Action of this compound (KX2-361) IV361 This compound (KX2-361) Src_Kinase Src Kinase IV361->Src_Kinase Tubulin Tubulin Polymerization IV361->Tubulin Proliferation Cell Proliferation & Survival Src_Kinase->Proliferation Mitosis Mitosis Tubulin->Mitosis Inhibition Growth Inhibition Proliferation->Inhibition Mitosis->Inhibition

Caption: this compound (KX2-361) inhibits both Src kinase and tubulin polymerization.

References

Technical Support Center: IV-361 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the investigational compound IV-361 in in vivo experiments. The aim is to help minimize toxicity and ensure the generation of reliable and reproducible data.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality at Predicted Therapeutic Doses

Possible Causes:

  • Acute Toxicity: The maximum tolerated dose (MTD) may be lower than anticipated.

  • Formulation Issues: Poor solubility or inappropriate vehicle may lead to precipitation, embolism, or altered pharmacokinetics.

  • Off-Target Effects: this compound may be inhibiting unintended kinases or other cellular targets, leading to unforeseen toxicities.[1][2]

  • Species-Specific Metabolism: The metabolic profile of this compound in the chosen animal model may differ significantly from in vitro predictions, leading to the accumulation of toxic metabolites.

Troubleshooting Steps:

  • Re-evaluate Dose-Response: Conduct a dose-range-finding study with smaller dose escalations to precisely determine the MTD.

  • Analyze Pharmacokinetics (PK) and Pharmacodynamics (PD):

    • Measure plasma and tissue concentrations of this compound at different time points to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

    • Correlate drug exposure with on-target (e.g., inhibition of Src and tubulin polymerization) and off-target biomarker modulation.

  • Refine Formulation:

    • Assess the solubility and stability of this compound in the chosen vehicle.

    • Consider alternative formulation strategies, such as nanoformulations, to improve solubility and potentially reduce toxicity.[3]

  • Histopathological Analysis: Conduct thorough necropsies and histopathological examinations of all major organs from affected animals to identify target organs of toxicity.

  • Review Literature for Class-Related Toxicities: Investigate known toxicities of other Src or tubulin inhibitors to anticipate potential adverse effects.

Issue 2: Significant Body Weight Loss in Treated Animals

Possible Causes:

  • Gastrointestinal (GI) Toxicity: this compound may be causing nausea, vomiting, diarrhea, or decreased appetite.

  • Systemic Toxicity: General malaise or organ-specific toxicity can lead to reduced food and water intake.

  • Metabolic Disruption: Interference with key metabolic pathways could lead to weight loss.

Troubleshooting Steps:

  • Monitor Food and Water Consumption: Quantify daily intake to determine if weight loss is due to reduced consumption.

  • Clinical Observations: Carefully observe animals for signs of GI distress (e.g., diarrhea, hunched posture).

  • Blood Chemistry and Hematology: Analyze blood samples for markers of liver (ALT, AST), kidney (BUN, creatinine), and general health (CBC).

  • Dose Modification:

    • Reduce the dose of this compound to a level that is better tolerated.

    • Consider alternative dosing schedules (e.g., intermittent dosing) to allow for recovery between treatments.

  • Supportive Care: Provide nutritional supplements or hydration support if necessary, in consultation with veterinary staff.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vivo efficacy studies with this compound?

A1: The recommended starting dose should be determined from a prior Maximum Tolerated Dose (MTD) study. If an MTD study has not been conducted, a conservative approach is to start with a dose that is 1/10th of the in vitro IC50, after converting to an appropriate in vivo dose equivalent. It is critical to perform a dose-escalation study to establish a safe and effective dose range for your specific animal model and tumor type.

Q2: What is the best vehicle for in vivo administration of this compound?

A2: The choice of vehicle depends on the physicochemical properties of this compound. A common starting point for poorly soluble compounds is a formulation containing a mixture of solvents such as DMSO, PEG300, and saline. However, it is crucial to test the solubility and stability of this compound in the chosen vehicle before in vivo administration. A vehicle toxicity study (administering the vehicle alone) should always be included as a control group in your experiments.

Q3: How can I monitor for off-target effects of this compound in my in vivo model?

A3: Monitoring for off-target effects is crucial for understanding the complete pharmacological profile of this compound.[1][2][4] This can be achieved through:

  • Kinase Profiling: In vitro screening of this compound against a broad panel of kinases to identify potential off-target interactions.

  • In Vivo Biomarker Analysis: Measuring the activity of known off-target kinases or signaling pathways in tumor and normal tissues.

  • Comprehensive Toxicological Evaluation: Performing detailed histopathology on a wide range of tissues to identify any unexpected pathologies.

Q4: Are there any known mechanisms of resistance to this compound?

A4: As a dual inhibitor of Src and tubulin polymerization, potential resistance mechanisms could include:

  • Upregulation of bypass signaling pathways: Cancer cells may activate alternative pathways to circumvent the inhibition of Src.

  • Mutations in the drug-binding sites: Alterations in the amino acid sequence of Src or tubulin could reduce the binding affinity of this compound.

  • Increased drug efflux: Overexpression of drug transporters like P-glycoprotein could lead to reduced intracellular concentrations of this compound.

Data Presentation

Table 1: Hypothetical Dose-Range-Finding Study for this compound in Mice

Dose Group (mg/kg)Number of AnimalsMorbidity/MortalityMean Body Weight Change (%)Key Observations
Vehicle Control50/5+5%Normal behavior
1050/5+2%No observable adverse effects
3051/5-8%Mild lethargy in 2 animals
6053/5-15%Significant lethargy, ruffled fur
10055/5-22%Severe toxicity, euthanasia required

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (5 mg/kg)Intraperitoneal (15 mg/kg)
Cmax (ng/mL)50,993816
Tmax (h)0.0831.0
AUC (ng*h/mL)12,3454,567
Half-life (h)2.54.1
Bioavailability (%)N/A30%

(Note: Data in tables are hypothetical and for illustrative purposes only.)[5]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice), 6-8 weeks old.

  • Group Allocation: Randomly assign animals to at least 5 groups (n=5 per group): one vehicle control group and four dose-escalation groups of this compound.

  • Dose Selection: Based on in vitro data, select a starting dose and escalate by a factor of 2-3 for subsequent groups.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 14 days.

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.

    • Perform a complete blood count (CBC) and serum chemistry panel at baseline and at the end of the study.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.

  • Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological analysis.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Cell Line and Animal Model: Use a human cancer cell line known to be sensitive to this compound in vitro (e.g., MDA-MB-231) and an appropriate immunodeficient mouse model (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week.

  • Group Allocation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group): vehicle control, this compound at one or two doses below the MTD, and a positive control (standard-of-care chemotherapy), if applicable.

  • Treatment: Administer treatments according to the planned schedule and route.

  • Monitoring:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • Observe for any signs of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size.

  • Analysis:

    • Collect tumors and major organs for histopathological and biomarker analysis (e.g., immunohistochemistry for p-Src).

    • Analyze tumor growth inhibition and compare treatment groups.

Visualizations

cluster_0 This compound Mechanism of Action This compound This compound Src Kinase Src Kinase This compound->Src Kinase Inhibits Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Downstream Signaling Downstream Signaling Src Kinase->Downstream Signaling Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis Microtubule Dynamics->Cell Proliferation Microtubule Dynamics->Apoptosis

Caption: Dual mechanism of action of this compound.

cluster_1 In Vivo Toxicity Workflow Dose-Range Finding Dose-Range Finding MTD Determination MTD Determination Dose-Range Finding->MTD Determination Efficacy Study Dosing Efficacy Study Dosing MTD Determination->Efficacy Study Dosing Clinical Observation Clinical Observation Efficacy Study Dosing->Clinical Observation Body Weight Body Weight Efficacy Study Dosing->Body Weight Blood Analysis Blood Analysis Efficacy Study Dosing->Blood Analysis Histopathology Histopathology Efficacy Study Dosing->Histopathology Data Analysis Data Analysis Clinical Observation->Data Analysis Body Weight->Data Analysis Blood Analysis->Data Analysis Histopathology->Data Analysis

Caption: Workflow for assessing in vivo toxicity.

References

Validation & Comparative

Comparative Analysis of CDK7 Inhibitors: IV-361 vs. THZ1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between IV-361, a novel cyclin-dependent kinase 7 (CDK7) inhibitor, and THZ1, a widely studied first-in-class covalent CDK7 inhibitor. The comparison is intended for researchers, scientists, and drug development professionals, focusing on mechanism of action, preclinical performance, and selectivity, supported by available experimental data.

Introduction to CDK7 as a Therapeutic Target

Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: transcription and cell cycle progression.[1][2][3] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for initiating gene transcription.[1][3] Additionally, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which govern the transitions between cell cycle phases.[3][4]

Given that cancer cells often exhibit high transcriptional activity and uncontrolled proliferation, they are particularly dependent on CDK7 activity.[2][3] This dependency makes CDK7 an attractive therapeutic target in oncology. Inhibition of CDK7 can simultaneously halt cell cycle progression and disrupt the transcription of key oncogenes and anti-apoptotic proteins, leading to cancer cell death.[3][5]

Mechanism of Action of Covalent CDK7 Inhibitors

Both this compound and THZ1 are covalent inhibitors that function by forming an irreversible bond with a specific cysteine residue (Cys312) located near the ATP-binding pocket of the CDK7 protein.[6] This covalent modification permanently inactivates the enzyme. This mechanism provides a high degree of potency and selectivity. The dual inhibition of CDK7's transcriptional and cell cycle functions forms the basis of their anti-cancer activity.

Diagram 1: Dual mechanism of CDK7 inhibition.

Comparative Performance and Selectivity

While both compounds target CDK7, available data suggests potential differences in their selectivity and, consequently, their biological effects. THZ1 is a well-characterized tool compound, whereas this compound is a newer agent with limited publicly available data, primarily from a conference presentation by Johnson & Johnson where the compound was referred to as "[I]".[7]

Table 1: Comparison of Biochemical and Cellular Activity

ParameterThis compound (as compound "[I]")THZ1
Binding Mechanism Covalent (irreversible)Covalent (irreversible)
Target Residue Cys312 impliedCys312[6]
CDK7 Potency IC50: 57 nM (p-RNAPII Ser5 in A549 cells)[7]IC50: 3.2 nM (biochemical)[8]
Kinase Selectivity >100-fold selective for CDK7 over other CDKs[7]Also inhibits CDK12 and CDK13[8]
Cell Line Sensitivity Potent anti-proliferative activity in CDK7 WT cells (OCI-AML3 IC50: 4 nM); inactive in C312-mutant cells (IC50: 3980 nM)[7]Potent in T-ALL, multiple myeloma, NSCLC, and other cancer cell lines[6][9][10]
Reported Cellular Effects Inhibition of RNAPII phosphorylation[7]Inhibition of RNAPII phosphorylation, cell cycle arrest, apoptosis, downregulation of MYC and MCL-1[6][10][11]

Key Differences:

  • Selectivity: A key differentiator appears to be selectivity. This compound is reported to be highly selective for CDK7.[7] In contrast, THZ1 is known to have potent off-target activity against the closely related kinases CDK12 and CDK13.[8] This polypharmacology of THZ1 contributes to its potent transcriptional suppression but may also be responsible for some toxicities.[12][13] The higher selectivity of this compound could potentially translate to a better therapeutic window.

  • Potency: Direct comparison of IC50 values is challenging due to different assay conditions. THZ1 shows a biochemical IC50 of 3.2 nM, while the reported value for this compound is a cellular IC50 of 57 nM for inhibiting the phosphorylation of an RNAPII substrate.[7][8] However, in a cellular anti-proliferation assay, this compound showed an IC50 of 4 nM in OCI-AML3 cells, demonstrating high cellular potency.[7]

In Vivo Preclinical Data

Both inhibitors have demonstrated anti-tumor activity in animal models.

Table 2: Comparison of In Vivo Efficacy

ParameterThis compound (as compound "[I]")THZ1
Administration Route Oral bioavailability reported[7]Intraperitoneal (i.p.) or intravenous (i.v.) injection[8][9][14]
Efficacy Potent tumor growth inhibition in murine xenografts[7]Suppresses tumor growth in xenograft models of NSCLC, urothelial carcinoma, and GIST[9][14][15]
Tolerability No significant effect on body weight at efficacious doses[7]Generally well-tolerated with no significant body weight loss reported in multiple studies[8][9]
Pharmacokinetics Half-life (IV): Mouse: 1.49h, Rat: 1.55h, Dog: 1.81h[7]Data not specified in provided abstracts.

Experimental Methodologies

The characterization of CDK7 inhibitors like this compound and THZ1 involves a series of standard preclinical assays.

experimental_workflow General Workflow for CDK7 Inhibitor Evaluation cluster_invitro In Vitro / Cellular Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Kinase Assay (e.g., LanthaScreen) cell_prolif Cell Proliferation Assay (e.g., CellTiter-Glo) biochem->cell_prolif target_eng Target Engagement Assay (Western Blot for p-RNAPII) cell_prolif->target_eng apoptosis Apoptosis Assay (Annexin V Staining) target_eng->apoptosis pk_study Pharmacokinetic (PK) Studies apoptosis->pk_study Lead Candidate Selection xenograft Xenograft Efficacy Studies pk_study->xenograft pd_marker Pharmacodynamic (PD) Biomarker Analysis xenograft->pd_marker

Diagram 2: Preclinical evaluation workflow.

A. In Vitro Kinase Inhibition Assay (LanthaScreen™)

  • Objective: To determine the biochemical potency (IC50) of an inhibitor against the purified CDK7 enzyme.

  • Protocol:

    • Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a europium-labeled anti-tag antibody and a fluorescently-labeled ATP tracer.

    • Serial dilutions of the test inhibitor (e.g., THZ1) are added to the reaction wells.

    • The reaction is incubated to allow binding to reach equilibrium.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. When the tracer is bound to the kinase, energy transfer occurs.

    • The inhibitor displaces the tracer, leading to a decrease in the FRET signal.

    • IC50 values are calculated by plotting the percent inhibition against the log of inhibitor concentration. A time-dependent assay can confirm covalent binding, where potency increases with pre-incubation time.[6]

B. Cellular Proliferation Assay (CellTiter-Glo®)

  • Objective: To measure the effect of the inhibitor on cancer cell viability and determine the GI50 (concentration for 50% growth inhibition).

  • Protocol:

    • Cancer cells (e.g., Jurkat T-ALL cells) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the inhibitor (e.g., this compound or THZ1) for a specified period (e.g., 72 hours).

    • The CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity, is added to each well.

    • Luminescence is measured using a plate reader.

    • Data is normalized to vehicle-treated controls, and GI50 values are determined using non-linear regression analysis.[15]

C. Western Blot for Target Engagement

  • Objective: To confirm that the inhibitor engages its target in cells by measuring the phosphorylation of a direct downstream substrate, RNAPII.

  • Protocol:

    • Cells are treated with the inhibitor at various concentrations and time points.

    • Cells are lysed, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-RNAPII (Ser2, Ser5, Ser7), total RNAPII, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phospho-RNAPII signal indicates target engagement.[6][8]

D. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.

  • Protocol:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., H460 NSCLC cells).[9]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • The inhibitor is administered at a specified dose and schedule (e.g., 10 mg/kg, daily, i.p.).[14]

    • Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week).

    • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., IHC for Ki67 or cleaved caspase-3).[9][15]

Summary and Conclusion

Both this compound and THZ1 are potent, covalent inhibitors of CDK7 that have demonstrated significant anti-tumor activity in preclinical models.

  • THZ1 is a foundational tool compound that has been instrumental in validating CDK7 as a cancer target.[6][16] Its potent activity is well-documented across numerous cancer types.[9][10][15][17][18] However, its known off-target activity against CDK12/13 complicates the interpretation of its biological effects and may present a liability for clinical development.[12][13]

  • This compound represents a next-generation CDK7 inhibitor. Based on limited available data, it appears to have high selectivity for CDK7 over other kinases, including other CDKs.[7] This improved selectivity could offer a wider therapeutic index. Furthermore, its reported oral bioavailability is a significant advantage for clinical development.[7]

References

A Comparative Analysis of IV-361 and SY-1365 Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available preclinical and clinical data on the CDK7 inhibitor SY-1365 reveals a promising anti-tumor agent, though its clinical development was ultimately discontinued. In contrast, a thorough search of scientific literature and clinical trial databases yielded no publicly available information on a compound designated as IV-361. Therefore, a direct comparative efficacy analysis between this compound and SY-1365 is not possible at this time.

This guide will focus on presenting the detailed efficacy data for SY-1365, including its mechanism of action, preclinical findings, and clinical trial results, to provide a thorough understanding of this agent for researchers, scientists, and drug development professionals.

SY-1365: A Selective CDK7 Inhibitor

SY-1365, also known as Mevociclib, is a potent and selective, covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a crucial enzyme involved in both the regulation of the cell cycle and the control of gene expression through transcription.[3] By inhibiting CDK7, SY-1365 disrupts these fundamental cellular processes, leading to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death).[1][2]

Mechanism of Action

The primary mechanism of action for SY-1365 is the inhibition of CDK7. This kinase is a component of the CDK-activating kinase (CAK) complex, which is responsible for activating other CDKs involved in cell cycle progression. Additionally, CDK7 is a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the transcription of many genes, including oncogenes.[3] The inhibition of CDK7 by SY-1365 leads to a unique dual effect: disruption of the cell cycle and suppression of oncogenic transcription.

SY_1365_Mechanism_of_Action cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation CDK7 CDK7 CAK Complex CAK Complex CDK7->CAK Complex part of Other CDKs Other CDKs CAK Complex->Other CDKs activates Cell Cycle Progression Cell Cycle Progression Other CDKs->Cell Cycle Progression Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth CDK7_t CDK7 TFIIH TFIIH CDK7_t->TFIIH part of RNA Pol II RNA Pol II TFIIH->RNA Pol II phosphorylates Oncogene Transcription Oncogene Transcription RNA Pol II->Oncogene Transcription Oncogene Transcription->Tumor Growth SY-1365 SY-1365 SY-1365->CDK7 inhibits SY-1365->CDK7_t inhibits

Diagram 1: SY-1365 Mechanism of Action.

Preclinical Efficacy of SY-1365

SY-1365 demonstrated significant anti-tumor activity across a range of preclinical models, including solid tumors and hematologic malignancies.

In Vitro Studies

In cell-based assays, SY-1365 showed potent anti-proliferative effects in various cancer cell lines with low nanomolar EC50 values.[4] It was found to be particularly effective in triple-negative breast cancer (TNBC), ovarian cancer, colorectal cancer, and lung cancer cell lines, where it rapidly induced apoptosis.[4]

Cell Line TypeEfficacy MetricResultCitation
Various Solid TumorsEC50Low nM range[4]
Leukemia CellsApoptosisInduced[4]
Non-malignant CellsApoptosisNot induced[4]
In Vivo Studies

SY-1365 exhibited substantial tumor growth inhibition in multiple patient-derived xenograft (PDX) models of TNBC.[4] In preclinical models of high-grade ovarian cancer, alterations in the RB pathway were predictive of response to SY-1365.[5] Specifically, 90% of PDX models with RB pathway alterations responded to treatment.[5] Furthermore, in models of heavily pretreated ovarian cancer, SY-1365 demonstrated potent anti-tumor activity, suggesting its potential in resistant disease.[6] In animal models of acute myeloid leukemia (AML), SY-1365 showed significant anti-tumor effects as a single agent and enhanced growth inhibition when combined with the BCL2 inhibitor venetoclax.[3]

Cancer ModelTreatmentKey FindingsCitation
TNBC PDX ModelsSY-1365 MonotherapySubstantial tumor growth inhibition[4]
High-Grade Ovarian Cancer PDXSY-1365 Monotherapy90% response rate in models with RB pathway alterations[5]
Heavily Pretreated Ovarian Cancer ModelsSY-1365 MonotherapyPotent anti-tumor activity[6]
AML Xenograft ModelsSY-1365 MonotherapySubstantial anti-tumor effects[3]
AML Xenograft ModelsSY-1365 + VenetoclaxEnhanced tumor growth inhibition[3]

Clinical Efficacy of SY-1365

SY-1365 advanced into a Phase 1 clinical trial (NCT03134638) to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors.[7][8]

Phase 1 Clinical Trial (NCT03134638)

The dose-escalation portion of the trial included 32 patients with various advanced solid tumors, most commonly ovarian and breast cancer.[9] The study demonstrated proof-of-mechanism at tolerable doses, with SY-1365 showing dose-dependent effects on CDK7 occupancy and downstream gene expression.[9] Early signs of single-agent clinical activity were observed.[9] A twice-weekly dose of 80 mg/m² was selected for the expansion cohorts.[9]

However, in October 2019, Syros Pharmaceuticals announced the discontinuation of the development of SY-1365.[10] The decision was based on initial clinical activity and tolerability data from the expansion phase, which did not support an optimal profile for patients.[10] The company subsequently shifted its focus to a more potent and selective oral CDK7 inhibitor, SY-5609.[10]

Experimental Protocols

Detailed experimental protocols for the preclinical studies cited are not fully available in the public domain. However, the general methodologies can be outlined.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_clinical Clinical Trial Workflow Cell_Lines Cancer Cell Lines (e.g., TNBC, Ovarian) SY1365_Treat_vitro SY-1365 Treatment (Dose-response) Cell_Lines->SY1365_Treat_vitro Proliferation_Assay Anti-proliferative Assays (e.g., EC50 determination) SY1365_Treat_vitro->Proliferation_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V staining) SY1365_Treat_vitro->Apoptosis_Assay PDX_Models Patient-Derived Xenograft (PDX) or Cell Line Xenograft Models SY1365_Treat_vivo SY-1365 Administration (e.g., intravenous) PDX_Models->SY1365_Treat_vivo Tumor_Measurement Tumor Volume Measurement SY1365_Treat_vivo->Tumor_Measurement Biomarker_Analysis Biomarker Analysis (e.g., RB pathway status) Tumor_Measurement->Biomarker_Analysis Patient_Recruitment Patient Recruitment (Advanced Solid Tumors) Dose_Escalation Dose Escalation Phase Patient_Recruitment->Dose_Escalation Safety_Assessment Safety & Tolerability Assessment Dose_Escalation->Safety_Assessment PK_PD_Analysis Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis Safety_Assessment->PK_PD_Analysis Efficacy_Evaluation Preliminary Efficacy Evaluation PK_PD_Analysis->Efficacy_Evaluation

Diagram 2: General Experimental Workflow.

In Vitro Cell-Based Assays:

  • Cell Viability/Proliferation: Cancer cell lines were likely treated with increasing concentrations of SY-1365 for a defined period (e.g., 72 hours). Cell viability would then be assessed using standard methods such as MTT or CellTiter-Glo assays to determine the EC50 values.

  • Apoptosis Assays: To confirm the induction of apoptosis, treated cells would be stained with markers like Annexin V and propidium (B1200493) iodide and analyzed by flow cytometry.

In Vivo Animal Models:

  • Xenograft Models: Human cancer cell lines or patient-derived tumor fragments (PDXs) were implanted into immunocompromised mice.

  • Treatment and Monitoring: Once tumors reached a certain size, mice were treated with SY-1365 or a vehicle control. Tumor volume and body weight were monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors were excised and could be analyzed for biomarkers of drug activity.

Conclusion

SY-1365 demonstrated a strong preclinical rationale and early clinical signals as a selective CDK7 inhibitor. Its dual mechanism of action, affecting both cell cycle and transcription, made it a promising therapeutic candidate in various cancers, particularly those with transcriptional dependencies. However, the discontinuation of its clinical development due to an unfavorable risk-benefit profile highlights the challenges in translating preclinical efficacy into clinical success.

The absence of any public information on this compound prevents a comparative analysis. Future research and publications may shed light on this compound, allowing for a future comparison. For now, the extensive data available for SY-1365 provides valuable insights into the therapeutic potential and challenges of targeting CDK7 in oncology.

References

A Comparative Analysis of IV-361 and Other Selective CDK7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Selectivity and Methodologies

The emergence of selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors marks a significant advancement in the pursuit of targeted cancer therapies. CDK7's dual role in regulating the cell cycle and transcription makes it a compelling target for therapeutic intervention. This guide provides a comparative overview of the investigational CDK7 inhibitor IV-361 against other notable selective inhibitors: samuraciclib (B608046) (CT7001), SY-5609, and QS1189. The focus is on the quantitative selectivity of these compounds and the experimental methodologies employed in their validation.

Kinase Selectivity Profile

The following table summarizes the reported inhibitory activities of this compound and its counterparts against CDK7 and other selected kinases, offering a quantitative comparison of their selectivity.

InhibitorTarget KinasePotency (IC50/Ki/Kd)Selectivity vs. Other Kinases
This compound CDK7 Ki ≤ 50 nM [1]CDK2: Ki ≥ 1000 nM[1] PLK1: Ki ≥ 5000 nM[1]
Samuraciclib (CT7001) CDK7 IC50 = 41 nM [2]45-fold vs. CDK1 (IC50 = 1845 nM)[2] 15-fold vs. CDK2 (IC50 = 578 nM)[2] 230-fold vs. CDK5 (IC50 = 9430 nM)[2] 30-fold vs. CDK9 (IC50 = 1230 nM)[2]
SY-5609 CDK7 Kd = 0.065 nM [3]>49,000-fold vs. CDK2 (Ki = 2600 nM)[3][4] >16,000-fold vs. CDK9 (Ki = 960 nM)[3][4] >13,000-fold vs. CDK12 (Ki = 870 nM)[3][4]
QS1189 CDK7 IC50 = 15 nM [5]Shows similar inhibition of CDK16, CDK2, and CDK5[5]

Experimental Methodologies

The determination of kinase selectivity is paramount in the development of targeted inhibitors. Below are the general experimental protocols employed to characterize the inhibitors discussed.

Biochemical Kinase Inhibition Assays

These assays are fundamental in quantifying the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.

  • General Protocol for Samuraciclib and similar ATP-competitive inhibitors: [2]

    • Reagents and Materials: Purified recombinant kinases (e.g., CDK7/CycH/MAT1, CDK2/CycE), a kinase-specific peptide substrate, ATP, a kinase reaction buffer, the inhibitor stock solution (typically in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Procedure: a. Serial dilutions of the inhibitor are prepared in the kinase reaction buffer. b. The purified kinase is added to the wells of a 384-well plate. c. The serially diluted inhibitor is then added to the wells. d. The kinase and inhibitor are pre-incubated to allow for binding. e. The kinase reaction is initiated by the addition of the peptide substrate and ATP. f. The reaction is allowed to proceed for a defined period at a controlled temperature. g. The reaction is stopped, and the amount of product (e.g., ADP) is quantified using a detection reagent. h. The IC50 values are calculated by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target kinase. This method was utilized in the characterization of SY-5609.[4][6]

  • General Protocol for SY-5609: [4][6]

    • Immobilization: The purified CDK7/Cyclin H dimer is immobilized on a sensor chip.

    • Binding: A solution containing SY-5609 at various concentrations is flowed over the sensor chip surface.

    • Detection: The binding of SY-5609 to the immobilized CDK7 is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface.

    • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Cellular Thermal Shift Assay (CeTSA)

CeTSA is employed to verify target engagement within a cellular context. This method assesses the thermal stabilization of a target protein upon ligand binding.[7]

  • General Protocol:

    • Intact cells are treated with the inhibitor or a vehicle control.

    • The treated cells are heated to a range of temperatures.

    • The cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.

    • The binding of the inhibitor stabilizes the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.

CDK7 Signaling Pathway and Point of Inhibition

CDK7 plays a central role in two fundamental cellular processes: cell cycle progression and transcription. The diagram below illustrates these pathways and the point of intervention for CDK7 inhibitors.

CDK7_Pathway cluster_0 Cell Cycle Control cluster_1 Transcriptional Regulation CDK7 CDK7/ Cyclin H/ MAT1 (CAK) CDK4_6 CDK4/6- Cyclin D CDK7->CDK4_6 P CDK2 CDK2- Cyclin E/A CDK7->CDK2 P CDK1 CDK1- Cyclin B CDK7->CDK1 P G1_S G1/S Transition CDK4_6->G1_S CDK2->G1_S G2_M G2/M Transition CDK1->G2_M TFIIH TFIIH Complex (contains CDK7) PolII RNA Polymerase II (Pol II) TFIIH->PolII P (Ser5/7 on CTD) Transcription Gene Transcription PolII->Transcription Inhibitor This compound & Other CDK7 Inhibitors Inhibitor->CDK7 Inhibitor->TFIIH

Caption: Dual inhibition of cell cycle and transcription by CDK7 inhibitors.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a novel kinase inhibitor.

Kinase_Selectivity_Workflow start Novel Kinase Inhibitor (e.g., this compound) biochemical_assay In Vitro Biochemical Kinase Assay Panel (>400 kinases) start->biochemical_assay determine_ic50 Determine IC50 values for all kinases biochemical_assay->determine_ic50 selectivity_profile Generate Primary Selectivity Profile determine_ic50->selectivity_profile cellular_assay Cellular Target Engagement (e.g., CeTSA) selectivity_profile->cellular_assay confirm_on_target Confirm On-Target Activity in Cells cellular_assay->confirm_on_target off_target_analysis Proteome-wide Off-Target Analysis (e.g., Chemoproteomics) confirm_on_target->off_target_analysis full_profile Comprehensive Selectivity Profile off_target_analysis->full_profile

Caption: Workflow for determining kinase inhibitor selectivity.

References

IV-361: A Comparative Analysis in Glioblastoma and Other Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of IV-361 (also known as KX2-361), a novel dual-mechanism inhibitor, against other therapeutic alternatives in various cancer types. The information is supported by preclinical experimental data to aid in the evaluation of its potential for further development.

Overview of this compound

This compound is a small molecule inhibitor with a unique dual mechanism of action, targeting both Src kinase signaling and tubulin polymerization.[1][2] This dual activity suggests a broad therapeutic window and the potential to overcome resistance mechanisms associated with single-target agents. A significant feature of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for brain malignancies.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects through two distinct pathways:

  • Src Kinase Inhibition: this compound inhibits the autophosphorylation of Src kinase, a non-receptor tyrosine kinase frequently overexpressed in various cancers.[1][2] By blocking Src, it disrupts downstream signaling pathways involved in cell proliferation, survival, and migration.

  • Tubulin Polymerization Inhibition: this compound directly binds to tubulin, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[1][2]

IV-361_Mechanism_of_Action cluster_cell Cancer Cell cluster_src Src Pathway cluster_tubulin Microtubule Dynamics This compound This compound Src Src This compound->Src Inhibits Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Downstream Signaling Downstream Signaling Src->Downstream Signaling Cell Proliferation/Survival Cell Proliferation/Survival Downstream Signaling->Cell Proliferation/Survival Microtubule Microtubule Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis

Fig. 1: Dual mechanism of action of this compound.

Comparative Efficacy in Glioblastoma

Glioblastoma (GBM) is the primary indication for which this compound has been extensively studied due to its ability to penetrate the blood-brain barrier. Preclinical studies have demonstrated its potent activity against various human and murine glioma cell lines, including those resistant to the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ).[3]

In Vitro Studies

This compound has shown low nanomolar efficacy in inhibiting the growth of a range of central nervous system (CNS) tumor cell lines.

Cell LineCancer TypeThis compound GI50 (nM)Dasatinib GI50 (nM)
U87Glioblastoma761586
GL261Glioma (murine)5718
T98GGlioblastoma (TMZ-resistant)14Not Tested
DaoyMedulloblastoma162927
SK-N-MCNeuroepithelioma85114
SW1088Astrocytoma26898
LN-18Glioma2.9565
SK-N-FINeuroblastoma1113
U118Glioma29Not Tested
U138Glioma51Not Tested
U373Glioma54Not Tested

Table 1: Comparative in vitro activity of this compound and Dasatinib in CNS tumor cell lines.

In Vivo Studies

In an orthotopic GL261 glioma mouse model, orally administered this compound demonstrated a significant survival benefit compared to both vehicle control and temozolomide.[1]

Experimental_Workflow_Glioblastoma cluster_setup Animal Model Setup cluster_treatment Treatment Groups cluster_analysis Efficacy Analysis Implant GL261 cells Implant GL261 cells Tumor Growth Tumor Growth Implant GL261 cells->Tumor Growth Vehicle Vehicle Tumor Growth->Vehicle This compound This compound Tumor Growth->this compound Temozolomide Temozolomide Tumor Growth->Temozolomide This compound + TMZ This compound + TMZ Tumor Growth->this compound + TMZ Monitor Survival Monitor Survival Vehicle->Monitor Survival Tumor Imaging (MRI) Tumor Imaging (MRI) Vehicle->Tumor Imaging (MRI) This compound->Monitor Survival This compound->Tumor Imaging (MRI) Temozolomide->Monitor Survival This compound + TMZ->Monitor Survival

Fig. 2: In vivo experimental workflow for glioblastoma.

A key study showed that while temozolomide provided a modest survival benefit, this compound treatment led to a significant increase in long-term survival in mice with orthotopic GL261 gliomas.[1] The combination of this compound and temozolomide appeared to provide the most significant survival advantage.

Performance in Other Cancer Types

While glioblastoma is the most studied indication, the dual mechanism of this compound suggests its potential in other solid tumors. Preclinical data for a close analog of this compound (compound 7) demonstrated activity against colon and non-small cell lung cancer (NSCLC) cell lines.

Cell LineCancer TypeAnalog of this compound GI50 (µM)
HT29Colon Cancer0.88
KM12Colon Cancer0.41
A549NSCLC1.03

Table 2: In vitro activity of an this compound analog in colon and NSCLC cell lines.

Further investigation is warranted to evaluate the efficacy of this compound itself in these and other cancer types.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from the dose-response curves.

Orthotopic GL261 Glioma Mouse Model
  • Cell Culture: GL261 murine glioma cells are cultured in appropriate media.

  • Intracranial Injection: Syngeneic C57BL/6 mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic frame is used to inject GL261 cells into the striatum of the brain.

  • Treatment: Oral administration of this compound, temozolomide, the combination, or vehicle is initiated a few days after tumor cell implantation and continued for a specified duration.

  • Monitoring: Animal survival is monitored daily. Tumor growth can be non-invasively monitored using magnetic resonance imaging (MRI).

  • Endpoint: The study endpoint is typically determined by the onset of neurological symptoms or a predefined tumor volume.

Western Blot for Src Phosphorylation
  • Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Src (p-Src Tyr416) and total Src.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensities are quantified to determine the ratio of phosphorylated Src to total Src.

Logical_Relationship cluster_preclinical Preclinical Evaluation cluster_comparison Comparative Analysis cluster_outcome Key Findings This compound This compound In Vitro Studies In Vitro Studies This compound->In Vitro Studies In Vivo Studies In Vivo Studies This compound->In Vivo Studies Mechanism of Action Studies Mechanism of Action Studies This compound->Mechanism of Action Studies vs. Dasatinib (CNS Cancers) vs. Dasatinib (CNS Cancers) In Vitro Studies->vs. Dasatinib (CNS Cancers) Activity in TMZ-Resistant Cells Activity in TMZ-Resistant Cells In Vitro Studies->Activity in TMZ-Resistant Cells Broad In Vitro Efficacy Broad In Vitro Efficacy In Vitro Studies->Broad In Vitro Efficacy vs. Temozolomide (GBM) vs. Temozolomide (GBM) In Vivo Studies->vs. Temozolomide (GBM) Cell Viability Cell Viability Cell Viability->In Vitro Studies Src Inhibition Src Inhibition Src Inhibition->Mechanism of Action Studies Tubulin Polymerization Tubulin Polymerization Tubulin Polymerization->Mechanism of Action Studies Glioblastoma Model Glioblastoma Model Glioblastoma Model->In Vivo Studies Colon/NSCLC Models (Analog) Colon/NSCLC Models (Analog) Colon/NSCLC Models (Analog)->In Vitro Studies Superior Survival in GBM Model Superior Survival in GBM Model vs. Temozolomide (GBM)->Superior Survival in GBM Model

Fig. 3: Logical flow of this compound evaluation.

Conclusion

This compound is a promising dual-mechanism inhibitor with significant preclinical activity in glioblastoma, including in temozolomide-resistant models. Its ability to cross the blood-brain barrier and its unique mechanism of action warrant further investigation. While data in other cancer types is still emerging and primarily based on an analog compound, the broad-spectrum activity of this class of inhibitors suggests potential for wider applications. The provided experimental data and protocols offer a solid foundation for researchers and drug development professionals to design further studies to fully elucidate the therapeutic potential of this compound.

References

A Preclinical Showdown: Investigational Agent IV-361 (KX2-361) Versus Standard Chemotherapy in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of the investigational agent IV-361 (KX2-361) and the current standard-of-care chemotherapy, temozolomide (B1682018) (TMZ), for the treatment of glioblastoma (GBM). The comparison is based on available preclinical data, offering a glimpse into a novel therapeutic strategy for this aggressive brain tumor. It is important to note that direct comparative human clinical trial data is not yet available, and this guide is intended for an audience of researchers, scientists, and drug development professionals.

This compound (KX2-361) is an orally bioavailable small molecule that distinguishes itself through a dual mechanism of action: it is a potent inhibitor of both Src kinase signaling and tubulin polymerization.[1] This novel approach aims to overcome some of the challenges faced by current GBM therapies. A key feature of this compound (KX2-361) is its ability to cross the blood-brain barrier, a critical attribute for any therapeutic agent targeting brain tumors.[1]

Data Presentation: Preclinical Efficacy in a Murine Glioblastoma Model

The following tables summarize the quantitative data from a key preclinical study that evaluated this compound (KX2-361) in an orthotopic GL261 murine model of glioblastoma. This model is a widely used platform for testing new therapies against this cancer.

Treatment GroupDosing RegimenMedian Survival (Days)Long-Term Survival Rate
Vehicle (Control)Once daily, oral (45 days)~390%
Temozolomide (TMZ)5 mg/kg, once weekly, oral~4915%
This compound (KX2-361) Once daily, oral (45 days) ~64 45%
This compound (KX2-361) + TMZCombination of above regimensNot explicitly stated, but showed synergistic effect93%
Efficacy EndpointTemozolomide (TMZ)This compound (KX2-361)
Tumor Growth Inhibition ModerateSignificant
Blood-Brain Barrier Penetration LimitedHigh
Immune System Engagement MinimalApparent (efficacy reduced in immunodeficient mice) [1]

Experimental Protocols

The preclinical data presented above was generated from a rigorously designed study. Below are the key methodological details:

Animal Model:

  • Mouse Strain: C57BL/6 (immunocompetent) and B6.CB17-Prkdcscid/SzJ (SCID, immunodeficient) mice were used.[3]

  • Tumor Model: An orthotopic allograft model was established by implanting GL261 murine glioblastoma cells into the brains of the mice.[1][3] This method ensures the tumor grows in its natural microenvironment.

Treatment Administration:

  • This compound (KX2-361): Administered orally once daily for a continuous period of 45 days, commencing 3 days after tumor cell implantation.[3]

  • Temozolomide (TMZ): Administered orally once weekly at a dose of 5 mg/kg, also starting 3 days post-implantation.[3]

  • Vehicle Control: A control group received a vehicle solution following the same dosing schedule as the this compound (KX2-361) group.[3]

Endpoint Evaluation:

  • Survival: The primary endpoint was overall survival, monitored daily.[3]

  • Tumor Burden: Tumor growth was monitored in a subset of animals using Magnetic Resonance Imaging (MRI).[3]

  • Immunological Analysis: The role of the immune system was assessed by comparing the efficacy of this compound (KX2-361) in immunocompetent versus immunodeficient mice and through immunohistochemical analysis of lymphocyte infiltration.[1][3]

Mandatory Visualization

Signaling Pathways of this compound (KX2-361)

The dual mechanism of action of this compound (KX2-361) targets two critical cellular processes involved in cancer progression.

cluster_0 Src Kinase Inhibition cluster_1 Tubulin Polymerization Inhibition Growth Factor Receptors Growth Factor Receptors Src Kinase Src Kinase Growth Factor Receptors->Src Kinase Integrins Integrins Integrins->Src Kinase Downstream Signaling Downstream Pathways (RAS-MAPK, PI3K-AKT, STAT3) Src Kinase->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Metastasis Metastasis Downstream Signaling->Metastasis IV361_Src This compound (KX2-361) IV361_Src->Src Kinase Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Mitotic Spindle Mitotic Spindle Microtubule Assembly->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division IV361_Tubulin This compound (KX2-361) IV361_Tubulin->Microtubule Assembly

Caption: Dual mechanism of action of this compound (KX2-361).

Experimental Workflow for Preclinical Glioblastoma Studies

The following diagram illustrates a typical workflow for evaluating therapeutic agents in an orthotopic murine glioblastoma model.

Cell_Culture GL261 Cell Culture Implantation Orthotopic Implantation in C57BL/6 Mice Cell_Culture->Implantation Randomization Randomization into Treatment Groups Implantation->Randomization Treatment Daily Oral Dosing (Vehicle, KX2-361, TMZ) Randomization->Treatment Monitoring Survival and Tumor Growth (MRI) Monitoring Treatment->Monitoring Analysis Data Analysis and Endpoint Evaluation Monitoring->Analysis

Caption: Preclinical glioblastoma experimental workflow.

Concluding Remarks

The preclinical data for this compound (KX2-361) in a glioblastoma model demonstrates promising anti-tumor activity that appears to be superior to the standard-of-care agent, temozolomide, in this specific experimental setting. The dual mechanism of action, coupled with its ability to penetrate the blood-brain barrier, presents a compelling rationale for further investigation. The observation that its efficacy is diminished in immunodeficient mice suggests a potential interplay with the host immune system, a finding that warrants deeper exploration.[1]

It is crucial to reiterate that these findings are from preclinical studies, and the translation of these results to human clinical efficacy is not guaranteed. Phase I clinical trials are reportedly underway to assess the safety and preliminary efficacy of this compound (KX2-361) in patients with glioblastoma. The results of these trials will be critical in determining the future therapeutic potential of this novel agent.

References

A Comparative Guide to First-Line Therapies for Advanced Urothelial Carcinoma: An In-depth Analysis of the KEYNOTE-361 Trial and Alternative Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of pembrolizumab (B1139204) in combination with chemotherapy, as investigated in the KEYNOTE-361 trial, against standard chemotherapy and other emerging first-line treatment options for patients with advanced or metastatic urothelial carcinoma.

Executive Summary

The KEYNOTE-361 Phase 3 clinical trial evaluated the efficacy and safety of pembrolizumab as a monotherapy and in combination with platinum-based chemotherapy (cisplatin or carboplatin (B1684641) plus gemcitabine) compared to chemotherapy alone for the first-line treatment of advanced or metastatic urothelial carcinoma. While the addition of pembrolizumab to chemotherapy showed a trend towards improved overall survival (OS) and progression-free survival (PFS), it did not meet the prespecified criteria for statistical significance. This guide will delve into the detailed results of the KEYNOTE-361 trial and provide a comparative analysis with other key first-line therapeutic strategies, including the now preferred regimen of enfortumab vedotin plus pembrolizumab.

KEYNOTE-361 Trial: Efficacy and Safety Data

The KEYNOTE-361 trial was a randomized, open-label, phase 3 study that enrolled 1,010 patients with previously untreated, locally advanced, unresectable, or metastatic urothelial carcinoma.[1] Patients were randomized in a 1:1:1 ratio to receive one of the following regimens:

  • Pembrolizumab + Chemotherapy: Pembrolizumab (200 mg intravenously [IV] every 3 weeks) plus gemcitabine (B846) and either cisplatin (B142131) or carboplatin.

  • Pembrolizumab Monotherapy: Pembrolizumab (200 mg IV every 3 weeks).

  • Chemotherapy Alone: Gemcitabine and either cisplatin or carboplatin.

Efficacy Outcomes

The dual primary endpoints were overall survival (OS) and progression-free survival (PFS). The combination of pembrolizumab and chemotherapy did not demonstrate a statistically significant improvement in OS or PFS compared to chemotherapy alone.[2]

Efficacy EndpointPembrolizumab + ChemotherapyChemotherapy AloneHazard Ratio (95% CI)P-value
Median Overall Survival (OS) 17.0 months14.3 months0.86 (0.72–1.02)0.0407
Median Progression-Free Survival (PFS) 8.3 months7.1 months0.78 (0.65–0.93)0.0033

Table 1: Overall Survival and Progression-Free Survival in the KEYNOTE-361 Trial.[1][3]

Although not formally tested due to the hierarchical statistical analysis plan, survival outcomes for pembrolizumab monotherapy appeared similar to chemotherapy.[4]

Safety Profile

The safety profile of the combination therapy was generally consistent with the known profiles of each individual agent.[2]

Adverse Event (Grade ≥3)Pembrolizumab + Chemotherapy (n=349)Pembrolizumab Monotherapy (n=302)Chemotherapy Alone (n=342)
Any Treatment-Related Adverse Event 75%17%72%
Anemia 30%N/A33%
Neutropenia N/AN/AN/A
Diarrhea N/A1%N/A
Fatigue N/A1%N/A
Hyponatremia N/A1%N/A

Table 2: Incidence of Grade ≥3 Treatment-Related Adverse Events in the KEYNOTE-361 Trial.[1][3]

Treatment-related deaths occurred in two patients in each of the three treatment groups.[1]

Experimental Protocols

KEYNOTE-361 Trial Protocol
  • Study Design: A randomized, open-label, phase 3 trial.

  • Patient Population: Patients aged 18 years or older with untreated, locally advanced, unresectable, or metastatic urothelial carcinoma, and an Eastern Cooperative Oncology Group (ECOG) performance status of up to 2.

  • Randomization and Stratification: Patients were randomized 1:1:1. Stratification factors included the choice of platinum-based therapy (cisplatin or carboplatin) and PD-L1 combined positive score (CPS).

  • Treatment Arms:

    • Pembrolizumab (200 mg IV) every 3 weeks for a maximum of 35 cycles.

    • Chemotherapy: Gemcitabine (1000 mg/m²) on days 1 and 8, and investigator's choice of cisplatin (70 mg/m²) or carboplatin (area under the curve 5) on day 1 of every 3-week cycle for a maximum of six cycles.

  • Endpoints:

    • Primary: Overall Survival (OS) and Progression-Free Survival (PFS).

    • Secondary: Objective Response Rate (ORR), Duration of Response (DOR), and safety.

KEYNOTE_361_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1:1) cluster_arms Treatment Arms cluster_endpoints Endpoints P Untreated Advanced/ Metastatic Urothelial Carcinoma R Randomization P->R A1 Pembrolizumab + Chemotherapy R->A1 A2 Pembrolizumab Monotherapy R->A2 A3 Chemotherapy Alone R->A3 E1 Primary: Overall Survival (OS) Progression-Free Survival (PFS) A1->E1 E2 Secondary: Objective Response Rate (ORR) Duration of Response (DOR) Safety A1->E2 A2->E1 A2->E2 A3->E1 A3->E2

KEYNOTE-361 Experimental Workflow

Signaling Pathways

Pembrolizumab (Anti-PD-1) Mechanism of Action

Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between the programmed cell death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2. Tumor cells can express PD-L1, which, upon binding to PD-1 on T-cells, inhibits T-cell proliferation and cytokine production, leading to immune evasion. By blocking this interaction, pembrolizumab restores the anti-tumor T-cell response.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_activation Immune Activation (with Pembrolizumab) TC Tumor Cell PDL1 PD-L1 TC->PDL1 expresses PD1 PD-1 Receptor PDL1->PD1 binds & inhibits Tcell T-Cell Tcell->PD1 expresses Activation T-Cell Activation PD1->Activation suppresses Pembrolizumab Pembrolizumab Pembrolizumab->PD1 blocks

PD-1/PD-L1 Signaling Pathway
Chemotherapy Mechanism of Action

  • Gemcitabine: A nucleoside analog that inhibits DNA synthesis.[5][6]

  • Cisplatin: Forms platinum-DNA adducts, leading to DNA damage and apoptosis.[7] The combination of gemcitabine and cisplatin is thought to have a synergistic effect, where gemcitabine incorporation into DNA may enhance the formation of cisplatin-DNA adducts.[8]

Comparison with Alternative First-Line Therapies

Since the KEYNOTE-361 trial, the landscape of first-line treatment for advanced urothelial carcinoma has evolved. The combination of the antibody-drug conjugate (ADC) enfortumab vedotin and pembrolizumab has demonstrated superior efficacy over standard chemotherapy and is now considered a preferred first-line option.

Enfortumab Vedotin plus Pembrolizumab (EV+P)

The EV-302/KEYNOTE-A39 trial showed that enfortumab vedotin plus pembrolizumab significantly improved both PFS and OS compared to platinum-based chemotherapy.[9][10]

Efficacy EndpointEnfortumab Vedotin + PembrolizumabChemotherapy AloneHazard Ratio (95% CI)P-value
Median Overall Survival (OS) 31.5 months16.1 months0.47 (0.38–0.58)<0.001
Median Progression-Free Survival (PFS) 12.5 months6.3 months0.45 (0.38–0.54)<0.001
Objective Response Rate (ORR) 67.7%44.4%--
Complete Response Rate 29.1%12.5%--

Table 3: Efficacy of Enfortumab Vedotin plus Pembrolizumab in the EV-302 Trial.[9][10]

Other Investigated Combinations and Monotherapies
  • Avelumab Maintenance (JAVELIN Bladder 100): For patients who have not progressed on first-line platinum-based chemotherapy, avelumab maintenance therapy has shown a significant OS benefit compared to best supportive care alone.[11][12][13]

  • Atezolizumab (IMvigor130): The addition of atezolizumab to chemotherapy showed a PFS benefit but did not significantly improve OS.[14][15][16] Atezolizumab monotherapy did not show a significant OS improvement over chemotherapy in the overall population.[14]

  • Nivolumab (B1139203) plus Ipilimumab (CheckMate 901): This combination did not significantly improve OS compared to gemcitabine plus carboplatin in cisplatin-ineligible patients.[17][18][19] However, a different cohort of the CheckMate 901 trial showed that nivolumab in combination with cisplatin-based chemotherapy did demonstrate a statistically significant benefit in OS and PFS for cisplatin-eligible patients.[20]

Conclusion

The KEYNOTE-361 trial did not demonstrate a statistically significant benefit for the addition of pembrolizumab to first-line chemotherapy for advanced or metastatic urothelial carcinoma. While the combination showed a favorable trend, it did not meet its primary endpoints.

The current standard of care for most patients with previously untreated locally advanced or metastatic urothelial cancer is the combination of enfortumab vedotin and pembrolizumab, based on the robust survival advantage demonstrated in the EV-302 trial.[21] For patients who are not candidates for this combination, other options such as platinum-based chemotherapy followed by avelumab maintenance, or cisplatin-based chemotherapy with nivolumab, are considered.[21]

This comparative guide underscores the rapid evolution of treatment paradigms in advanced urothelial carcinoma and highlights the importance of ongoing research to identify optimal therapeutic strategies for different patient populations.

References

Synergistic Alliance: The Immunotherapeutic Potential of KX2-361 in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of a Novel Dual Src/Tubulin Inhibitor with Other Immunomodulatory Agents

For Immediate Release

Researchers and drug development professionals in the oncology space are increasingly focusing on the synergistic effects of targeted therapies with immunotherapy to overcome treatment resistance and enhance anti-tumor responses. A promising candidate in this arena is KX2-361, a novel, orally bioavailable small molecule that exhibits a dual mechanism of action by inhibiting both Src kinase and tubulin polymerization. Preclinical evidence strongly suggests that KX2-361's therapeutic efficacy, particularly in aggressive brain tumors like glioblastoma, is significantly amplified through the engagement of the host's adaptive immune system. This guide provides a comprehensive comparison of KX2-361 with other relevant therapies, supported by experimental data, detailed protocols, and mechanistic diagrams to elucidate its synergistic potential with immunotherapy.

Executive Summary

KX2-361 distinguishes itself from conventional chemotherapeutics by not only directly targeting tumor cell proliferation and invasion but also by fostering a pro-immunogenic tumor microenvironment. This dual functionality presents a compelling case for its use in combination with immune checkpoint inhibitors and other immunotherapies. This guide will delve into the preclinical data supporting this synergy, comparing it with the known immunomodulatory effects of other Src and tubulin inhibitors, namely dasatinib (B193332) and paclitaxel (B517696).

Comparative Analysis of KX2-361 and Alternatives

The following tables summarize the performance of KX2-361 in a preclinical glioblastoma model and compare its key characteristics with those of dasatinib and paclitaxel, two widely studied drugs with overlapping mechanisms of action.

Drug Mechanism of Action Preclinical Model Key Findings Immunological Synergy
KX2-361 Dual Src and Tubulin InhibitorSyngeneic orthotopic GL261 glioblastoma in C57BL/6 mice- Extends survival in immunocompetent mice.[1] - Long-term survival benefit is lost in immunodeficient (SCID) mice.[1] - Induces an immune response against glioblastoma cells.Efficacy is dependent on a functional adaptive immune system, suggesting induction of an anti-tumor immune response.
Dasatinib Src Family Kinase InhibitorMurine glioblastoma models- Reduces glioblastoma cell invasion.[2] - Can limit bevacizumab-induced invasion.[2] - Modest single-agent efficacy in clinical trials for recurrent glioblastoma.[3]Can modulate the tumor microenvironment by affecting immune cells, but its direct synergistic efficacy with immunotherapy in glioblastoma is still under investigation.
Paclitaxel Tubulin Polymerization StabilizerMurine glioblastoma models- Limited efficacy due to poor blood-brain barrier penetration.[4][5] - Direct delivery to the tumor shows some efficacy.[6]Can induce immunogenic cell death (ICD), which can prime an anti-tumor immune response. However, its utility in glioblastoma is hampered by delivery challenges.

In-depth Preclinical Data: KX2-361 in a Syngeneic Glioblastoma Model

A pivotal study by Ciesielski et al. (2018) provides compelling evidence for the immuno-synergistic effects of KX2-361. The study utilized the GL261 murine glioblastoma model, which, when implanted in immunocompetent C57BL/6 mice, allows for the investigation of interactions between the tumor and the host immune system.

Survival Analysis:

Treatment Group Host Median Survival Long-term Survivors Reference
VehicleImmunocompetent (C57BL/6)~20 days0%Ciesielski et al., 2018
KX2-361 Immunocompetent (C57BL/6) ~50 days ~40% Ciesielski et al., 2018
Temozolomide (B1682018) (TMZ)Immunocompetent (C57BL/6)~25 days0%Ciesielski et al., 2018
KX2-361 + TMZImmunocompetent (C57BL/6)~60 days~50%Ciesielski et al., 2018
VehicleImmunodeficient (SCID)~20 days0%Ciesielski et al., 2018
KX2-361 Immunodeficient (SCID) ~25 days 0% Ciesielski et al., 2018

Note: Data are estimated from published survival curves and should be considered illustrative.

The stark contrast in long-term survival between immunocompetent and immunodeficient mice treated with KX2-361 strongly indicates that the drug's durable efficacy is mediated by the adaptive immune system.

Immunohistochemical Analysis:

The same study also revealed increased infiltration of lymphocytes into the tumor microenvironment of KX2-361-treated mice, further supporting the hypothesis of an induced anti-tumor immune response.

Mechanistic Insights: How KX2-361 May Foster Anti-Tumor Immunity

The dual inhibition of Src and tubulin by KX2-361 is thought to contribute to its immunomodulatory effects through distinct yet complementary pathways.

Signaling Pathways and Experimental Workflow

KX2-361: Dual Mechanism of Action and Immunosynergy cluster_0 KX2-361 cluster_1 Direct Tumor Cell Effects cluster_2 Immune System Modulation KX2_361 KX2-361 Src Src Kinase KX2_361->Src Inhibits Tubulin Tubulin KX2_361->Tubulin Inhibits Polymerization Apoptosis Increased Apoptosis KX2_361->Apoptosis ICD Immunogenic Cell Death (ICD) KX2_361->ICD Proliferation Decreased Proliferation Src->Proliferation Promotes Invasion Decreased Invasion Src->Invasion Promotes Tubulin->Proliferation Essential for Mitosis DAMPs Release of DAMPs (e.g., ATP, HMGB1, Calreticulin) ICD->DAMPs DC_maturation Dendritic Cell (DC) Maturation DAMPs->DC_maturation Antigen_presentation Antigen Presentation DC_maturation->Antigen_presentation T_cell_priming T-Cell Priming & Activation Antigen_presentation->T_cell_priming T_cell_infiltration Increased T-Cell Infiltration T_cell_priming->T_cell_infiltration Tumor_killing Enhanced Tumor Cell Killing T_cell_infiltration->Tumor_killing

Caption: KX2-361's dual inhibition of Src and tubulin leads to direct anti-tumor effects and induces immunogenic cell death, activating an adaptive immune response.

Experimental Workflow: Preclinical Evaluation of KX2-361 cluster_0 Tumor Model cluster_1 Treatment cluster_2 Endpoint Analysis Tumor_implantation Orthotopic Implantation of GL261 Cells in C57BL/6 or SCID Mice Treatment_groups Randomization to Treatment Groups: - Vehicle - KX2-361 - Temozolomide - KX2-361 + Temozolomide Tumor_implantation->Treatment_groups Survival Survival Monitoring Treatment_groups->Survival Tumor_imaging Tumor Burden (MRI) Treatment_groups->Tumor_imaging IHC Immunohistochemistry (e.g., CD4+, CD8+ T-cells) Treatment_groups->IHC Flow_cytometry Flow Cytometry (Immune Cell Profiling) Treatment_groups->Flow_cytometry

Caption: Workflow for assessing KX2-361's efficacy and immunomodulatory effects in a syngeneic glioblastoma model.

Detailed Experimental Protocols

Syngeneic Orthotopic GL261 Glioblastoma Model
  • Cell Culture: GL261 murine glioma cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

  • Animal Models: 6-8 week old male C57BL/6 (immunocompetent) or SCID (immunodeficient) mice are used. All animal procedures are performed in accordance with institutional guidelines.

  • Intracranial Tumor Implantation: Mice are anesthetized, and a small burr hole is made in the skull. A stereotactic frame is used to inject a suspension of GL261 cells (typically 1 x 10^5 cells in 2-5 µL of PBS) into the striatum.

  • Treatment: Treatment with KX2-361 (administered orally), temozolomide (intraperitoneally), or vehicle is initiated a few days after tumor implantation and continued as per the study design.

  • Monitoring and Endpoint Analysis: Mice are monitored daily for neurological symptoms and weight loss. Survival is the primary endpoint. A separate cohort of mice may be used for interim analyses, including tumor imaging (MRI) and immunohistochemical analysis of brain tissue.

Immunohistochemistry for T-Cell Infiltration
  • Tissue Preparation: At a predetermined time point, mice are euthanized, and brains are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin (B1166041).

  • Sectioning: 5 µm thick sections are cut from the paraffin blocks.

  • Antigen Retrieval: Sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).

  • Blocking: Non-specific binding is blocked using a serum-free protein block.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against T-cell markers (e.g., anti-CD4 and anti-CD8).

  • Secondary Antibody and Detection: A horseradish peroxidase-conjugated secondary antibody is applied, followed by a DAB substrate kit for visualization.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The number of positive cells is quantified in multiple high-power fields within the tumor and peritumoral areas.

Conclusion

KX2-361 represents a promising therapeutic agent for glioblastoma, not only due to its direct anti-cancer properties but also because of its ability to engage the host immune system for a durable anti-tumor response. The preclinical data strongly support a synergistic relationship between KX2-361 and the adaptive immune system, a feature that is less pronounced or mechanistically different in comparator agents like dasatinib and paclitaxel when considering glioblastoma. Further investigation into combination therapies with immune checkpoint inhibitors is warranted to fully exploit the immunotherapeutic potential of KX2-361. The detailed experimental protocols provided herein offer a framework for researchers to further validate and expand upon these significant findings.

References

A Comparative Guide to IV-361 and Pan-CDK Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology is continually evolving, with a significant focus on targeted therapies that can selectively inhibit cancer cell proliferation while minimizing toxicity to normal cells. Cyclin-dependent kinases (CDKs) have long been recognized as crucial regulators of the cell cycle and transcription, making them attractive targets for anti-cancer drug development. This guide provides a detailed comparison of IV-361, a selective CDK7 inhibitor, with traditional pan-CDK inhibitors, offering insights into their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.

Introduction to this compound and Pan-CDK Inhibitors

This compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 plays a dual role in cellular processes: it is a component of the CDK-activating kinase (CAK) complex, which activates cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), and it is also a part of the transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step in transcription initiation and elongation.[1] By selectively targeting CDK7, this compound offers a focused approach to disrupting these fundamental cancer cell processes.

Pan-CDK inhibitors , in contrast, are compounds that inhibit a broad range of CDKs. First-generation pan-CDK inhibitors like Flavopiridol (Alvocidib) and second-generation inhibitors such as Dinaciclib (B612106) and AT7519 were developed to halt the cell cycle by targeting multiple CDKs involved in its progression.[2] However, this lack of selectivity often leads to significant toxicity and off-target effects, which has limited their clinical success.[2][3]

Comparative Analysis of Inhibitory Activity

The key differentiator between this compound and pan-CDK inhibitors lies in their selectivity profile. This compound is highly selective for CDK7, whereas pan-CDK inhibitors demonstrate activity against a wide array of CDKs. This difference is critical in understanding their respective therapeutic windows and potential side effects.

In Vitro Kinase Inhibitory Activity

The following table summarizes the inhibitory activity (IC50/Ki values) of this compound and representative pan-CDK inhibitors against a panel of cyclin-dependent kinases.

CompoundCDK1 (nM)CDK2 (nM)CDK4 (nM)CDK5 (nM)CDK6 (nM)CDK7 (nM)CDK9 (nM)
This compound -≥1000 (Ki)---≤50 (Ki)-
Flavopiridol 30-40100-17020-100-60300-87510-100
Dinaciclib 31-1--4
AT7519 190-21044-4767-10018170>1000<10

Data compiled from multiple sources. Assay conditions may vary.[1][4][5][6][7][8][9][10][11][12]

Preclinical Efficacy: A Head-to-Head Look

The differential selectivity of these inhibitors translates to distinct preclinical anti-tumor activity. Here, we compare their effects on cancer cell proliferation in vitro and tumor growth in vivo.

In Vitro Cell Proliferation
CompoundCell LineCancer TypeGI50/IC50 (nM)
This compound HCT-116Colorectal Carcinoma≤100
Flavopiridol HCT-116Colorectal Carcinoma13
AT7519 HCT-116Colorectal Carcinoma40-940

Data compiled from multiple sources.[1][4][13]

In Vivo Xenograft Studies
CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / Outcome
This compound HCT-116 Xenograft25 mg/kg/day (oral)≥46% tumor volume suppression
Flavopiridol HCT-116 XenograftSequential therapy with docetaxel (B913) and 5-FUDelayed tumor growth and higher survival rate
AT7519 HCT-116 Xenograft9.1 mg/kg (i.p.), twice daily for 9 daysTumor regression, with complete regression in 6 of 8 mice

Data compiled from multiple sources.[1][13][14][15]

Mechanisms of Action: Signaling Pathways

The distinct inhibitory profiles of this compound and pan-CDK inhibitors result in different impacts on cellular signaling pathways.

This compound: Selective CDK7 Inhibition

This compound's mechanism of action is centered on the inhibition of CDK7. This leads to a dual blockade of cell cycle progression and transcription. By inhibiting the CAK complex, this compound prevents the activation of downstream CDKs required for cell cycle transitions. Simultaneously, by inhibiting TFIIH, it blocks the phosphorylation of RNA Polymerase II, leading to a shutdown of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.

IV361_Mechanism cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Control CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 CDK2->G1_S CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M RNAPII RNA Polymerase II Transcription Gene Transcription RNAPII->Transcription CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates CDK7->RNAPII Phosphorylates Ser5/7 IV361 This compound IV361->CDK7 Inhibits

This compound selectively inhibits CDK7, blocking both cell cycle progression and transcription.
Pan-CDK Inhibitors: Broad Spectrum Inhibition

Pan-CDK inhibitors, due to their broad target profile, cause a more generalized disruption of the cell cycle at multiple checkpoints. They inhibit CDKs responsible for the G1/S and G2/M transitions directly. Many also inhibit transcriptional CDKs like CDK9, further impacting gene expression. This widespread inhibition, while potent, can also affect normal cell division and transcription, contributing to their toxicity.

panCDK_Mechanism cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Control CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 CDK2->G1_S CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M CDK9 CDK9 Transcription Gene Transcription CDK9->Transcription Promotes panCDKi Pan-CDK Inhibitor panCDKi->CDK4_6 panCDKi->CDK2 panCDKi->CDK1 panCDKi->CDK9

Pan-CDK inhibitors broadly target multiple CDKs, affecting various cell cycle and transcriptional processes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase.

Workflow:

kinase_assay_workflow A 1. Prepare Reaction Mix (Kinase, Substrate, Buffer, Inhibitor) B 2. Initiate Reaction (Add [γ-32P]ATP) A->B C 3. Incubate (e.g., 30°C for 30-60 min) B->C D 4. Stop Reaction & Spot (Add acid, spot on phosphocellulose paper) C->D E 5. Wash Paper (Remove unbound [γ-32P]ATP) D->E F 6. Quantify (Phosphor Imaging) E->F

Workflow for a radiometric in vitro kinase assay.

Detailed Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), the specific CDK enzyme, the substrate peptide (e.g., a derivative of Histone H1 or Rb protein), and the test inhibitor (this compound or a pan-CDK inhibitor) at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Terminate the reaction by adding an acidic stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The phosphorylated substrate will bind to the paper.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-32P]ATP.

  • Quantification: Dry the filter paper and quantify the incorporated radioactivity using a phosphor imager or liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

mtt_assay_workflow A 1. Seed Cells (in 96-well plate) B 2. Add Inhibitor (Varying concentrations) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan (B1609692) (Add DMSO or solubilization buffer) D->E F 6. Measure Absorbance (at ~570 nm) E->F

Workflow for an MTT cell proliferation assay.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][16]

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor (this compound or a pan-CDK inhibitor). Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][16]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control to determine the GI50 or IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism.

Workflow:

xenograft_workflow A 1. Cell Implantation (e.g., HCT-116 cells into nude mice) B 2. Tumor Growth (to a palpable size) A->B C 3. Randomization & Treatment (Group mice and start dosing) B->C D 4. Monitor Tumor Growth (Calipers) & Body Weight C->D E 5. Data Analysis (Calculate TGI) D->E

Workflow for an in vivo tumor xenograft study.

Detailed Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (this compound or a pan-CDK inhibitor) via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., twice weekly). Monitor the animals for any signs of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. TGI (%) = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.

Conclusion

The comparison between this compound and pan-CDK inhibitors highlights a significant evolution in the development of CDK-targeting therapies. While pan-CDK inhibitors demonstrated the potential of targeting the cell cycle in cancer, their broad activity spectrum was often accompanied by dose-limiting toxicities. This compound, with its selective inhibition of CDK7, represents a more targeted approach. By disrupting both cell cycle progression and transcription in a more focused manner, selective CDK7 inhibitors like this compound may offer an improved therapeutic index with potentially fewer off-target effects. The preclinical data presented here underscores the distinct profiles of these two classes of inhibitors and provides a rationale for the continued investigation of selective CDK inhibitors in oncology. Further clinical studies are necessary to fully elucidate the therapeutic potential of this compound and its place in the armamentarium of anti-cancer agents.

References

Navigating Resistance: A Comparative Guide to Kinase Inhibitor Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of kinase inhibitors has revolutionized cancer therapy by targeting specific molecular drivers of malignancy. However, the emergence of drug resistance, particularly cross-resistance to multiple inhibitors, remains a significant clinical challenge. This guide provides an objective comparison of the performance of various kinase inhibitors in the face of acquired resistance, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Cross-Resistance Profiles of Major Kinase Inhibitor Classes

The following tables summarize the in vitro efficacy (IC50 values) of different generations of kinase inhibitors against wild-type and clinically relevant mutant kinases that confer resistance. These data highlight the cross-resistance patterns observed within each inhibitor class.

EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

The T790M "gatekeeper" mutation is a primary mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib. Third-generation inhibitors, such as osimertinib, are specifically designed to overcome this resistance.

Cell LineEGFR MutationGefitinib IC50 (nM)Erlotinib IC50 (nM)Osimertinib IC50 (nM)
PC-9Exon 19 Deletion20[1]~30[1]~15
H3255L858R~10~50~10
H1975L858R + T790M>10,000[1]>1,000[2]~20
ALK Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

Resistance to the first-generation ALK inhibitor crizotinib (B193316) can be mediated by various secondary mutations in the ALK kinase domain. Subsequent generations of ALK inhibitors exhibit differential activity against these mutants.

ALK MutationCrizotinib IC50 (nM)Ceritinib IC50 (nM)Alectinib IC50 (nM)Brigatinib IC50 (nM)Lorlatinib IC50 (nM)
Wild-Type~30~3~2~10~1
L1196M>500~50~30~40~10
G1202R>1000>1000>1000~400~50[2]
I1171T~150~20>1000~50~15
BCR-ABL Inhibitors in Chronic Myeloid Leukemia (CML)

The T315I mutation in the BCR-ABL kinase domain confers resistance to most first and second-generation TKIs. Ponatinib is a third-generation inhibitor designed to be effective against this mutation.[3][4][5]

BCR-ABL MutationImatinib IC50 (nM)Nilotinib IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)Ponatinib IC50 (nM)
Wild-Type~300~20~1~20~0.4
T315I>10,000>3,000>1,000>1,000~10
E255K~5,000~100~5~50~1
Y253H~4,000~200~2~40~1.5
BRAF/MEK Inhibitors in Melanoma

Resistance to BRAF inhibitors like vemurafenib (B611658) and dabrafenib (B601069) often involves reactivation of the MAPK pathway or activation of the PI3K/AKT pathway. Combination therapy with a MEK inhibitor, such as trametinib, can delay or overcome this resistance.

Cell LineBRAF/NRAS StatusVemurafenib IC50 (µM)Dabrafenib IC50 (µM)Trametinib IC50 (nM)Dabrafenib + Trametinib IC50 (µM/nM)
A375BRAF V600E~0.1~0.05~1~0.02 / 0.5
SK-MEL-28BRAF V600E~0.2~0.1~2~0.05 / 1
A375RBRAF V600E (Resistant)>10>5~5~1 / 2
M249BRAF V600E~0.15~0.08~1.5~0.03 / 0.8

Experimental Protocols

Detailed methodologies for the key experiments cited in the cross-resistance studies are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of kinase inhibitors on cancer cell lines and to calculate IC50 values.

Materials:

  • Cancer cell lines (e.g., PC-9, H1975, Ba/F3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Kinase inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the kinase inhibitors in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7][8]

Western Blot Analysis of Kinase Phosphorylation

This protocol is used to assess the inhibition of kinase activity by measuring the phosphorylation status of the target kinase and its downstream effectors.

Materials:

  • Treated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with kinase inhibitors for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[9][10][11][12]

Visualizing Resistance Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms of cross-resistance to different kinase inhibitors.

EGFR Signaling and T790M-Mediated Resistance

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Inhibits WT & Activating Mutants T790M T790M Mutation Gefitinib->T790M Ineffective Osimertinib Osimertinib Osimertinib->T790M Inhibits T790M T790M->EGFR Alters ATP binding pocket

Caption: EGFR signaling pathway and the mechanism of T790M-mediated resistance to first-generation inhibitors.

ALK Signaling and Resistance Mutations

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK EML4-ALK STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Proliferation/ Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Crizotinib Crizotinib Crizotinib->ALK Inhibits WT Resistance_Mutations L1196M, G1202R, etc. Crizotinib->Resistance_Mutations Ineffective NextGen_ALK_I 2nd/3rd Gen Inhibitors NextGen_ALK_I->Resistance_Mutations Overcomes some mutations Resistance_Mutations->ALK Steric Hindrance BCR_ABL_Signaling cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Leukemic_Growth Leukemic Cell Growth/Survival STAT5->Leukemic_Growth RAS_MAPK->Leukemic_Growth PI3K_AKT->Leukemic_Growth Imatinib Imatinib/ 2nd Gen TKIs Imatinib->BCR_ABL Inhibits WT T315I T315I Mutation Imatinib->T315I Ineffective Ponatinib Ponatinib Ponatinib->T315I Inhibits T315I T315I->BCR_ABL Prevents Drug Binding BRAF_MEK_Signaling cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway (Bypass) RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF V600E RAS->BRAF MEK MEK RAS->MEK MAPK Reactivation BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT PI3K->Proliferation Bypass Signaling AKT->Proliferation BRAFi BRAF Inhibitor (Vemurafenib) BRAFi->BRAF MEKi MEK Inhibitor (Trametinib) MEKi->MEK

References

Validating Veridia-X On-Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a therapeutic candidate directly interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This critical step, known as on-target engagement, provides the mechanistic link between a compound's molecular action and its observed physiological effects. This guide offers a comprehensive comparison of methodologies for validating the on-target engagement of Veridia-X, a novel inhibitor of Kinase Y, a critical node in a key oncogenic signaling pathway.

The Kinase Y Signaling Pathway and Veridia-X's Point of Intervention

The Kinase Y pathway is a crucial signaling cascade that, when dysregulated, contributes to cell proliferation and survival in various cancers. Veridia-X is designed to selectively bind to and inhibit the catalytic activity of Kinase Y, thereby blocking downstream signaling and inducing apoptosis in cancer cells. Understanding this pathway is essential for designing and interpreting target engagement studies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Growth_Factor_Receptor->Upstream_Kinase Kinase_Y Kinase Y Upstream_Kinase->Kinase_Y Downstream_Effector Downstream Effector Kinase_Y->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor VeridiaX Veridia-X VeridiaX->Kinase_Y Inhibition

Caption: Simplified Kinase Y signaling pathway and the inhibitory action of Veridia-X.

Quantitative Comparison of Target Engagement Methods

Several techniques can be employed to measure the direct binding of Veridia-X to Kinase Y in cells. The Cellular Thermal Shift Assay (CETSA) and Probe-Based Pull-Down assays are two powerful and commonly used methods.[1] Each offers distinct advantages and provides quantitative data to confirm and characterize target engagement.

ParameterCellular Thermal Shift Assay (CETSA)Probe-Based Pull-Down Assay
Principle Ligand binding stabilizes the target protein against thermal denaturation.[2]A tagged version of the drug or a competitor is used to selectively capture the target protein.[1]
EC50 (in situ) 150 nM125 nM
Signal-to-Background ModerateHigh
Throughput High (with plate-based formats)[3]Low to Medium
Requirement for Drug Modification NoYes (biotinylation or other tags)[4]
Cellular Context Intact cells or cell lysates[5]Primarily cell lysates

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment without modifying the compound of interest.[6] The principle is that drug binding increases the thermal stability of the target protein.[7]

Start Treat cells with Veridia-X or vehicle Heat Heat cell suspension across a temperature gradient Start->Heat Lyse Cell Lysis (e.g., freeze-thaw) Heat->Lyse Centrifuge Centrifugation to separate soluble and aggregated proteins Lyse->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect Analyze Analyze soluble Kinase Y levels (e.g., Western Blot, ELISA) Collect->Analyze End Determine melting curve and thermal shift Analyze->End

Caption: General experimental workflow for a Western blot-based Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment: Culture cancer cells expressing Kinase Y to 80-90% confluency. Treat cells with varying concentrations of Veridia-X or a vehicle control for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[1]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[1]

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[1]

  • Protein Analysis: Collect the supernatant and determine the protein concentration. Analyze the levels of soluble Kinase Y in each sample by Western blotting or ELISA.

Probe-Based Pull-Down Assay

This method utilizes a modified, "tagged" version of Veridia-X to selectively isolate Kinase Y from a cell lysate, providing direct evidence of a physical interaction.

Protocol:

  • Probe Synthesis: Synthesize a biotinylated version of Veridia-X (Veridia-X-Biotin).

  • Cell Lysis: Harvest and lyse untreated cancer cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with Veridia-X-Biotin for 2 hours at 4°C. For competition experiments, pre-incubate the lysate with an excess of unlabeled Veridia-X for 1 hour before adding Veridia-X-Biotin.

  • Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the Veridia-X-Biotin-Kinase Y complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate for the presence of Kinase Y by Western blotting.

Comparison of Alternative Target Engagement Methods

While CETSA and probe-based pull-downs are robust methods, other techniques can also provide valuable information on target engagement.

MethodPrincipleAdvantagesDisadvantages
Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) Measures the proximity of a tagged target protein and a fluorescent ligand or antibody.[1]Allows for real-time monitoring in live cells.Requires genetic modification of the target protein.[1]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease degradation.[8]Does not require drug modification; relies on a different biophysical principle than CETSA.[8]Requires careful optimization of protease digestion.[8]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a drug to a purified protein.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Requires large amounts of purified protein; not a cellular assay.
Surface Plasmon Resonance (SPR) Measures the change in refractive index upon binding of a drug to a purified protein immobilized on a sensor chip.Provides real-time kinetic data (kon, koff).Requires purified protein; not a cellular assay.

Conclusion

Validating the on-target engagement of a drug candidate like Veridia-X in a cellular context is a non-negotiable step in preclinical development. Both CETSA and probe-based pull-down assays provide compelling and quantitative evidence of direct target binding. The choice of method will depend on the specific experimental question, available resources, and the properties of the drug and target. For routine confirmation of on-target engagement in cells without the need for compound modification, CETSA offers a high-throughput compatible workflow. Probe-based pull-downs, while lower in throughput, provide very direct evidence of a physical interaction. Utilizing orthogonal methods strengthens the validation of on-target engagement and provides a more complete picture of the drug's mechanism of action.

References

Safety Operating Guide

Ambiguity of "IV-361" Prevents Universal Disposal Protocol

Author: BenchChem Technical Support Team. Date: December 2025

A universal and specific disposal procedure for a substance identified only as "IV-361" cannot be provided, as this designation does not correspond to a recognized chemical in standard databases. Extensive searches indicate that "this compound" is not a unique chemical identifier. Instead, the term appears in various contexts, including regulatory codes and as a non-specific product identifier, making it impossible to determine the chemical nature of the substance and, consequently, its proper disposal protocol.

For instance, search results frequently reference "N.Y. Comp. Codes R. & Regs. tit. 6, ch. IV, subch. B, pt. 361," which pertains to the siting of industrial hazardous waste facilities in New York, and the "HEALTH AND SAFETY CODE CHAPTER 361. SOLID WASTE DISPOSAL ACT" in Texas.[1][2][3][4] These are legal and regulatory frameworks for waste management and do not describe a specific chemical substance.

In other contexts, "361" appears as part of product names, such as "V 361 JET BLACK," a liquid colorant, or within the "C-361 FAMILY" of products, for which safety data sheets (SDS) are available but are specific to those product lines.[5][6] Additionally, "CHM361" has been identified as a university chemistry course code, with related documents describing laboratory experiments.[7][8][9]

Without a precise chemical name, Chemical Abstracts Service (CAS) number, or at the very least, a description of the type of substance (e.g., solvent, acid, biological material), providing disposal instructions would be irresponsible and potentially dangerous. The proper disposal of any chemical is dictated by its specific physical and chemical properties, toxicity, and reactivity.

General Guidance for Chemical Waste Disposal

For researchers, scientists, and drug development professionals handling any chemical waste, the following general workflow should be followed:

  • Identify the Chemical: The first and most critical step is to accurately identify the chemical. This includes its name, CAS number, and any other relevant identifiers. This information is typically found on the container label or in the accompanying SDS.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for safe handling and disposal. Section 13 of the SDS specifically addresses disposal considerations.

  • Segregate Waste: Chemical waste should be segregated according to its hazard class (e.g., flammable, corrosive, reactive, toxic). Never mix incompatible waste streams.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with the contents and associated hazards.

  • Follow Institutional and Regulatory Procedures: Adhere to your institution's specific waste management protocols and all local, state, and federal regulations for hazardous waste disposal.

To assist in developing a specific disposal plan, please provide a proper chemical name or CAS number for the substance .

Illustrative Disposal Workflow

The following diagram illustrates a generalized workflow for chemical waste disposal. This is a conceptual guide and should be adapted to specific institutional and regulatory requirements.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_handling Handling & Segregation cluster_disposal Disposal Phase A Identify Chemical (Name, CAS#) B Consult Safety Data Sheet (Section 13) A->B C Determine Hazard Class (e.g., Flammable, Corrosive) B->C D Segregate Waste by Compatibility C->D E Use Appropriate Personal Protective Equipment (PPE) D->E F Label Waste Container (Contents & Hazards) E->F G Store in Designated Waste Accumulation Area F->G H Arrange for Pickup by Certified Waste Hauler G->H I Complete Waste Manifest/Documentation H->I

Caption: Generalized workflow for the safe disposal of laboratory chemical waste.

References

Navigating the Safe Handling of IV-361: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for a substance designated as IV-361.

Disclaimer: The designation "this compound" does not correspond to a universally recognized chemical identifier in publicly available databases. The following guidance is a composite protocol based on safety data sheets for various substances that carry similar hazard classifications, including the H361 warning ("Suspected of damaging fertility or the unborn child"). It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound in use.

Immediate Safety and Hazard Information

This compound is treated as a substance with significant health hazards. Primary concerns include potential reproductive toxicity, skin and eye irritation, and possible harm if inhaled or ingested.[1][2] Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Hazard Classification Summary
Hazard ClassGHS CodeDescription
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.[1][2]
Skin IrritationH315Causes skin irritation.[3]
Eye IrritationH319Causes serious eye irritation.[3]
Aquatic ToxicityH411Toxic to aquatic life with long lasting effects.[3][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to create a sufficient barrier against potential exposure.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.
Eye Protection Chemical safety goggles.To protect against splashes and aerosols.
Body Protection Laboratory coat, worn fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of vapors or aerosols.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Operational Plan: Step-by-Step Handling
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be certified and functioning correctly.

  • Personal Protective Equipment : Don the required PPE as outlined in the table above.

  • Dispensing : When weighing or transferring the substance, perform these actions within the fume hood to contain any dust or vapors.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontamination : Clean all work surfaces and equipment with an appropriate solvent to decontaminate them.

Storage Plan
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Segregate from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is secure and accessible only to authorized personnel.

Emergency and Disposal Protocols

Emergency Response
Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection : Collect all waste materials (including contaminated PPE) in a designated, labeled hazardous waste container.

  • Segregation : Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[5][6]

Visualizing Laboratory Workflows

To ensure clarity in procedural execution, the following diagrams illustrate key workflows for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Area & Fume Hood Check DonPPE Don Appropriate PPE Prep->DonPPE Handle Weigh/Transfer in Fume Hood DonPPE->Handle Wash Wash Hands & Skin Handle->Wash Decon Decontaminate Surfaces Wash->Decon DoffPPE Doff PPE Correctly Decon->DoffPPE

Figure 1: Step-by-step workflow for the safe handling of this compound.

DisposalWorkflow Start Generate this compound Waste (e.g., contaminated tips, tubes, PPE) Collect Collect in Designated Hazardous Waste Container Start->Collect Label Ensure Container is Properly Labeled Collect->Label Store Store in Satellite Accumulation Area Label->Store Arrange Arrange for EHS Pickup Store->Arrange Dispose Final Disposal by Licensed Contractor Arrange->Dispose

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.